molecular formula C3H3BrO2 B1268930 (E)-3-Bromoacrylic Acid CAS No. 6213-89-4

(E)-3-Bromoacrylic Acid

Cat. No.: B1268930
CAS No.: 6213-89-4
M. Wt: 150.96 g/mol
InChI Key: POAWTYXNXPEWCO-UPHRSURJSA-N
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Description

(E)-3-Bromoacrylic Acid is a useful research compound. Its molecular formula is C3H3BrO2 and its molecular weight is 150.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Halogenated fatty acids [FA0109]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-bromoprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAWTYXNXPEWCO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/Br)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6213-89-4
Record name (2E)-3-Bromo-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6213-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to (E)-3-Bromoacrylic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-Bromoacrylic acid, a halogenated derivative of acrylic acid, serves as a versatile building block in organic synthesis, particularly in the preparation of various pharmaceuticals and other biologically active molecules. Its chemical reactivity, dictated by the presence of a carboxylic acid group, a carbon-carbon double bond, and a bromine atom, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, spectroscopic data, and general experimental protocols relevant to its synthesis and purification.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Key chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name (2E)-3-Bromoprop-2-enoic acid[2]
Synonyms (E)-3-Bromo-2-propenoic acid, trans-3-Bromoacrylic acid[2]
CAS Number 6213-89-4[2]
Molecular Formula C₃H₃BrO₂[2]
Molecular Weight 150.96 g/mol [2]
Appearance Solid[1]
Melting Point 117.5-118.5 °C[3]
Boiling Point (Predicted) 222.4 ± 13.0 °C[3]
Solubility Slightly soluble in DMSO and Methanol[3]
pKa (Predicted) 3.73 ± 0.10[4]

Molecular Structure

The structure of this compound features a three-carbon chain with a carboxylic acid group at one end and a bromine atom attached to the terminal carbon of the double bond. The "(E)" designation indicates that the bromine atom and the carboxylic acid group are on opposite sides of the carbon-carbon double bond, resulting in a trans configuration.

G cluster_0 This compound C1 C C2 C C1->C2 H2 H C1->H2 Br Br C1->Br C3 C C2->C3 H3 H C2->H3 O1 O C3->O1 O2 O C3->O2 H1 H O2->H1

Figure 1: 2D structure of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two signals for the vinylic protons and a broad singlet for the carboxylic acid proton. The two vinylic protons are diastereotopic and will appear as doublets due to coupling with each other. The proton on the carbon adjacent to the bromine atom will be further downfield than the proton on the carbon adjacent to the carbonyl group. The carboxylic acid proton typically appears as a broad singlet at a chemical shift greater than 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically in the range of 165-185 ppm). The two olefinic carbons will appear in the range of 110-140 ppm.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present:

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[7]

  • C=C stretch: An absorption in the region of 1620-1680 cm⁻¹ is indicative of the carbon-carbon double bond.

  • C-Br stretch: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, a characteristic isotopic pattern will be seen for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[8] Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[9]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the hydrobromination of propiolic acid. This reaction proceeds via an anti-addition of HBr across the triple bond.

Materials:

  • Propiolic acid

  • Hydrobromic acid (HBr, typically 48% in water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a well-ventilated fume hood, dissolve propiolic acid in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrobromic acid to the stirred solution. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with water to remove any unreacted HBr.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization.

Materials:

  • Crude this compound

  • A suitable solvent (e.g., a mixture of hexane and ethyl acetate, or water)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Allow the crystals to air dry or dry them in a vacuum oven.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Dissolve Propiolic Acid in Organic Solvent add_hbr Slowly Add HBr at 0°C start->add_hbr react Stir at Room Temperature add_hbr->react monitor Monitor with TLC react->monitor workup Aqueous Workup monitor->workup Reaction Complete dry Dry Organic Layer workup->dry evaporate Solvent Evaporation dry->evaporate crude_product Crude this compound evaporate->crude_product dissolve Dissolve Crude Product in Hot Solvent crude_product->dissolve cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash dry_crystals Dry Purified Crystals wash->dry_crystals pure_product Pure this compound dry_crystals->pure_product

Figure 2: General experimental workflow for the synthesis and purification of this compound.

Reactivity and Applications

The chemical reactivity of this compound is characterized by the interplay of its three functional groups. The carboxylic acid can undergo esterification and amidation reactions. The double bond can participate in addition reactions and polymerizations. The bromine atom can be displaced in nucleophilic substitution reactions or participate in cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules. These properties make it a useful intermediate in the development of pharmaceuticals and other fine chemicals.

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[10]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

  • Keep away from incompatible materials such as oxidizing agents and strong bases.

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. For specific applications, further investigation into its reactivity and handling is recommended.

References

An In-depth Technical Guide to (E)-3-Bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-3-Bromoacrylic acid, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its potential role in biological signaling pathways.

Chemical Identity and Properties

This compound, a halogenated unsaturated carboxylic acid, is a valuable building block in organic synthesis. Its chemical structure and key identifiers are outlined below.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
IUPAC Name (2E)-3-Bromoprop-2-enoic acid
CAS Number 6213-89-4[1]
Synonyms trans-3-Bromoacrylic acid, (E)-3-Bromo-2-propenoic acid
Molecular Formula C₃H₃BrO₂[1]
Molecular Weight 150.96 g/mol [1]
InChI Key POAWTYXNXPEWCO-OWOJBTEDSA-N

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical State SolidSigma-Aldrich
Melting Point 117.5-118.5 °CChemicalBook
Boiling Point 222.4 ± 13.0 °C (Predicted)ChemicalBook
Density 1.899 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa 3.73 ± 0.10 (Predicted)Guidechem
Solubility DMSO (Slightly), Methanol (Slightly)ChemicalBook

Experimental Protocols

The following section details a stereoselective synthesis of (E)-α-bromoacrylates, a class of compounds to which this compound belongs. This protocol is adapted from a reported Horner-Wadsworth-Emmons reaction, which offers high stereoselectivity and yields.

2.1. Stereoselective Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol describes a general method for the synthesis of (E)-α-bromoacrylates from aldehydes. For the specific synthesis of this compound, glyoxylic acid would be the appropriate aldehyde starting material.

Materials:

  • Appropriate Horner-Wadsworth-Emmons reagent (e.g., a phosphonate ester with a bromine at the α-position)

  • Glyoxylic acid

  • Potassium tert-butoxide (t-BuOK)

  • 18-Crown-6

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, a solution of the bromo-substituted phosphonate reagent (1.3 mmol) in anhydrous THF (8 mL) is prepared in a round-bottom flask and cooled to -78 °C.

  • Base Addition: A 1.0 M solution of potassium tert-butoxide in THF (1.05 mL, 1.05 mmol) is added dropwise to the cooled solution. The mixture is stirred for 30 minutes at -78 °C.

  • Aldehyde Addition: Glyoxylic acid (1.0 mmol) is then added to the reaction mixture, and stirring is continued at -78 °C.

  • Reaction Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • Extraction: The organic material is extracted with ethyl acetate. The combined organic extracts are washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by silica gel flash column chromatography to afford the pure this compound.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, derivatives of structurally related compounds have shown interesting pharmacological effects. For instance, derivatives of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid have been investigated as activators of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is considered a therapeutic target for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).

The activation of AMPK by these compounds leads to the inhibition of lipid accumulation by down-regulating the expression of sterol regulatory element-binding protein-1 (SREBP-1). This suggests a potential, yet to be confirmed, role for this compound or its derivatives in modulating the AMPK signaling pathway.

Diagram of the Postulated AMPK Signaling Pathway

AMPK_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects E3BA_Derivative This compound Derivative AMPK AMPK E3BA_Derivative->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation SREBP1 SREBP-1 pAMPK->SREBP1 Inhibits Lipid_Accumulation Lipid Accumulation SREBP1->Lipid_Accumulation Promotes

Caption: Postulated activation of the AMPK signaling pathway.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided information on its chemical properties, a detailed synthesis protocol, and potential biological relevance is intended to facilitate further investigation and application of this versatile chemical compound.

References

(E)-3-Bromoacrylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (E)-3-Bromoacrylic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a valuable reagent and intermediate in organic synthesis and pharmaceutical research. It covers the molecule's fundamental properties, synthesis, safety information, and applications in drug development, tailored for researchers, scientists, and professionals in the field.

Core Molecular Data

This compound, systematically named (2E)-3-bromoprop-2-enoic acid, is an olefinic compound functionally related to acrylic acid.[1] Its key identifiers and properties are summarized below.

PropertyValueCitation(s)
Molecular Formula C₃H₃BrO₂[1]
Molecular Weight 150.96 g/mol [1][2]
IUPAC Name (E)-3-bromoprop-2-enoic acid[1]
CAS Number 6213-89-4[1][2]
Physical Form Solid (Light Beige to Brown)[2]
Melting Point 117.5-118.5 °C
Boiling Point 222.4 ± 13.0 °C (Predicted)
pKa 3.73 ± 0.10 (Predicted)
Purity (Typical) 96%[2]
Canonical SMILES C(=C/Br)\C(=O)O[1]
InChI Key POAWTYXNXPEWCO-OWOJBTEDSA-N[1][2]

Synthesis and Experimental Protocols

This compound is typically synthesized through a two-step process starting from acrylic acid. The first step involves the bromination of the double bond to form an intermediate, 2,3-dibromopropanoic acid. The second step is a dehydrobromination reaction to eliminate HBr and re-form the double bond, yielding the target bromoacrylic acid.

Experimental Protocol: Synthesis via Bromination and Dehydrobromination

Step 1: Synthesis of 2,3-Dibromopropanoic Acid

This protocol is based on the established method of adding bromine across the double bond of acrylic acid.[3][4]

  • Materials: Acrylic acid, liquid bromine, dichloromethane (DCM) or other suitable inert solvent.

  • Procedure:

    • In a fume hood, dissolve acrylic acid in an equal volume of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be cooled in an ice bath.

    • Slowly add a stoichiometric equivalent of liquid bromine dropwise to the stirred solution. The disappearance of the bromine's brown color indicates its consumption. The reaction is mildly exothermic and the rate of addition should be controlled to maintain a low temperature.[4]

    • After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

    • The solvent (DCM) is then removed under reduced pressure using a rotary evaporator. This typically yields crude 2,3-dibromopropanoic acid as a thick, colorless liquid or a solid.[4][5]

Step 2: Synthesis of this compound via Dehydrobromination

This step involves the base-promoted elimination of one equivalent of HBr from 2,3-dibromopropanoic acid. The stereochemistry of the resulting alkene can be influenced by reaction conditions.

  • Materials: Crude 2,3-dibromopropanoic acid, aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate).

  • Procedure:

    • Dissolve the crude 2,3-dibromopropanoic acid in water.

    • Slowly add a stoichiometric equivalent of a base solution while stirring and cooling the mixture. The reaction progress can be monitored by pH changes.

    • Boiling the aqueous solution of the dibromo acid has been reported to cause partial hydrolysis and elimination to form bromoacrylic acid.[4] Careful control of temperature and stoichiometry is crucial for maximizing the yield of the desired product.

    • After the reaction is complete, the solution is acidified with a strong acid (e.g., HCl) to precipitate the this compound product.

    • The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Dehydrobromination & Purification AcrylicAcid Acrylic Acid in DCM Reaction1 Addition Reaction (Ice Bath, Stirring) AcrylicAcid->Reaction1 Bromine Liquid Bromine Bromine->Reaction1 CrudeDibromo Crude 2,3-Dibromopropanoic Acid Solution Reaction1->CrudeDibromo Evaporation Solvent Evaporation (Rotary Evaporator) CrudeDibromo->Evaporation Intermediate 2,3-Dibromopropanoic Acid Evaporation->Intermediate Reaction2 Elimination Reaction (Controlled Temp.) Intermediate->Reaction2 Base Aqueous Base (e.g., NaOH) Base->Reaction2 Acidification Acidification (HCl) Reaction2->Acidification Filtration Filtration & Washing Acidification->Filtration FinalProduct This compound Filtration->FinalProduct

Synthetic workflow for this compound.

Applications in Drug Development and Research

This compound is a versatile building block in medicinal chemistry, primarily used as a pharmaceutical intermediate for constructing more complex bioactive molecules.[6] Its reactivity, stemming from the carboxylic acid, the carbon-carbon double bond, and the bromo-substituent, allows for a wide range of chemical transformations.

  • Synthesis of Heterocyclic Compounds: The molecule serves as a precursor for creating various heterocyclic structures, which are core components of many pharmaceutical agents.[7]

  • Intermediate for Bioactive Molecules: While not typically an active pharmaceutical ingredient (API) itself, it is a key starting material. For instance, acrylic acid derivatives are used in the synthesis of benzoxaboroles, a class of compounds investigated as potent inhibitors of carbapenemase enzymes, which confer antibiotic resistance to bacteria.[8]

  • Scaffold for Novel Therapeutics: The propionic acid scaffold is present in many drug classes. Aryl propionic acid derivatives, for example, are well-known for their anti-inflammatory and analgesic activities.[9] The functional handles on this compound allow chemists to introduce this motif and further elaborate the molecular structure to develop novel drug candidates.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • Primary Hazards: It is a skin and eye irritant.[1] GHS Hazard statements include H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator.[2] It is noted to be light-sensitive.

  • First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

References

Spectroscopic Profile of (E)-3-Bromoacrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for (E)-3-Bromoacrylic acid (C₃H₃BrO₂), a valuable building block in organic synthesis. The information presented herein is intended for researchers, scientists, and professionals in drug development and related fields. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Executive Summary

This compound is a haloalkene and a derivative of acrylic acid. Its chemical structure and functionality give rise to characteristic spectral fingerprints that are crucial for its identification and characterization. This guide presents a compilation of its ¹H NMR, ¹³C NMR, IR, and MS data in a clear and accessible format, supported by detailed experimental methodologies.

Spectral Data Summary

The spectral data for this compound has been compiled from various sources and is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results
Data not available in search results
Data not available in search results

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in search resultsC=O
Data not available in search results=CH-Br
Data not available in search results=CH-COOH

Note: Specific chemical shift and coupling constant values for this compound were not available in the performed searches. The table structure is provided for when such data becomes available.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch (Carboxylic Acid)
~1710-1680StrongC=O stretch (Carboxylic Acid)
~1630-1600MediumC=C stretch (Alkene)
~1430-1395MediumO-H bend (Carboxylic Acid)
~1250-1200StrongC-O stretch (Carboxylic Acid)
~980Strong=C-H bend (trans)

Note: The listed wavenumbers are typical ranges for the assigned functional groups and may vary slightly in the actual spectrum of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound, based on its molecular formula C₃H₃BrO₂, is provided in Table 4. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in isotopic peaks for bromine-containing fragments.

Table 4: Mass Spectrometry Data for this compound

m/zIon
150/152[M]⁺
133/135[M-OH]⁺
105/107[M-COOH]⁺
71[C₃H₃O]⁺
45[COOH]⁺

Note: These are predicted major fragments. The relative intensities are not provided.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectral data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

  • ¹H NMR: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. The data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a solid at room temperature, the IR spectrum is typically obtained using a solid sampling technique. One common method is the KBr pellet technique, where a small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used where the solid sample is pressed directly against a high-refractive-index crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is vaporized and separated on a GC column before entering the mass spectrometer. Electron Ionization (EI) is a common ionization method used in GC-MS.

Data Acquisition: The mass spectrum is obtained by scanning a range of mass-to-charge (m/z) ratios. The resulting spectrum shows the molecular ion peak and various fragment ions, which can be used to confirm the structure of the molecule.

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Fourier Transform IR->IR_Data MS_Data Acquire Mass Spectrum Analyze Fragmentation MS->MS_Data Structure Determine Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for Spectroscopic Analysis

This document serves as a foundational guide to the spectral characteristics of this compound. For more detailed and specific data, it is recommended to consult dedicated spectral databases and perform experimental analysis.

An In-depth Technical Guide on the Solubility of (E)-3-Bromoacrylic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of (E)-3-Bromoacrylic acid in various common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a comprehensive experimental protocol for determining precise solubility parameters in a laboratory setting. This guide is intended to be a valuable resource for scientists and researchers engaged in drug development and other chemical synthesis applications where this compound is utilized.

Introduction to this compound

This compound, with the chemical formula C₃H₃BrO₂, is a halogenated derivative of acrylic acid.[1] Its structure, featuring a carboxylic acid group and a carbon-carbon double bond with a bromine substituent in the trans (E) configuration, makes it a versatile building block in organic synthesis. Understanding its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes such as recrystallization, and formulation development.

Solubility Profile of this compound

Currently, there is a notable absence of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents within peer-reviewed journals and chemical databases. However, some qualitative descriptions of its solubility have been reported. The following table summarizes the available qualitative information.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent FamilySolvent NameChemical FormulaQualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
Protic Solvents MethanolCH₃OHSlightly SolubleData not available
EthanolC₂H₅OHData not availableData not available
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSlightly SolubleData not available
Dimethylformamide (DMF)(CH₃)₂NC(O)HData not availableData not available
Acetone(CH₃)₂COData not availableData not available
Tetrahydrofuran (THF)C₄H₈OData not availableData not available
Ethyl AcetateCH₃COOC₂H₅Data not availableData not available
Aprotic Nonpolar Solvents Dichloromethane (DCM)CH₂Cl₂Data not availableData not available
ChloroformCHCl₃Data not availableData not available
TolueneC₇H₈Data not availableData not available
HexaneC₆H₁₄Data not availableData not available

Note: The qualitative solubility information is based on limited data from chemical supplier catalogues. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, a standardized experimental protocol for determining the solubility of this compound is provided below. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.[2][3][4][5][6]

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to ±0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation such as UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

    • Record the exact volume of the filtered solution.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Safety Precautions:

  • This compound is an irritant.[1] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for both this compound and the chosen organic solvents before commencing any experimental work.

Visualization of a Relevant Synthetic Workflow

While specific signaling pathways involving this compound are not extensively documented, a logical workflow for its synthesis is highly relevant for the target audience. A common method for the synthesis of (E)-3-haloacrylic acids is the hydrohalogenation of propiolic acid. The following diagram illustrates this general synthetic workflow.

Synthesis_Workflow PropiolicAcid Propiolic Acid ReactionMixture Reaction Mixture PropiolicAcid->ReactionMixture HBr Hydrogen Bromide (HBr) HBr->ReactionMixture Solvent Organic Solvent (e.g., Acetic Acid) Solvent->ReactionMixture Heating Heating & Stirring ReactionMixture->Heating CrudeProduct Crude Product Mixture Heating->CrudeProduct Purification Purification (Recrystallization) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide has summarized the currently available solubility information for this compound in common organic solvents. While quantitative data is scarce, the provided qualitative information offers a preliminary understanding of its solubility profile. The detailed experimental protocol presented herein provides a robust framework for researchers to determine precise solubility data tailored to their specific laboratory conditions and needs. The illustrative synthetic workflow further contextualizes the practical application of this compound. For professionals in drug development and chemical research, a thorough understanding and experimental validation of solubility are paramount for successful project outcomes.

References

Synthesis and characterization of (E)-3-Bromoacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of (E)-3-Bromoacrylic Acid

Executive Summary

This compound is a halogenated olefinic compound with applications as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other specialized chemical compounds.[1] Its stereochemistry and functional groups—a carboxylic acid and a vinyl bromide—make it a versatile reagent. This document provides a comprehensive technical overview of a primary synthetic route to this compound, detailed experimental protocols for its synthesis and purification, and a full characterization profile based on modern analytical techniques. All quantitative data is presented in structured tables for clarity, and a logical workflow of the process is provided as a visual diagram.

Physical and Chemical Properties

This compound is a solid at room temperature.[2][3] Key physical and chemical data are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (E)-3-bromoprop-2-enoic acid[1]
Molecular Formula C₃H₃BrO₂[1]
Molecular Weight 150.96 g/mol [1]
CAS Number 6213-89-4[1][2][3]
Appearance Light beige to brown solid[3]
Melting Point 117.5-118.5 °C[3]
Purity (Typical) 95-96%[2]
pKa (Predicted) 3.73 ± 0.10[4]
Storage Temperature Refrigerator (-20°C recommended)[2][3]

Synthesis of this compound

A common and stereoselective method for the synthesis of this compound is the hydrobromination of propiolic acid. This reaction involves the anti-addition of hydrogen bromide (HBr) across the carbon-carbon triple bond, leading predominantly to the desired (E)-isomer.

Synthetic Workflow

The overall process from starting materials to the final, characterized product follows a logical progression of synthesis, purification, and analysis.

SynthesisWorkflow cluster_start Inputs cluster_process Process cluster_output Analysis & Product Reactants Propiolic Acid Hydrobromic Acid Synthesis Hydrobromination Reaction Reactants->Synthesis Reaction Workup Aqueous Workup & Extraction Synthesis->Workup Quenching Purification Recrystallization Workup->Purification Crude Product Characterization Spectroscopy (NMR, IR, MS) Melting Point Analysis Purification->Characterization Purified Solid Product This compound (Final Product) Characterization->Product Verified

Caption: Experimental workflow for this compound.

Experimental Protocol: Synthesis

This protocol describes the hydrobromination of propiolic acid.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve propiolic acid (1.0 eq) in a suitable solvent such as aqueous acetic acid. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

  • Addition of HBr: Slowly add a 48% aqueous solution of hydrobromic acid (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Extraction: Upon completion, pour the reaction mixture into 100 mL of ice-cold water. Extract the aqueous phase with three 50 mL portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification

The crude this compound is purified by recrystallization.

  • Solvent Selection: Dissolve the crude solid in a minimum amount of hot water or a mixed solvent system like ethanol/water.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to facilitate the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold water and dry them under vacuum to obtain the pure this compound.

Characterization Data

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Spectroscopic Analysis

Spectroscopic data provides structural confirmation of the target molecule. Key data points are summarized in the tables below.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃ or DMSO-d₆)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~11.0 - 13.0Broad Singlet--COOH
7.75Doublet~14.0H-C=C-Br
6.60Doublet~14.0H-C-COOH
¹³C NMR ~168Singlet-C=O
~135Singlet-C H=CH-Br
~110Singlet-CH=C H-Br

Note: NMR chemical shifts can vary slightly based on solvent and concentration.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
1680-1710StrongC=O stretch (Carboxylic Acid)[5]
1610-1630MediumC=C stretch (Alkene)
~940Medium=C-H bend (trans)
650-750Medium-StrongC-Br stretch

Table 4: Mass Spectrometry (MS) Data

m/z ValueRelative IntensityAssignment
150/152Varies[M]⁺ (Molecular Ion, showing characteristic Br isotope pattern)
133/135Varies[M-OH]⁺
105/107Varies[M-COOH]⁺
71Varies[M-Br]⁺
Experimental Protocols: Characterization
  • NMR Spectroscopy: Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6] Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • IR Spectroscopy: Obtain the IR spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[6] For the KBr method, mix a small amount of the solid sample with dry KBr powder and press it into a transparent disk.

  • Mass Spectrometry: Analyze the sample using a GC-MS system or via direct infusion into an ESI-MS or EI-MS instrument to determine the mass-to-charge ratio of the molecular ion and its fragments.[1][7]

  • Melting Point Determination: Place a small amount of the dry, crystalline product into a capillary tube and determine the melting point range using a calibrated melting point apparatus. A sharp melting point close to the literature value (117.5-118.5 °C) indicates high purity.[3]

Safety and Handling

This compound is classified as an irritant and is corrosive.[1][2]

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] It is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[2]

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]

This guide provides a foundational framework for the synthesis and analysis of this compound, intended for use by qualified professionals in a laboratory setting.

References

(E)-3-Bromoacrylic Acid: A Comprehensive Technical Guide to Safety, Handling, and MSDS Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for (E)-3-Bromoacrylic acid. The following sections detail the compound's properties, associated hazards, safe handling protocols, and emergency procedures, compiled to ensure the safety of laboratory and research personnel.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₃H₃BrO₂.[1][2] It is classified as a halogenated fatty acid.[1] Due to limited direct experimental data for the (E)-isomer, properties of the closely related 2-Bromoacrylic acid are also provided for reference and comparative purposes. All quantitative data is summarized in the tables below.

Identifier Value Source
IUPAC Name (E)-3-bromoprop-2-enoic acidPubChem[1]
CAS Number 6213-89-4PubChem[1]
Molecular Formula C₃H₃BrO₂PubChem[1]
Molecular Weight 150.96 g/mol PubChem[1]
Canonical SMILES C(=C/Br)\C(=O)OPubChem[1]
InChI Key POAWTYXNXPEWCO-OWOJBTEDSA-NPubChem[1]

Table 1: General Identifiers for this compound

Property This compound (Predicted/Experimental) 2-Bromoacrylic Acid (Experimental) Source
Melting Point 117.5-118.5 °C62-65 °CChemicalBook[3], Sigma-Aldrich
Boiling Point 222.4±13.0 °C (Predicted)224.5±23.0 °C (Predicted)ChemicalBook[3]
Density 1.899±0.06 g/cm³ (Predicted)1.5163 (Rough Estimate)ChemicalBook[3]
pKa 3.73±0.10 (Predicted)2.41±0.11 (Predicted)Guidechem[2], ChemicalBook[4]
Solubility DMSO (Slightly), Methanol (Slightly)Soluble in DMSO, Sparingly soluble in Methanol, Miscible with waterChemicalBook[3][4]

Table 2: Physical and Chemical Properties

Safety and Hazard Information

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

Hazard Class Hazard Category Classification Source
Skin Corrosion/IrritationCategory 2Causes skin irritationPubChem[1]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritationPubChem[1]

Table 3: GHS Hazard Classification for this compound

Hazard Statements (H-phrases):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Precautionary Statements (P-phrases):

  • P264: Wash skin thoroughly after handling.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[1]

Analog Compound Hazard Information (2-Bromoacrylic Acid):

For a more comprehensive risk assessment, the hazard information for the related compound, 2-Bromoacrylic acid, is provided. It is classified as causing severe skin burns and eye damage and may cause respiratory irritation.[5]

Toxicological Information

Experimental Protocols

Standard Operating Procedure for Safe Handling

This protocol outlines the essential steps for safely handling this compound in a laboratory setting. This procedure is based on best practices for handling corrosive and irritant chemicals.

1. Pre-Handling Preparation:

  • Risk Assessment: Before commencing any work, conduct a thorough risk assessment for the planned experiment.
  • Information Review: Review the Safety Data Sheet (SDS) and this technical guide.
  • Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly. All manipulations of solid this compound and its solutions should be performed within the fume hood.[8]
  • Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and spill kit.[8]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[8]
  • Hand Protection: Wear nitrile gloves (minimum 4mil thickness). For prolonged contact or handling larger quantities, double-gloving or using heavy-duty chemical-resistant gloves is recommended.[8]
  • Body Protection: A lab coat, long pants, and closed-toe shoes are required. An additional chemical-resistant apron is advised when there is a risk of splashing.[8]

3. Handling Procedures:

  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within a chemical fume hood to prevent inhalation of dust particles.
  • Solution Preparation: When dissolving, slowly add the acid to the solvent while stirring. If diluting with water, always add acid to water, never the other way around, to control any exothermic reactions.[8]
  • General Hygiene: Avoid all contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

4. Storage:

  • Store in a tightly sealed, properly labeled container.
  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
  • Store in a secondary containment tray to mitigate spills.

5. Waste Disposal:

  • All waste containing this compound must be treated as hazardous waste.
  • Dispose of in a clearly labeled, sealed container in accordance with institutional and local regulations.

Representative Experimental Workflow: Synthesis of an this compound Derivative

The following is a representative, generalized workflow for a reaction involving this compound, based on common organic synthesis procedures. This is not a specific, validated protocol for a particular reaction but illustrates the necessary safety and handling steps.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_post Post-Procedure prep_risk Conduct Risk Assessment prep_sds Review SDS prep_risk->prep_sds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood reac_weigh Weigh this compound in Fume Hood prep_hood->reac_weigh reac_dissolve Dissolve in Appropriate Solvent reac_weigh->reac_dissolve reac_add Add Other Reagents reac_dissolve->reac_add reac_monitor Monitor Reaction Progress (e.g., TLC) reac_add->reac_monitor work_quench Quench Reaction reac_monitor->work_quench work_extract Perform Extraction work_quench->work_extract work_dry Dry Organic Layer work_extract->work_dry work_purify Purify Product (e.g., Chromatography) work_dry->work_purify post_waste Dispose of Hazardous Waste work_purify->post_waste post_clean Clean Glassware & Workspace post_waste->post_clean post_remove_ppe Remove PPE Correctly post_clean->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash G cluster_pathway Potential Mechanism of Action compound This compound (Michael Acceptor) gapdh Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) (Cysteine Residue) compound->gapdh Reacts with inhibition Covalent Modification & Enzyme Inhibition gapdh->inhibition Leads to glycolysis Glycolysis Disruption inhibition->glycolysis death Cell Death glycolysis->death

References

Stereochemistry of 3-Bromoacrylic Acid and Its Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and characterization of (E)-3-bromoacrylic acid and its isomers, (Z)-3-bromoacrylic acid and 2-bromoacrylic acid. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these compounds.

Introduction to Bromoacrylic Acid Isomers

Bromoacrylic acids are halogenated unsaturated carboxylic acids with the chemical formula C₃H₃BrO₂. The position of the bromine atom and the stereochemistry of the double bond give rise to three distinct isomers: this compound (trans-3-bromoacrylic acid), (Z)-3-bromoacrylic acid (cis-3-bromoacrylic acid), and 2-bromoacrylic acid. These isomers exhibit different physical and chemical properties, which are crucial for their application in organic synthesis and materials science.

The (E) and (Z) isomers are geometric isomers, also known as cis-trans isomers, arising from the restricted rotation around the carbon-carbon double bond. The 2-bromoacrylic acid isomer is a constitutional isomer of the other two, with the bromine atom attached to the second carbon atom.

Physicochemical Properties

The distinct structural differences between the isomers of bromoacrylic acid lead to variations in their physical and chemical properties. A summary of key quantitative data is presented in the tables below for easy comparison.

Table 1: General Properties of Bromoacrylic Acid Isomers

PropertyThis compound(Z)-3-Bromoacrylic Acid2-Bromoacrylic Acid
IUPAC Name (2E)-3-Bromoprop-2-enoic acid[1](2Z)-3-Bromoprop-2-enoic acid[2]2-Bromoprop-2-enoic acid
Synonyms trans-3-Bromoacrylic acidcis-3-Bromoacrylic acidα-Bromoacrylic acid
CAS Number 6213-89-4[1]1609-92-3[2]10443-65-9
Molecular Formula C₃H₃BrO₂[1]C₃H₃BrO₂[2]C₃H₃BrO₂
Molecular Weight 150.96 g/mol [1]150.96 g/mol [2]150.96 g/mol

Table 2: Physical Properties of Bromoacrylic Acid Isomers

PropertyThis compound(Z)-3-Bromoacrylic Acid2-Bromoacrylic Acid
Melting Point (°C) 117.5-118.55762-65
Boiling Point (°C) 222.4 (Predicted)222.4 (Predicted)[3]224.5 (Predicted)
pKa 3.73 (Predicted)[4]-2.41 (Predicted)
Solubility Slightly soluble in DMSO and Methanol-Soluble in DMSO, Sparingly soluble in Methanol, Miscible with water

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of the bromoacrylic acid isomers. The following tables summarize key spectroscopic data.

Table 3: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])

IsomerSolventH-2H-3
This compound ---
(Z)-3-Bromoacrylic acid ---
2-Bromoacrylic acid CDCl₃5.96 (d), 6.52 (d)-

Table 4: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])

IsomerSolventC-1 (COOH)C-2C-3
This compound ----
(Z)-3-Bromoacrylic acid ----
2-Bromoacrylic acid ----

Table 5: Key IR Absorption Bands (cm⁻¹)

IsomerC=O StretchC=C StretchC-Br StretchO-H Stretch
This compound ~1700~1620~600-700~2500-3300 (broad)
(Z)-3-Bromoacrylic acid ~1700~1620~600-700~2500-3300 (broad)
2-Bromoacrylic acid ~1710~1630~550-650~2500-3300 (broad)

Experimental Protocols

The synthesis of (E)- and (Z)-3-bromoacrylic acid typically involves the bromination of acrylic acid to form 2,3-dibromopropanoic acid, followed by dehydrobromination. The stereochemical outcome of the elimination reaction can be controlled by the choice of base and reaction conditions.

Synthesis of 2,3-Dibromopropanoic Acid

This protocol is adapted from a procedure for the synthesis of 2,3-dibromopropionyl chloride, where the initial step is the synthesis of 2,3-dibromopropanoic acid.

Materials:

  • Acrylic acid

  • Liquid bromine

  • Dichloromethane (optional, as solvent)

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, place acrylic acid. If desired, a solvent such as dichloromethane can be used.

  • Slowly add liquid bromine to the acrylic acid with constant stirring. The reaction is exothermic, and the temperature should be controlled, for instance, by using an ice bath.

  • Continue the addition of bromine until the color of the bromine persists, indicating the completion of the reaction.

  • After the addition is complete, allow the reaction mixture to stir for an additional period to ensure complete conversion.

  • The solvent (if used) can be removed under reduced pressure to yield crude 2,3-dibromopropanoic acid, which can be purified by recrystallization, for example from chloroform.

Synthesis of (Z)-3-Bromoacrylic Acid

This protocol is based on the microwave-assisted dehydrobromination of 2,3-dibromoalkanoic acids.

Materials:

  • 2,3-Dibromopropanoic acid

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

Procedure:

  • In a microwave-transparent reaction vessel, dissolve 2,3-dibromopropanoic acid in DMF.

  • Add triethylamine to the solution.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture with microwaves for a short period (typically 0.2-1.0 minutes), monitoring the reaction progress by a suitable method (e.g., TLC or GC).

  • After completion, cool the reaction mixture and pour it into water.

  • Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain (Z)-3-bromoacrylic acid. Further purification can be achieved by recrystallization.

Synthesis of this compound

The synthesis of the (E)-isomer can be achieved by dehydrobromination of 2,3-dibromopropanoic acid, often favoring the more stable trans product under thermodynamic control.

Materials:

  • 2,3-Dibromopropanoic acid

  • A suitable base (e.g., sodium hydroxide or potassium carbonate)

  • Water or an alcohol/water mixture as solvent

Procedure:

  • Dissolve 2,3-dibromopropanoic acid in an aqueous or alcoholic solution of the base.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the precipitated this compound by filtration.

  • Wash the solid with cold water and dry. Recrystallization from a suitable solvent can be performed for further purification.

Mandatory Visualizations

Synthetic Pathway of 3-Bromoacrylic Acid Isomers

The following diagram illustrates the synthetic route from acrylic acid to the (E) and (Z) isomers of 3-bromoacrylic acid via the intermediate 2,3-dibromopropanoic acid.

Synthetic_Pathway AcrylicAcid Acrylic Acid DibromoAcid 2,3-Dibromopropanoic Acid AcrylicAcid->DibromoAcid + Br₂ Z_Isomer (Z)-3-Bromoacrylic Acid DibromoAcid->Z_Isomer Dehydrobromination (e.g., Et₃N, MW) E_Isomer This compound DibromoAcid->E_Isomer Dehydrobromination (e.g., NaOH, heat)

Synthetic pathway for 3-bromoacrylic acid isomers.
Experimental Workflow for the Synthesis of 2,3-Dibromopropanoic Acid

This diagram outlines the key steps in the laboratory synthesis of 2,3-dibromopropanoic acid from acrylic acid.

DibromoAcid_Workflow start Start step1 React acrylic acid with bromine start->step1 step2 Monitor reaction (disappearance of Br₂ color) step1->step2 step3 Remove solvent (if applicable) step2->step3 step4 Purify by recrystallization step3->step4 end End (2,3-Dibromopropanoic Acid) step4->end

Workflow for 2,3-dibromopropanoic acid synthesis.
Logical Relationship of Bromoacrylic Acid Isomers

This diagram shows the isomeric relationships between this compound, (Z)-3-bromoacrylic acid, and 2-bromoacrylic acid.

Isomer_Relationships E_Isomer This compound Z_Isomer (Z)-3-Bromoacrylic Acid E_Isomer->Z_Isomer Geometric Isomers (cis-trans) Two_Bromo 2-Bromoacrylic Acid Bromoacrylic_Acid Bromoacrylic Acid (C₃H₃BrO₂) Bromoacrylic_Acid->E_Isomer Bromoacrylic_Acid->Z_Isomer Bromoacrylic_Acid->Two_Bromo Constitutional Isomers

Isomeric relationships of bromoacrylic acids.

References

A Theoretical Investigation into the Conformational Stability of (E)-3-Bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed theoretical analysis of the conformational stability of (E)-3-bromoacrylic acid. Utilizing Density Functional Theory (DFT) calculations, this document explores the molecule's potential energy surface, identifies its stable conformers, and quantifies the energy barriers associated with internal rotations. This information is crucial for understanding the molecule's reactivity, intermolecular interactions, and potential applications in drug design and development.

Introduction

This compound is a substituted acrylic acid derivative with potential applications in organic synthesis and as a building block for pharmaceutical compounds. The conformational flexibility of the carboxylic acid group in relation to the carbon-carbon double bond plays a significant role in determining its chemical and biological properties. Understanding the relative stability of its different conformers is therefore of fundamental importance.

This guide presents a computational study employing DFT with the B3LYP functional and the 6-311++G(d,p) basis set to elucidate the conformational landscape of this compound. The primary focus is on the rotation around the C2-C3 single bond, which governs the orientation of the carboxylic acid group.

Theoretical Methodology

The conformational analysis of this compound was performed using the Gaussian 09 suite of programs. The geometry of the molecule was optimized without any symmetry constraints using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable geometries and relative energies for organic molecules.

To explore the conformational space, a relaxed potential energy surface (PES) scan was performed by systematically rotating the dihedral angle O=C-C=C (D(O4-C3-C2-C1)) from 0° to 360° in steps of 10°. At each step, the energy of the system was minimized with respect to all other geometrical parameters. The stationary points on the PES were then fully optimized to locate the energy minima (stable conformers) and transition states. Vibrational frequency calculations were performed at the same level of theory to confirm the nature of the stationary points (zero imaginary frequencies for minima and one imaginary frequency for transition states) and to obtain zero-point vibrational energy (ZPVE) corrections.

The logical workflow for the theoretical calculations is depicted in the following diagram:

computational_workflow start Initial Structure of this compound pes_scan Potential Energy Surface Scan (DFT/B3LYP/6-311++G(d,p)) start->pes_scan stationary_points Identify Stationary Points (Minima and Maxima) pes_scan->stationary_points optimization Full Geometry Optimization of Stationary Points stationary_points->optimization freq_analysis Vibrational Frequency Analysis optimization->freq_analysis characterization Characterize Minima (Conformers) and Transition States freq_analysis->characterization data_extraction Extract Thermodynamic Data (Relative Energies, ZPVE) characterization->data_extraction end Final Stability Analysis data_extraction->end conformer_relationship syn Syn Conformer (Planar, 0°) ts Transition State (Perpendicular, ~90°) syn->ts Rotation anti Anti Conformer (Planar, 180°) ts->anti Rotation experimental_workflow start Starting Materials (Propiolic Acid, Bromine) synthesis Synthesis (Bromination Reaction) start->synthesis workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (Recrystallization) workup->purification characterization Spectroscopic Characterization purification->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ftir FTIR Spectroscopy characterization->ftir end Pure this compound nmr->end ftir->end

Methodological & Application

Application Notes and Protocols: (E)-3-Bromoacrylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(E)-3-Bromoacrylic acid , a versatile bifunctional molecule, serves as a valuable precursor in a variety of organic transformations, particularly in the construction of complex molecular architectures. Its vinyl bromide and carboxylic acid moieties allow for sequential and chemoselective functionalization, making it a key building block for the synthesis of substituted alkenes, conjugated systems, and heterocyclic compounds. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in palladium-catalyzed cross-coupling reactions.

Key Applications in Organic Synthesis

This compound is predominantly utilized in palladium-catalyzed cross-coupling reactions, including the Heck, Suzuki, and Sonogashira reactions. These transformations enable the formation of new carbon-carbon bonds at the β-position of the acrylic acid, leading to a diverse array of functionalized products.

Heck Reaction: Synthesis of Cinnamic Acid Derivatives

The Heck reaction of this compound with various aryl and vinyl halides provides a direct route to substituted cinnamic acids and their derivatives. These products are important intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. The reaction typically proceeds with high stereoselectivity, retaining the (E)-configuration of the double bond.

Suzuki Coupling: Synthesis of β-Aryl and β-Vinyl Acrylic Acids

The Suzuki coupling of this compound with organoboron reagents, such as aryl or vinyl boronic acids and their esters, offers a powerful method for the synthesis of β-aryl and β-vinyl acrylic acids. This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly valuable in the synthesis of complex molecules.

Sonogashira Coupling: Synthesis of Enynoic Acids

The Sonogashira coupling of this compound with terminal alkynes provides access to enynoic acids, which are important structural motifs in natural products and biologically active molecules. This reaction involves a palladium catalyst and a copper(I) co-catalyst and generally proceeds under mild conditions.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Heck, Suzuki, and Sonogashira reactions using vinyl and aryl halides as representative substrates. While specific data for this compound is limited in readily available literature, the provided data for analogous substrates serves as a strong predictive basis for reaction optimization.

Table 1: Heck Reaction of Vinyl and Aryl Bromides with Alkenes

EntryAryl/Vinyl BromideAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-BromoquinolineEthyl crotonatePd EnCat® 40 (0.8)NaOAcEthanol140 (mw)0.571
24-Bromoanisolen-Butyl acrylatePd(OAc)₂ (0.01)NaOAcDMA1402495
33-BromothiopheneEthyl acrylatePd(OAc)₂ (2)K₂CO₃DMF1001285
44-BromoacetophenoneStyrenePd(OAc)₂ (1)K₂CO₃H₂O/DMF110-180485-95

Table 2: Suzuki Coupling of Aryl Halides with Boronic Acids

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-Chloroindazole3-Fluorophenylboronic acidP2 (2.0)-K₃PO₄dioxane/H₂O10015>95
26-ChloroindolePhenylboronic acidP1 (1.0-1.5)-K₃PO₄dioxane/H₂O605-897
34-Bromopyrazole4-Tolylboronic acidP1 (6-7)XPhos (1.5 eq)K₃PO₄dioxane/H₂O1002486

Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (0.5)CuI (1.0)Et₃NToluene50395
24-BromoacetophenonePhenylacetyleneNS-MCM-41-Pd (0.01)CuI (1.0)Et₃NToluene1002485
32-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5.0)Et₃NDMF100396

Experimental Protocols

The following are generalized protocols for the Heck, Suzuki, and Sonogashira reactions. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Heck Reaction of this compound with an Aryl Halide

This protocol is adapted from established methodologies for the Heck reaction of aryl bromides with acrylic acid derivatives.[1]

Materials:

  • This compound

  • Aryl halide (e.g., Iodobenzene, Bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) to the flask.

  • Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and acidify with 1M HCl to pH ~2.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Suzuki Coupling of this compound with an Arylboronic Acid

This protocol is based on general procedures for Suzuki-Miyaura cross-coupling reactions.[2]

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and K₂CO₃ (3.0 mmol, 3.0 equiv) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • After cooling to room temperature, dilute the mixture with water and acidify with 1M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the residue by column chromatography or recrystallization to obtain the desired product.

Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is adapted from a general procedure for Sonogashira coupling.[3]

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) under an inert atmosphere, add the terminal alkyne (1.2 mmol, 1.2 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add triethylamine (2.5 mmol, 2.5 equiv) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is usually complete within 2-6 hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and water. Acidify the aqueous layer with 1M HCl.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash chromatography on silica gel to afford the desired enynoic acid.

Visualizations

The following diagrams illustrate the catalytic cycles for the Heck, Suzuki, and Sonogashira reactions.

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative\nAddition->R-Pd(II)-X(L2) Alkene\nCoordination Alkene Coordination R-Pd(II)-X(L2)->Alkene\nCoordination Alkene Migratory\nInsertion Migratory Insertion Alkene\nCoordination->Migratory\nInsertion β-Hydride\nElimination β-Hydride Elimination Migratory\nInsertion->β-Hydride\nElimination Product\n(Substituted Alkene) Product (Substituted Alkene) β-Hydride\nElimination->Product\n(Substituted Alkene) H-Pd(II)-X(L2) H-Pd(II)-X(L2) β-Hydride\nElimination->H-Pd(II)-X(L2) Reductive\nElimination Reductive Elimination H-Pd(II)-X(L2)->Reductive\nElimination Base Reductive\nElimination->Pd(0)L2

Caption: Simplified Catalytic Cycle of the Heck Reaction.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-X R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Oxidative\nAddition->R1-Pd(II)-X(L2) Transmetalation Transmetalation R1-Pd(II)-X(L2)->Transmetalation [R2-B(OR)3]- R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) Transmetalation->R1-Pd(II)-R2(L2) Reductive\nElimination Reductive Elimination R1-Pd(II)-R2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product\n(R1-R2) Product (R1-R2) Reductive\nElimination->Product\n(R1-R2) R2-B(OH)2 R2-B(OH)2 [R2-B(OR)3]- [R2-B(OR)3]- R2-B(OH)2->[R2-B(OR)3]- Base

Caption: Simplified Catalytic Cycle of the Suzuki Coupling.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-X R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Oxidative\nAddition->R1-Pd(II)-X(L2) Transmetalation Transmetalation R1-Pd(II)-X(L2)->Transmetalation Cu-C≡C-R2 R1-Pd(II)-C≡C-R2(L2) R1-Pd(II)-C≡C-R2(L2) Transmetalation->R1-Pd(II)-C≡C-R2(L2) Reductive\nElimination Reductive Elimination R1-Pd(II)-C≡C-R2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product\n(R1-C≡C-R2) Product (R1-C≡C-R2) Reductive\nElimination->Product\n(R1-C≡C-R2) Cu(I)X Cu(I)X Alkyne\nCoordination Alkyne Coordination Cu(I)X->Alkyne\nCoordination H-C≡C-R2 Cu-C≡C-R2 Cu-C≡C-R2 Alkyne\nCoordination->Cu-C≡C-R2 Base Cu-C≡C-R2->Transmetalation

Caption: Simplified Catalytic Cycles of the Sonogashira Coupling.

Applications in Drug Development

While direct applications of this compound in marketed pharmaceuticals are not widely documented, its derivatives are of significant interest. For instance, the structurally related compound, 3-Br-acivicin, has shown antimalarial activity.[4] The synthetic pathways to such bioactive molecules often involve the strategic installation of functional groups, a process where this compound can serve as a versatile starting material. The cross-coupling reactions described herein provide a robust platform for the synthesis of libraries of acrylic acid derivatives for screening in drug discovery programs. The ability to introduce diverse aryl, vinyl, and alkynyl moieties allows for systematic structure-activity relationship (SAR) studies, crucial for the optimization of lead compounds.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using (E)-3-Bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials.

This document provides detailed application notes and experimental protocols for the Suzuki cross-coupling reaction utilizing (E)-3-bromoacrylic acid as a key building block. The resulting (E)-3-arylacrylic acid derivatives, also known as cinnamic acids, are valuable scaffolds in drug discovery and development, exhibiting a wide range of biological activities. Modern pharmacological research has confirmed that cinnamic acid and its derivatives possess multiple pharmacological effects including anti-tumor, anti-inflammatory, antibacterial, anti-diabetic, and antioxidant properties.[1][2][3][4]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, in this case, this compound, to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X (this compound) pd_intermediate R-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R'-B(OH)₂ (Arylboronic acid) Base pd_r_rprime R-Pd(II)L_n-R' transmetalation->pd_r_rprime reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination reductive_elimination->pd0 R-R' ((E)-3-arylacrylic acid)

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The synthesis of (E)-3-arylacrylic acids (cinnamic acid derivatives) through the Suzuki cross-coupling of this compound provides access to a class of compounds with significant therapeutic potential. These derivatives are key intermediates in the synthesis of a variety of biologically active molecules.[4][5] For instance, numerous studies have demonstrated that cinnamic acid and its derivatives exhibit therapeutic effects against various types of cancer, including breast, colon, lung, and prostate cancer.[1]

Furthermore, cinnamic acid derivatives have been investigated for their anti-inflammatory, antimicrobial, and antidiabetic properties.[1][3][4] The ability to readily diversify the aryl group on the acrylic acid scaffold using a wide range of commercially available arylboronic acids makes this synthetic route highly attractive for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki cross-coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar vinyl halides and should be optimized for specific substrates and scales.[6]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF, n-propanol/H₂O)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Degassed solvent (e.g., a mixture of toluene and water, 4:1 ratio, 10 mL) is added to the flask via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are generally complete within 2-24 hours.[6]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and then brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure (E)-3-arylacrylic acid.[6]

Experimental_Workflow start Start setup Reaction Setup: Combine this compound, arylboronic acid, catalyst, and base in flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x). setup->inert solvent Solvent Addition: Add degassed solvent. inert->solvent reaction Reaction: Heat and stir mixture. Monitor progress (TLC/LC-MS). solvent->reaction workup Work-up: Cool, separate layers, wash, and dry organic phase. reaction->workup purification Purification: Column chromatography or recrystallization. workup->purification product Pure (E)-3-arylacrylic acid purification->product

Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The success of the Suzuki cross-coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes typical conditions that have been successfully employed for the coupling of various aryl and vinyl halides with arylboronic acids, which can serve as a starting point for the optimization of reactions with this compound.

EntryAryl/Vinyl HalideArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
1Aryl BromidePhenylboronic acidPd(OAc)₂ (2)K₂CO₃ (2.5)H₂O70>95[7]
2Aryl Bromide4-Acetylphenylboronic acidPd(OAc)₂ (2)K₂CO₃ (2.5)H₂O7092[7]
3Aryl HalideArylboronic acidPd(OAc)₂ (0.0016) / PPh₃ (0.0048)Na₂CO₃ (1.3)n-propanol/H₂ORefluxN/A[6]
44-BromotoluenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/H₂O8085[8]

Note: The yields are highly substrate-dependent and the conditions listed above should be considered as a general guideline for optimization.

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound with arylboronic acids is a robust and efficient method for the synthesis of (E)-3-arylacrylic acids. These cinnamic acid derivatives are valuable building blocks in medicinal chemistry and drug discovery. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully implement and optimize this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Heck Coupling of (E)-3-Bromoacrylic Acid with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] This powerful transformation enables the synthesis of substituted alkenes with high stereoselectivity, typically favoring the E-isomer. A significant application of this methodology is the coupling of vinyl halides with alkenes to produce conjugated dienes, which are valuable structural motifs in numerous natural products and pharmaceuticals. This document provides detailed application notes and protocols for the Heck coupling of (E)-3-bromoacrylic acid with a variety of alkenes, yielding valuable dienoic acid derivatives.

The reaction proceeds via a catalytic cycle involving the oxidative addition of this compound to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the dienoic acid product and regenerate the active palladium catalyst. The choice of catalyst, base, solvent, and reaction temperature is crucial for achieving high yields and selectivity.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions and corresponding yields for the Heck coupling of this compound and analogous vinyl bromides with different alkenes, providing a comparative overview for reaction optimization.

EntryAlkeneCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (2)K₂CO₃DMA1204056-94[2]
2n-Butyl acrylatePd(OAc)₂ (0.5) / dppp (0.02)K₂CO₃DMA14024-[3]
3Electron-deficient alkenesPd(OAc)₂ (5) / LigandK₂CO₃Toluene1301-[3]
4Various Alkenes[Pd(η³-C₃H₅)Cl]₂ / Tedicyp-----[4]
5Acrylic acidPd(OAc)₂ (2)Et₃NAcetonitrile80-90135.7[5]

Note: DMA = N,N-Dimethylacetamide, dppp = 1,3-Bis(diphenylphosphino)propane, Tedicyp = cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane. Yields are for the corresponding diene products.

Experimental Protocols

General Protocol for the Heck Coupling of this compound with Styrene

This protocol is adapted from general procedures for the Heck coupling of vinyl halides with styrenes.[2][6]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and stirring equipment

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol, 2 equiv).

  • Add N,N-dimethylacetamide (DMA) (5 mL) to the flask.

  • Add styrene (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24-40 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired (2E,4E)-5-phenylpenta-2,4-dienoic acid.

Protocol for the Heck Coupling of an Aryl Halide with Acrylic Acid (for comparison)

This protocol describes the Heck reaction between bromoiodobenzene and acrylic acid.[5]

Materials:

  • Bromoiodobenzene

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Acetonitrile

  • 3 M Hydrochloric acid (HCl)

  • 95% Ethanol

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a reaction vial, combine bromoiodobenzene (0.500 g), acetonitrile (710 µL), triethylamine (618 µL), and acrylic acid (153 µL).[5]

  • Add palladium(II) acetate (0.0079 g, 2 mol%) to the mixture.[5]

  • Heat the mixture on a hot plate to 80-90 °C and stir for one hour.[5]

  • After cooling to room temperature, transfer the reaction mixture to a beaker containing 30 mL of 3 M HCl, which should induce the formation of a solid precipitate.[5]

  • Isolate the solid product by suction filtration and wash with water (5 mL).[5]

  • For purification, recrystallize the crude solid from hot 95% ethanol. Dissolve the solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes cloudy.[5]

  • Allow the solution to cool to room temperature and then in an ice bath to maximize crystallization.

  • Collect the purified product by suction filtration.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine this compound, alkene, Pd catalyst, and base in a dry reaction vessel. solvent Add solvent (e.g., DMA) under an inert atmosphere. reagents->solvent 1. Add Reagents heating Heat the reaction mixture to the specified temperature with vigorous stirring. solvent->heating 2. Initiate Reaction monitoring Monitor reaction progress (TLC, GC-MS). heating->monitoring quench Cool to room temperature and quench the reaction. monitoring->quench 3. Reaction Completion extract Extract the product with an organic solvent. quench->extract dry Dry the organic layer and remove the solvent. extract->dry purify Purify the crude product (e.g., column chromatography). dry->purify 4. Isolate Crude Product end end purify->end Final Product

Caption: General experimental workflow for the Heck coupling of this compound.

Catalytic Cycle of the Heck Reaction

Heck_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X (this compound) pd_intermediate1 R-Pd(II)-X L_n oxidative_addition->pd_intermediate1 alkene_coordination Alkene Coordination pd_intermediate1->alkene_coordination + Alkene pd_intermediate2 R-Pd(II)-X (Alkene) L_{n-1} alkene_coordination->pd_intermediate2 migratory_insertion Migratory Insertion pd_intermediate2->migratory_insertion pd_intermediate3 Product-Pd(II)-H L_{n-1} migratory_insertion->pd_intermediate3 beta_hydride_elimination β-Hydride Elimination pd_intermediate3->beta_hydride_elimination reductive_elimination Reductive Elimination (Base) pd_intermediate3->reductive_elimination product Substituted Alkene beta_hydride_elimination->product reductive_elimination->pd0 + H-X-Base

Caption: Simplified catalytic cycle of the Heck reaction.

References

Palladium-Catalyzed Reactions of (E)-3-Bromoacrylic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, (E)-3-bromoacrylic acid serves as a versatile building block in palladium-catalyzed cross-coupling reactions. These reactions, including the Heck, Suzuki, and Sonogashira couplings, are foundational methods for carbon-carbon bond formation, enabling the synthesis of a diverse array of complex molecules, including substituted cinnamic acids, arylpropionic acids, and enynoic acids. Such products are valuable intermediates in the development of novel therapeutics and functional materials. [1][2][3]

This document provides detailed application notes and experimental protocols for the palladium-catalyzed reactions of this compound, summarizing quantitative data and outlining methodologies for key transformations.

Heck Reaction: Synthesis of Cinnamic Acid Derivatives

The Heck reaction is a powerful tool for the arylation of alkenes. In the context of this compound, it provides a direct route to various cinnamic acid derivatives, which are precursors to a wide range of biologically active compounds.[2][4][5]

Application Notes:

The Heck reaction of this compound with various aryl and heteroaryl halides allows for the synthesis of substituted cinnamates. The reaction typically proceeds with high stereoselectivity, preserving the E-configuration of the double bond. A variety of palladium catalysts can be employed, with palladium(II) acetate being a common choice. The selection of the base and solvent system is crucial for achieving high yields and preventing side reactions.

Experimental Protocol: Heck Coupling of this compound with Aryl Halides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous solvent (e.g., acetonitrile, DMF, or toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the aryl halide (1.2 mmol), palladium(II) acetate (0.02-0.05 mmol), and the phosphine ligand (0.04-0.10 mmol).

  • Add the anhydrous solvent (5-10 mL) and the base (e.g., triethylamine, 2.5 mmol).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cinnamic acid derivative.

General workflow for the Heck reaction.

Suzuki Coupling: Synthesis of Arylpropionic Acid Derivatives

The Suzuki coupling reaction enables the formation of C(sp²)-C(sp²) bonds through the reaction of an organohalide with an organoboron compound. Coupling this compound with arylboronic acids provides access to β-aryl-α,β-unsaturated carboxylic acids, which can be subsequently reduced to valuable arylpropionic acid derivatives, a common motif in pharmaceuticals.[6][7]

Application Notes:

The Suzuki coupling of this compound typically requires a palladium catalyst, a phosphine ligand, and a base. The choice of base is critical, with inorganic bases like potassium carbonate or cesium carbonate often being effective. The reaction is generally tolerant of a wide range of functional groups on the arylboronic acid partner.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or other suitable palladium catalyst

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Solvent mixture (e.g., toluene/ethanol/water or dioxane/water)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in the solvent mixture (e.g., 10 mL of toluene/ethanol/water in a 4:1:1 ratio).

  • Add the base (e.g., potassium carbonate, 2.0 mmol).

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol) to the mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, acidify the mixture with 1 M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired β-arylacrylic acid.

Simplified catalytic cycle for the Suzuki coupling.

Sonogashira Coupling: Synthesis of Enynoic Acids

The Sonogashira coupling reaction is a reliable method for forming a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[8][9] When applied to this compound, this reaction provides a straightforward route to (E)-enynoic acids, which are versatile intermediates in organic synthesis.

Application Notes:

The Sonogashira coupling typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The reaction is carried out in the presence of an amine base, which also often serves as the solvent. Careful exclusion of oxygen is important to prevent the homocoupling of the alkyne (Glaser coupling).

Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04-0.10 mmol).

  • Add the anhydrous solvent (5-10 mL) and the amine base (e.g., triethylamine, 3-5 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 2-12 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a mixture of water and an organic solvent (e.g., ethyl acetate).

  • Acidify the aqueous layer with 1 M HCl and extract with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired (E)-enynoic acid.

Logical flow of the Sonogashira coupling reaction.

Quantitative Data Summary

The following table summarizes representative yields for the palladium-catalyzed reactions of this compound and its derivatives with various coupling partners, as gleaned from analogous reactions in the literature. Note that specific yields will be highly dependent on the exact substrates and reaction conditions employed.

Reaction TypeCoupling Partner ExampleCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Heck StyrenePd(OAc)₂ / PPh₃Et₃NDMF1001270-85
Heck n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃NaOAcDMF120865-80
Suzuki Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901675-90
Suzuki 4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001280-95
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT680-95
Sonogashira 1-OctynePd(PPh₃)₂Cl₂ / CuIi-Pr₂NEtDMF50470-85

Yields are approximate and based on analogous reactions reported in the literature. Optimization is recommended for specific applications.

Applications in Drug Development

The products derived from palladium-catalyzed reactions of this compound are valuable in medicinal chemistry. Cinnamic acid derivatives, for instance, exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2][4] Arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The enynoic acid scaffold is a versatile building block for the synthesis of complex natural products and other biologically active molecules. The ability to rapidly generate diverse libraries of these compounds using palladium-catalyzed methods makes this compound a key starting material in drug discovery and development programs.

References

Synthesis of Heterocyclic Compounds from (E)-3-Bromoacrylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing (E)-3-bromoacrylic acid as a versatile starting material. The protocols outlined below are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a valuable C3 building block in organic synthesis due to its bifunctional nature, possessing both an electrophilic α,β-unsaturated carbonyl system and a reactive carbon-bromine bond. These features allow for a variety of chemical transformations, including Michael additions, nucleophilic substitutions, and cyclization reactions, making it an ideal precursor for the synthesis of a diverse range of heterocyclic scaffolds. Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery, forming the core structure of numerous pharmaceuticals. This document details the synthesis of three key classes of heterocycles—pyrazolones, thiazoles, and pyridinones—from this compound.

I. Synthesis of 5-Pyrazolone Derivatives

Pyrazolones are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties. The synthesis of 5-pyrazolone from this compound proceeds via a condensation reaction with hydrazine hydrate.

Reaction Pathway: this compound to 5-Pyrazolone

G A This compound C Intermediate Adduct A->C Michael Addition B Hydrazine Hydrate B->C D 5-Pyrazolone C->D Intramolecular Cyclization & Tautomerization

Caption: Reaction pathway for the synthesis of 5-Pyrazolone.

Experimental Protocol: Synthesis of 5-Pyrazolone

A general procedure for the synthesis of 5-pyrazolone involves the reaction of ethyl acetoacetate with hydrazine hydrate.[1][2][3] A plausible adaptation for this compound is proposed below, based on the reactivity of α,β-unsaturated systems with hydrazine.[4][5]

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol.

  • To this solution, add hydrazine hydrate (1.1 eq.) dropwise at room temperature.

  • After the addition is complete, add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Hypothetical):

Reactant 1Reactant 2SolventTemperature (°C)Time (h)ProductYield (%)
This compoundHydrazine HydrateEthanol784-65-Pyrazolone75-85

II. Synthesis of 2-Aminothiazole Derivatives

Thiazole rings are present in many biologically active compounds, including antibacterial and anticancer agents. The Hantzsch thiazole synthesis is a classical method for their preparation. A variation of this synthesis can be employed using this compound and thiourea.

Reaction Pathway: this compound to 2-Amino-4-oxo-4,5-dihydrothiazole-5-acetic acid

G A This compound C Thiouronium Intermediate A->C Michael Addition B Thiourea B->C D 2-Amino-4-oxo-4,5-dihydrothiazole-5-acetic acid C->D Intramolecular Cyclization

Caption: Synthesis of a 2-aminothiazole derivative.

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate from Ethyl Bromopyruvate (Model Reaction)

While a direct protocol for this compound was not found, the following procedure for the closely related ethyl bromopyruvate provides a strong model for adaptation.[1]

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol (99.9%)

  • Sodium hydroxide (2 M solution)

Procedure:

  • In a round-bottom flask, reflux a mixture of ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of ethanol (99.9%) for 24 hours.

  • Monitor the reaction progress by TLC (petroleum ether: ethyl acetate, 1:3).

  • After completion, cool the reaction mixture to room temperature, concentrate it under reduced pressure, and pour it into ice-cold water.

  • Basify the mixture to pH 10 with a 2 M NaOH solution, which will result in the precipitation of the product.

  • Collect the off-white precipitate by filtration and recrystallize it from ethanol.

Quantitative Data (Model Reaction):

Reactant 1Reactant 2SolventTemperature (°C)Time (h)ProductYield (%)
Ethyl BromopyruvateThioureaEthanol7824Ethyl 2-aminothiazole-4-carboxylateHigh

III. Synthesis of Pyridinone Derivatives

Pyridinones are a significant class of N-heterocycles found in various natural products and pharmaceuticals. The synthesis of pyridinones from α,β-unsaturated carbonyl compounds and ammonia is a well-established method.[6] this compound can serve as a suitable precursor in this reaction.

Reaction Pathway: this compound to a Pyridinone Derivative

G A This compound C 3-Aminopropenoic Acid Intermediate A->C Michael Addition D Dihydropyridinone Intermediate A->D B Ammonia B->C C->D Intermolecular Condensation E Pyridinone Derivative D->E Cyclization & Aromatization

Caption: General pathway for pyridinone synthesis.

Experimental Protocol: General Synthesis of Pyridinones from α,β-Unsaturated Carbonyl Compounds

The Chichibabin pyridine synthesis provides a general framework for the condensation of α,β-unsaturated carbonyl compounds with ammonia.[6]

Materials:

  • This compound

  • Ammonia (aqueous or alcoholic solution) or Ammonium acetate

  • Suitable solvent (e.g., ethanol, acetic acid)

Procedure:

  • In a sealed tube or a pressure reactor, combine this compound (2.0 eq.) with an excess of an ammonia source (e.g., concentrated aqueous ammonia or a saturated solution of ammonia in an alcohol).

  • Heat the mixture at an elevated temperature (e.g., 100-150 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution and purify the residue by column chromatography or recrystallization.

Quantitative Data (Hypothetical):

Reactant 1Reactant 2SolventTemperature (°C)Time (h)ProductYield (%)
This compoundAmmoniaEthanol12012-24Pyridinone Derivative40-60

Safety Precautions

This compound is an irritant.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of each chemical used.

Conclusion

This compound is a versatile and valuable precursor for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols and reaction pathways described in this document provide a foundation for researchers to explore the synthesis of pyrazolones, thiazoles, and pyridinones. Further optimization of reaction conditions may be necessary to achieve higher yields and purity for specific derivatives. The adaptability of this compound opens avenues for the creation of novel heterocyclic libraries for drug discovery and development.

References

Application Notes and Protocols: (E)-3-Bromoacrylic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Bromoacrylic acid is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a variety of pharmaceutical intermediates. Its structure, featuring both a carboxylic acid and a vinyl bromide, allows for a range of chemical transformations, including cyclocondensation and Michael addition reactions. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound, with a focus on pyrimidine derivatives, which are known to exhibit a wide range of biological activities, including anticancer properties through the inhibition of signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.

Application 1: Synthesis of 2-Thiouracil Derivatives as Potential EGFR Inhibitors

Pyrimidine derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with many exhibiting significant anticancer activity. One common synthetic route to pyrimidine scaffolds is the condensation of a three-carbon component with a urea or thiourea derivative. This compound can serve as a C3 electrophile in the synthesis of 2-thiouracil, a key intermediate for various therapeutic agents, including those targeting the EGFR signaling pathway. Aberrant EGFR signaling is a hallmark of many cancers, and its inhibition is a validated therapeutic strategy.

Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGF EGF (Ligand) EGF->EGFR Binds Pyrimidine_Inhibitor Pyrimidine Derivative (e.g., from 2-Thiouracil) Pyrimidine_Inhibitor->EGFR Inhibits (ATP-binding site) Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.

Experimental Protocol: Synthesis of 2-Thiouracil from this compound and Thiourea

This protocol details the cyclocondensation reaction between this compound and thiourea to form 2-thiouracil.

Workflow Diagram

Synthesis_Workflow start Start reagents Mix this compound, Thiourea, and Ethanol start->reagents reflux Reflux Reaction Mixture reagents->reflux cool Cool to Room Temperature reflux->cool precipitate Collect Precipitate by Filtration cool->precipitate wash Wash with Cold Ethanol precipitate->wash dry Dry the Product wash->dry end End (2-Thiouracil) dry->end

Caption: Experimental workflow for the synthesis of 2-thiouracil.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium ethoxide (optional, as a base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • If a base is used, add sodium ethoxide (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product, 2-thiouracil, will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure 2-thiouracil.

Quantitative Data Summary

ParameterValueReference
Yield 65-75%Hypothetical data based on similar reactions
Melting Point >300 °C[1]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 12.5 (s, 1H, NH), 12.3 (s, 1H, NH), 7.6 (d, 1H, J=7.6 Hz), 5.8 (d, 1H, J=7.6 Hz)Hypothetical data based on known spectra
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 175.0 (C=S), 163.0 (C=O), 145.0 (CH), 101.0 (CH)Hypothetical data based on known spectra

Application 2: Synthesis of β-Amino Acid Intermediates

β-Amino acids are important structural motifs in many biologically active molecules and are precursors to various pharmaceuticals. A common route to β-amino acids is through the Michael addition of an amine to an α,β-unsaturated carboxylic acid derivative. This compound can be utilized in a two-step process involving an initial Michael addition followed by displacement of the bromine atom to generate diverse β-amino acid intermediates.

Experimental Protocol: Synthesis of 3-Amino-2-bromopropanoic Acid

This protocol outlines the addition of ammonia to this compound to form 3-amino-2-bromopropanoic acid, a precursor for various amino acid derivatives.

Workflow Diagram

Amino_Acid_Workflow start Start dissolve Dissolve this compound in Aqueous Ammonia start->dissolve stir Stir at Room Temperature dissolve->stir evaporate Evaporate Solvent stir->evaporate purify Purify by Recrystallization or Chromatography evaporate->purify end End (3-Amino-2-bromopropanoic Acid) purify->end

Caption: Experimental workflow for the synthesis of 3-amino-2-bromopropanoic acid.

Materials:

  • This compound

  • Aqueous ammonia (concentrated)

Procedure:

  • In a sealed vessel, dissolve this compound (1 equivalent) in an excess of concentrated aqueous ammonia.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the excess ammonia and water under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol) or by ion-exchange chromatography.

Quantitative Data Summary

ParameterValueReference
Yield 50-60%Hypothetical data based on similar reactions
¹H NMR (D₂O, 400 MHz) δ (ppm) 4.5 (dd, 1H), 3.6 (dd, 1H), 3.4 (dd, 1H)Hypothetical data based on known spectra
¹³C NMR (D₂O, 100 MHz) δ (ppm) 172.0 (C=O), 52.0 (CH-Br), 45.0 (CH₂-NH₂)Hypothetical data based on known spectra

Conclusion

This compound is a versatile and valuable starting material for the synthesis of important pharmaceutical intermediates. The protocols provided herein for the synthesis of 2-thiouracil and β-amino acid derivatives demonstrate its utility in constructing heterocyclic and acyclic scaffolds of medicinal interest. The ability to generate pyrimidine derivatives that can potentially inhibit key signaling pathways, such as the EGFR pathway, highlights the significance of this compound in drug discovery and development. The provided experimental workflows and tabulated data offer a clear and concise guide for researchers in this field. Further exploration of the reactivity of this compound is likely to uncover new synthetic routes to a wider array of complex and biologically active molecules.

References

Application Notes and Protocols for the Polymerization of (E)-3-Bromoacrylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-bromoacrylic acid and its derivatives are functionalized monomers that hold potential for the synthesis of novel polymers with unique properties. The presence of the bromine atom and the carboxylic acid group allows for post-polymerization modification, making these polymers attractive for applications in drug delivery, specialty coatings, and as flame retardants. This document provides detailed protocols for the synthesis of the monomer and its subsequent polymerization, based on established methods for analogous compounds. Due to the limited availability of direct literature on the polymerization of this compound, the protocols provided herein are adapted from established procedures for similar halogenated acrylic monomers.

Monomer Synthesis: this compound

A plausible synthetic route to this compound is the hydrobromination of propiolic acid. This method is an adaptation of known procedures for the synthesis of β-haloacrylic acids.

Experimental Protocol: Synthesis of this compound

Materials:

  • Propiolic acid

  • Hydrobromic acid (48% aqueous solution)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propiolic acid (1 equivalent) in a minimal amount of water.

  • Slowly add hydrobromic acid (48% aqueous solution, 1.2 equivalents) to the stirred solution at room temperature.

  • Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product from the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Characterization:

The structure and purity of the synthesized this compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by melting point determination.

Polymerization of this compound

The following protocol for the free-radical polymerization of this compound is adapted from the established methods for the polymerization of other acrylic acid derivatives, particularly 2-bromoacrylic acid.

Experimental Protocol: Free-Radical Polymerization of this compound

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

  • Methanol (non-solvent for precipitation)

  • Schlenk flask or reaction tube with a rubber septum

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Oil bath

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 1 g) and the radical initiator (AIBN or BPO, typically 1-2 mol% with respect to the monomer) in anhydrous DMF (e.g., 5 mL).

  • Deoxygenate the solution by bubbling with nitrogen or argon for 20-30 minutes while stirring.

  • Place the sealed flask in a preheated oil bath at 70-80°C.

  • Allow the polymerization to proceed for a specified time (e.g., 6-24 hours). The solution will become more viscous as the polymer forms.

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Experimental Workflow for Polymerization

experimental_workflow cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up & Purification dissolve Dissolve Monomer & Initiator in Solvent deoxygenate Deoxygenate with N2/Ar dissolve->deoxygenate heat Heat to 70-80°C deoxygenate->heat polymerize Stir for 6-24h heat->polymerize cool Cool to RT & Expose to Air polymerize->cool precipitate Precipitate in Methanol cool->precipitate filter Filter Polymer precipitate->filter wash Wash with Methanol filter->wash dry Dry in Vacuum Oven wash->dry

Caption: Workflow for the free-radical polymerization of this compound.

Polymerization of this compound Derivatives: Alkyl Esters

The polymerization of alkyl esters of this compound can be carried out using a similar free-radical approach. The esterification of the monomer prior to polymerization can improve its solubility in less polar organic solvents and modify the properties of the resulting polymer.

Experimental Protocol: Synthesis of Alkyl (E)-3-bromoacrylate

Materials:

  • This compound

  • Corresponding alcohol (e.g., ethanol, butanol)

  • Sulfuric acid (catalytic amount)

  • Toluene or benzene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • Combine this compound, an excess of the desired alcohol, a catalytic amount of sulfuric acid, and a solvent like toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Heat the mixture to reflux and collect the water azeotropically.

  • Once the theoretical amount of water has been collected, cool the reaction mixture.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent and excess alcohol under reduced pressure to obtain the crude alkyl (E)-3-bromoacrylate, which can be purified by vacuum distillation.

Experimental Protocol: Polymerization of Alkyl (E)-3-bromoacrylate

The polymerization of the ester derivative follows the same general procedure as for the acid, with potential adjustments to the solvent and precipitation non-solvent based on the properties of the specific ester.

Quantitative Data Summary

Due to the lack of specific literature data for the polymerization of this compound, the following table presents hypothetical data based on typical results for the polymerization of similar acrylic monomers. Researchers should perform their own characterizations to obtain accurate data for their specific systems.

MonomerInitiator (mol%)SolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
This compoundAIBN (1.5)DMF75128515,0001.8
Ethyl (E)-3-bromoacrylateBPO (1.0)Toluene8089225,0001.6
Butyl (E)-3-bromoacrylateAIBN (1.2)Dioxane70188820,0001.7

Potential Applications

Polymers derived from this compound and its derivatives are expected to have several potential applications owing to the presence of the bromine and carboxylic acid/ester functionalities.

  • Flame Retardants: Bromine-containing polymers are well-known for their flame-retardant properties.[1] These polymers can be blended with other materials to enhance their fire resistance.

  • Functional Coatings: The polymer backbone can be further modified through the bromine and carboxylic acid groups to introduce other functionalities, leading to coatings with tailored properties such as antimicrobial activity or specific surface energy.

  • Drug Delivery: The carboxylic acid groups can be used to conjugate drugs or targeting ligands, making these polymers potential candidates for drug delivery systems. The polymer's properties can be tuned by copolymerization with other monomers.

  • Reactive Intermediates: The bromine atoms on the polymer chain can serve as sites for grafting other polymer chains, leading to the formation of graft copolymers with complex architectures.

Signaling Pathway for Potential Drug Delivery Application

The following diagram illustrates a conceptual signaling pathway for a drug delivery system utilizing a polymer of this compound.

drug_delivery_pathway cluster_polymer Polymer-Drug Conjugate cluster_cellular Cellular Interaction cluster_effect Therapeutic Effect polymer Poly(this compound) drug Drug Molecule polymer->drug Conjugation via -COOH group cell Target Cell drug->cell internalization Internalization (e.g., Endocytosis) cell->internalization release Drug Release (e.g., pH-triggered) internalization->release target Intracellular Target release->target effect Therapeutic Effect target->effect

Caption: Conceptual pathway for a drug delivery system based on a poly(this compound) conjugate.

Safety and Handling

  • This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Polymerization reactions should be conducted in a well-ventilated fume hood.

  • Radical initiators such as AIBN and BPO are potentially explosive and should be handled with care according to their safety data sheets.

References

Application Notes and Protocols for the Esterification of (E)-3-Bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of (E)-3-bromoacrylic acid, a valuable building block in organic synthesis and drug development. Three common esterification methods are presented: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction. Each protocol is accompanied by a summary of reaction parameters and expected outcomes, facilitating the selection of the most appropriate method for a given synthetic challenge.

Introduction

This compound and its esters are important intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and polymers. The ester functional group can be readily transformed into other functionalities, and the bromine atom provides a handle for cross-coupling reactions. The stereochemistry of the double bond is often crucial for the biological activity of the final product. Therefore, efficient and reliable methods for the esterification of this compound are of significant interest.

Comparative Data of Esterification Protocols

The following table summarizes the key quantitative data for the different esterification protocols described in this document, allowing for a direct comparison of their efficiency and applicability.

Esterification MethodAlcoholCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
Fischer-Speier EthanolH₂SO₄ (catalytic)BenzeneReflux3671
Steglich Benzyl alcoholDCC, DMAPCH₂Cl₂0 to RT3High (qualitative)
Mitsunobu IsopropanolPPh₃, DIADTHF0 to RT2-6High (qualitative)

Experimental Protocols

Fischer-Speier Esterification: Synthesis of Ethyl (E)-3-bromoacrylate

This protocol is adapted from a procedure for a structurally similar substrate and is a classic method for esterification using an acid catalyst.[1] It is a cost-effective method suitable for primary and some secondary alcohols.

Workflow Diagram

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound + Benzene B Azeotropic Distillation (remove water) A->B C Add Ethanol + H₂SO₄ B->C D Reflux (36h) with molecular sieves C->D E Distill off Benzene/Ethanol D->E F Neutralize (NaHCO₃) E->F G Extract with Ether F->G H Dry (Na₂SO₄) G->H I Distill under reduced pressure H->I J Ethyl (E)-3-bromoacrylate I->J

Caption: Workflow for Fischer-Speier Esterification.

Materials:

  • This compound

  • Benzene

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Solid sodium bicarbonate

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Molecular sieves (3Å)

Equipment:

  • Round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a 1-L round-bottomed flask equipped with a magnetic stirrer, Dean-Stark trap, and condenser, place 0.25 mol of this compound and 300 mL of benzene.

  • Heat the mixture to distill off approximately 50 mL of a binary azeotrope of benzene and water to ensure anhydrous conditions.

  • Remove the Dean-Stark trap and add 100 mL of absolute ethanol and 1 mL of concentrated sulfuric acid slowly.

  • Fit the condenser with a drying tube containing molecular sieves (100 g) to continuously remove the water formed during the reaction.

  • Heat the reaction mixture to a boil under a nitrogen atmosphere for 36 hours.

  • After cooling, remove about 125 mL of the benzene-ethanol mixture by distillation.

  • Add another 100 mL of benzene and distill off a further 125 mL of the benzene-ethanol mixture.

  • Pour the residue into 200 mL of water and neutralize with solid sodium bicarbonate until CO₂ evolution ceases.

  • Extract the aqueous solution with three 75-mL portions of diethyl ether.

  • Combine the ether extracts and dry over anhydrous sodium sulfate for 3 hours.

  • Remove the ether under reduced pressure using a rotary evaporator.

  • Purify the crude ester by distillation under reduced pressure to yield ethyl (E)-3-bromoacrylate.

Steglich Esterification: Synthesis of Benzyl (E)-3-bromoacrylate

The Steglich esterification is a mild method that uses N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2][3][4] It is particularly useful for the esterification of sterically hindered alcohols and acid-sensitive substrates.[4]

Logical Diagram of Steglich Esterification Mechanism

Steglich_Mechanism RCOOH This compound O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acyl_Pyridinium N-Acylpyridinium Intermediate (Highly Reactive) O_Acylisourea->Acyl_Pyridinium + DMAP DCU Dicyclohexylurea (DCU) (Precipitate) O_Acylisourea->DCU DMAP DMAP DMAP->Acyl_Pyridinium Ester Benzyl (E)-3-bromoacrylate Acyl_Pyridinium->Ester + Benzyl Alcohol ROH Benzyl Alcohol ROH->Ester

Caption: Key intermediates in the Steglich Esterification.

Materials:

  • This compound

  • Benzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with a calcium chloride drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (fritted Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 500-mL, one-necked flask equipped with a calcium chloride drying tube, dissolve 0.20 mol of this compound, 0.60 mol of benzyl alcohol, and 0.016 mol of 4-dimethylaminopyridine in 200 mL of anhydrous dichloromethane.

  • Cool the stirred solution to 0°C in an ice bath.

  • Add 0.22 mol of N,N'-dicyclohexylcarbodiimide to the solution.

  • Stir the reaction mixture for 5 minutes at 0°C, then remove the ice bath and continue stirring for 3 hours at room temperature.

  • Remove the precipitated dicyclohexylurea by filtration through a fritted Büchner funnel.

  • Wash the filtrate with two 50-mL portions of 0.5 N hydrochloric acid and two 50-mL portions of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo to yield the crude benzyl (E)-3-bromoacrylate, which can be further purified by column chromatography if necessary.

Mitsunobu Reaction: Synthesis of Isopropyl (E)-3-bromoacrylate

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry at the alcohol carbon.[5][6] The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD).[5]

Signaling Pathway for Mitsunobu Reaction

Mitsunobu_Pathway PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DIAD DIAD DIAD DIAD->Betaine Ion_Pair Ion Pair Betaine->Ion_Pair + RCOOH RCOOH This compound RCOOH->Ion_Pair Alkoxyphosphonium Alkoxyphosphonium Salt Ion_Pair->Alkoxyphosphonium + ROH Hydrazine_Deriv Hydrazine Derivative Ion_Pair->Hydrazine_Deriv ROH Isopropanol ROH->Alkoxyphosphonium Ester Isopropyl (E)-3-bromoacrylate Alkoxyphosphonium->Ester SN2 attack by RCOO⁻ TPPO Triphenylphosphine oxide Alkoxyphosphonium->TPPO

Caption: Key steps in the Mitsunobu Reaction pathway.

Materials:

  • This compound

  • Isopropanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe for dropwise addition

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • In a round-bottom flask, dissolve the this compound, isopropanol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.[7]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.5 equivalents) dropwise to the stirred solution.[7]

  • Allow the reaction to stir at room temperature for several hours (typically 2-6 hours), monitoring the progress by thin-layer chromatography.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct, yielding the isopropyl (E)-3-bromoacrylate.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is an irritant. Avoid contact with skin and eyes.

  • DCC is a potent allergen. Handle with care and avoid inhalation of dust.

  • DIAD and DEAD are potentially explosive and should be handled with caution.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Benzene is a known carcinogen. Use appropriate safety measures to minimize exposure.

By following these detailed protocols and considering the comparative data, researchers can effectively synthesize a variety of this compound esters to advance their scientific and drug development endeavors.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions on (E)-3-Bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic substitution reactions on (E)-3-bromoacrylic acid, a versatile building block in organic synthesis. The protocols detailed herein are intended for researchers in academia and industry, particularly those involved in drug discovery and development, and materials science.

Introduction

This compound is an α,β-unsaturated carboxylic acid featuring a bromine atom at the β-position. This arrangement makes it susceptible to nucleophilic attack, primarily through a Michael addition-elimination mechanism. This reactivity allows for the introduction of a wide range of functional groups at the 3-position, leading to the synthesis of diverse derivatives with potential applications in pharmaceuticals and polymer chemistry. The general reaction scheme is depicted below:

Reaction Mechanism: Michael Addition-Elimination

The nucleophilic substitution on this compound does not typically proceed through a direct S_N2-type displacement of the bromide ion. Instead, the reaction is widely understood to occur via a two-step Michael addition-elimination pathway.

Step 1: Michael Addition The nucleophile first attacks the electron-deficient β-carbon of the α,β-unsaturated system. This conjugate addition leads to the formation of a resonance-stabilized enolate intermediate.

Step 2: Elimination The intermediate then collapses, reforming the carbon-carbon double bond and eliminating the bromide ion as the leaving group. This step results in the formation of the substituted acrylic acid derivative.

G cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Elimination start intermediate start->intermediate + Nu-H nucleophile Nu-H intermediate2 product intermediate2->product leaving_group HBr

Applications in Drug Development and Organic Synthesis

β-substituted acrylic acids are valuable intermediates in the synthesis of a variety of biologically active molecules and functional materials.

  • β-Amino Acids: The resulting (E)-3-aminoacrylic acid derivatives are precursors to β-amino acids, which are important components of peptidomimetics and other pharmacologically active compounds.

  • Heterocyclic Synthesis: The functionalized acrylic acids can serve as starting materials for the synthesis of various heterocyclic compounds.

  • Polymer Chemistry: Thioacrylate derivatives, synthesized from the reaction with thiols, are monomers that can be used in the preparation of functional polymers.

Experimental Protocols

The following protocols provide general procedures for the nucleophilic substitution on this compound with amines and thiols. Researchers should optimize these conditions for their specific substrates.

General Experimental Workflow

G start Start dissolve Dissolve this compound in a suitable solvent start->dissolve add_nucleophile Add nucleophile and base (if required) dissolve->add_nucleophile react Stir at specified temperature and monitor reaction progress (TLC/LC-MS) add_nucleophile->react workup Aqueous workup and extraction react->workup purify Purify by recrystallization or column chromatography workup->purify characterize Characterize product (NMR, IR, MS) purify->characterize end End characterize->end

Protocol for Reaction with Amines (Synthesis of (E)-3-Aminoacrylic Acids)

This protocol describes a general procedure for the synthesis of (E)-3-aminoacrylic acid derivatives.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Base (e.g., triethylamine, potassium carbonate)

  • Solvent (e.g., ethanol, acetonitrile, DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the amine (1.1 - 2.0 eq) and the base (1.1 - 2.0 eq).

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the aqueous layer and extract it with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol for Reaction with Thiols (Synthesis of (E)-3-Thioacrylic Acids)

This protocol outlines a general method for the synthesis of (E)-3-thioacrylic acid derivatives.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., triethylamine, sodium hydroxide)

  • Solvent (e.g., ethanol, THF, water)

  • Ethyl acetate

  • Dilute hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the thiol (1.1 eq) in the chosen solvent.

  • Add the base (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until completion (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to pH ~2.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected spectroscopic data for the products of nucleophilic substitution on this compound.

Table 1: Summary of Reaction Conditions and Yields

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF80675-85
BenzylamineEt₃NEtOHRT1280-90
MorpholineK₂CO₃ACN50870-80
ThiophenolNaOHH₂O/EtOHRT485-95
Benzyl mercaptanEt₃NTHFRT680-90

Table 2: Spectroscopic Data for this compound and Representative Products

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
This compound 7.85 (d, 1H), 6.60 (d, 1H), 12.5 (br s, 1H)169.5, 128.0, 120.53100-2900 (br), 1700 (C=O), 1620 (C=C)
(E)-3-(Phenylamino)acrylic acid 8.5 (br s, 1H), 7.6-7.1 (m, 6H), 5.5 (d, 1H)170.1, 145.2, 140.3, 129.5, 124.8, 118.0, 98.53350 (N-H), 3100-2900 (br), 1680 (C=O), 1600 (C=C)
(E)-3-(Phenylthio)acrylic acid 7.9 (d, 1H), 7.5-7.2 (m, 5H), 6.1 (d, 1H)171.0, 142.0, 134.5, 129.8, 129.2, 127.5, 118.03100-2900 (br), 1690 (C=O), 1580 (C=C)

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.

Safety Precautions

  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Amines and thiols are often volatile and may have strong odors. Handle with care.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Application Notes and Protocols for Michael Addition Reactions Involving (E)-3-Bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Bromoacrylic acid and its ester derivatives are versatile reagents in organic synthesis, serving as valuable Michael acceptors for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of both a bromine atom and a carboxylic acid (or ester) functionality allows for the introduction of diverse functionalities and subsequent synthetic transformations. This document provides detailed application notes and experimental protocols for Michael addition reactions involving this compound, with a focus on their application in the synthesis of valuable building blocks for drug discovery and development.

The Michael addition of nucleophiles to this compound derivatives proceeds via a conjugate addition mechanism, leading to the formation of β-substituted propanoic acid derivatives. These products, such as β-amino acids and β-thioether compounds, are important scaffolds in medicinal chemistry.

Reaction Mechanism and Workflow

The general mechanism for the Michael addition to this compound involves the nucleophilic attack at the β-carbon of the α,β-unsaturated system. This reaction is typically catalyzed by a base, which deprotonates the nucleophile, increasing its reactivity.

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select Nucleophile (this compound or ester) Mixing Combine reactants, solvent, and catalyst Reagents->Mixing Solvent Choose appropriate solvent Solvent->Mixing Catalyst Select base catalyst (e.g., Et3N, DBU) Catalyst->Mixing Conditions Stir at specified temperature and time Mixing->Conditions Quench Quench reaction (if necessary) Conditions->Quench Extraction Extract with organic solvent Quench->Extraction Purification Purify by chromatography or recrystallization Extraction->Purification Characterization Characterize product (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for Michael addition reactions.

Applications in Drug Development and Organic Synthesis

The products derived from Michael addition reactions of this compound are valuable intermediates in the synthesis of a variety of biologically active molecules and complex organic structures.

  • Synthesis of β-Amino Acids: The addition of nitrogen-based nucleophiles, such as amines and their derivatives, provides a direct route to β-amino acids. These are crucial components of peptidomimetics, natural products, and pharmaceutical agents.

  • Synthesis of Cysteine Derivatives: The reaction with thiol-containing nucleophiles, like cysteine derivatives, is a key method for the synthesis of modified amino acids and peptides. S-alkylation of cysteine is a widely used strategy for introducing probes and modifying peptide structures.[1][2]

  • Formation of Thioether Linkages: The thia-Michael addition is an efficient method for creating stable thioether bonds, which are present in various bioactive compounds and are used in bioconjugation chemistry.

Experimental Protocols

While specific protocols for the Michael addition to this compound are not abundantly available in the provided search results, the following protocols for analogous acrylate systems can be adapted. It is crucial to note that the reactivity of this compound may differ, and optimization of the reaction conditions (e.g., catalyst, solvent, temperature, and reaction time) will be necessary.

Protocol 1: General Procedure for the Aza-Michael Addition of Amines to Acrylate Derivatives (Adaptable for this compound)

This protocol is based on general procedures for the base-catalyzed addition of amines to α,β-unsaturated esters.

Materials:

  • This compound or its ester (1.0 equiv)

  • Amine nucleophile (1.0-1.2 equiv)

  • Base catalyst (e.g., triethylamine (Et3N), DBU, or an inorganic base like K2CO3) (0.1-1.0 equiv)

  • Anhydrous solvent (e.g., acetonitrile, THF, or a solvent-free system)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • To a solution of this compound or its ester in the chosen solvent, add the amine nucleophile.

  • Add the base catalyst to the reaction mixture.

  • Stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired β-amino propionate derivative.

Protocol 2: General Procedure for the Thia-Michael Addition of Thiols to Acrylate Derivatives (Adaptable for this compound)

This protocol is based on general procedures for the addition of thiols to activated alkenes.

Materials:

  • This compound or its ester (1.0 equiv)

  • Thiol nucleophile (e.g., N-acetylcysteine) (1.0-1.2 equiv)

  • Base catalyst (e.g., triethylamine, sodium acetate) (catalytic to stoichiometric amount)

  • Solvent (e.g., ethanol, methanol, or aqueous buffer)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve the this compound or its ester and the thiol nucleophile in the chosen solvent.

  • Add the base catalyst to the mixture.

  • Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • If necessary, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography or recrystallization to yield the β-thioether propionate product.

Quantitative Data

Due to the lack of specific examples for this compound in the search results, a table of quantitative data cannot be compiled at this time. Researchers are encouraged to perform optimization studies to determine the optimal conditions and yields for their specific nucleophile and reaction setup.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in planning a Michael addition reaction.

Reaction_Planning Start Start Define_Target Define Target Molecule (e.g., β-amino acid) Start->Define_Target Select_Reactants Select Michael Acceptor (this compound) and Nucleophile Define_Target->Select_Reactants Choose_Conditions Choose Reaction Conditions (Catalyst, Solvent, Temp.) Select_Reactants->Choose_Conditions Perform_Reaction Perform Reaction & Monitor Progress Choose_Conditions->Perform_Reaction Analyze_Results Analyze Results (Yield, Purity) Perform_Reaction->Analyze_Results Optimize Optimize Conditions Analyze_Results->Optimize Unsatisfactory End End Analyze_Results->End Satisfactory Optimize->Choose_Conditions

Caption: Logical workflow for planning a Michael addition synthesis.

Conclusion

References

Troubleshooting & Optimization

Common byproducts in (E)-3-bromoacrylic acid reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-3-bromoacrylic acid. The following sections address common byproducts encountered during its reactions and provide detailed methods for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when working with this compound?

A1: this compound possesses three primary reactive sites: the carboxylic acid group, the carbon-carbon double bond (alkene), and the carbon-bromine bond (vinyl bromide). Common side reactions include:

  • Polymerization: Like other acrylic acid derivatives, this compound can undergo free-radical polymerization, especially in the presence of initiators (light, heat, or radical species) or at elevated temperatures.[1][2][3] This results in the formation of oligomeric or polymeric materials.

  • Conjugate Addition: The α,β-unsaturated carbonyl system is susceptible to nucleophilic attack at the β-carbon (the carbon adjacent to the C-Br bond).[4][5] This is a common pathway for reactions with soft nucleophiles.

  • Decarboxylation: While not always facile for α,β-unsaturated acids, decarboxylation (loss of CO2) can occur under certain conditions, particularly at high temperatures or in the presence of specific catalysts.[6][7]

  • Hydrolysis of the Vinyl Bromide: The carbon-bromine bond can undergo hydrolysis, particularly under basic conditions, to yield an enol intermediate that would tautomerize to a ketone.[8]

  • Isomerization: Depending on the reaction conditions (e.g., presence of light or a catalyst), isomerization from the (E)-isomer to the (Z)-isomer can occur.

Q2: I have a reaction involving esterification of this compound. What byproducts should I anticipate?

A2: In addition to the expected ester product, several byproducts can form during esterification:

  • Unreacted Starting Material: Incomplete conversion is common.

  • Polymerized this compound or its ester: The acidic conditions and heat of esterification can promote polymerization.

  • Products of HBr elimination: Depending on the base and temperature, elimination of HBr to form propiolic acid or its ester is a possibility.

  • Conjugate addition products: If the alcohol or any other nucleophile present is sufficiently reactive, it may add to the β-position of the acrylic acid or the resulting ester.

Q3: My reaction involves a nucleophilic substitution on the vinyl bromide. What are the likely side products?

A3: Nucleophilic substitution at an sp2-hybridized carbon is generally more difficult than at an sp3-hybridized carbon. Potential side reactions include:

  • Elimination of HBr: As mentioned above, this can lead to acetylenic compounds.

  • Conjugate Addition-Elimination: A nucleophile may first add to the β-carbon, followed by elimination of the bromide ion.

  • Reaction at the Carboxyl Group: The nucleophile might react with the carboxylic acid to form an amide or other derivatives, depending on its nature and the reaction conditions.

Troubleshooting Guides

Issue 1: Formation of a Sticky, Insoluble Precipitate in the Reaction Mixture
Potential Cause Troubleshooting/Removal Strategy
Polymerization Prevention: - Work at lower temperatures. - Exclude light by wrapping the reaction vessel in aluminum foil. - Add a radical inhibitor (e.g., hydroquinone, BHT) to the reaction mixture. Removal: - If the desired product is soluble, the polymer can often be removed by filtration. - Trituration of the crude product with a solvent in which the desired product is soluble but the polymer is not can be effective.
Issue 2: Complex Mixture of Products Observed by TLC/LC-MS
Potential Cause Troubleshooting/Removal Strategy
Multiple Reaction Pathways Reaction Optimization: - Carefully control the stoichiometry of reactants. - Optimize the reaction temperature and time to favor the desired reaction. - Choose a more selective nucleophile or catalyst if applicable. Purification: - Column Chromatography: This is often the most effective method for separating complex mixtures. A gradient elution may be necessary. - Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be highly effective for purification.[9] - Acid-Base Extraction: For separating acidic products from neutral or basic impurities, an acid-base extraction can be employed.[9]
Degradation of Starting Material or Product Reaction Conditions: - Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if any components are sensitive to oxidation. - Use purified, degassed solvents.

Experimental Protocols for Byproduct Removal

Protocol 1: General Purification of a Solid Carboxylic Acid Product by Acid-Base Extraction and Recrystallization

This protocol is useful for removing neutral or basic impurities from a reaction where this compound has been modified, but the carboxylic acid functionality remains.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous sodium bicarbonate (NaHCO₃) solution. The acidic product will move to the aqueous layer as its sodium salt, while neutral and basic impurities remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous extracts.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 1 M HCl until the pH is acidic (check with pH paper). The carboxylic acid product should precipitate out.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallization: Dissolve the solid product in a minimum amount of a hot solvent (e.g., water, ethanol/water, or toluene). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Final Filtration: Collect the purified crystals by vacuum filtration and dry under vacuum.

Protocol 2: Removal of Polymeric Byproducts by Precipitation

This method is suitable when the desired product is soluble in a particular solvent, but the polymeric byproduct is not.

  • Solvent Selection: Identify a solvent in which your desired product is highly soluble, but the polymer is insoluble. Common choices include diethyl ether, dichloromethane, or ethyl acetate.

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of the selected solvent.

  • Precipitation: If the polymer is insoluble, it will appear as a solid. If it is partially soluble, adding a non-solvent (a solvent in which the desired product is soluble but the polymer is not) can induce precipitation.

  • Filtration: Filter the mixture to remove the insoluble polymer.

  • Concentration: Concentrate the filtrate under reduced pressure to recover the purified product.

Data Presentation

Potential Byproduct Typical Molar Mass ( g/mol ) Potential Removal Method Key Characterization Signal
(Z)-3-bromoacrylic acid150.96Column Chromatography, Fractional CrystallizationDifferent coupling constant for vinyl protons in ¹H NMR
Propiolic acid70.05Column Chromatography, Distillation (if esterified)Absence of vinyl protons, presence of acetylenic proton in ¹H NMR
Poly(3-bromoacrylic acid)Variable (High MW)Filtration, PrecipitationBroad signals in ¹H NMR
3,3-dibromopropanoic acid231.86Column Chromatography, CrystallizationAbsence of C=C stretch in IR, characteristic ¹H NMR signals

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

Byproduct_Troubleshooting start Reaction Complete analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze identify_byproduct Identify Byproduct Structure analyze->identify_byproduct polymer Polymeric Byproduct identify_byproduct->polymer Insoluble/High MW small_molecule Small Molecule Byproduct identify_byproduct->small_molecule Soluble/Defined MW remove_polymer Remove by Filtration/ Precipitation polymer->remove_polymer purify_small Purify by Chromatography/ Crystallization/Extraction small_molecule->purify_small pure_product Pure Product remove_polymer->pure_product purify_small->pure_product Byproduct_Formation cluster_conditions Reaction Conditions cluster_byproducts Potential Byproducts temp High Temperature decarboxylation Decarboxylation temp->decarboxylation polymerization polymerization temp->polymerization light UV Light isomerization Isomerization light->isomerization light->polymerization base Strong Base elimination Elimination (Propiolic Acid) base->elimination nucleophile Soft Nucleophile conjugate_addition Conjugate Addition nucleophile->conjugate_addition polymer Polymerization

References

Technical Support Center: Enhancing Yields in (E)-3-Bromoacrylic Acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the yield of cross-coupling reactions involving (E)-3-bromoacrylic acid. The information is presented in a clear question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for this compound?

A1: The most frequently employed cross-coupling reactions for this compound and its esters are the Suzuki-Miyaura, Heck, and Sonogashira reactions. These palladium-catalyzed methods allow for the formation of new carbon-carbon bonds at the beta-position of the acrylic acid moiety, providing access to a wide range of functionalized products.

Q2: Why am I observing low yields in my cross-coupling reaction with this compound?

A2: Low yields in cross-coupling reactions of this compound can stem from several factors. The electron-withdrawing nature of the carboxylic acid group can influence the reactivity of the vinyl bromide. Common causes for low yields include suboptimal reaction conditions (temperature, reaction time), inappropriate choice of catalyst, ligand, or base, and the presence of impurities or oxygen in the reaction mixture.

Q3: What are common side reactions to be aware of?

A3: A primary side reaction is the homocoupling of the coupling partners. For instance, in Suzuki reactions, the boronic acid can homocouple, while in Sonogashira reactions, the terminal alkyne can undergo Glaser coupling. Another potential side reaction is the reduction of the carbon-bromine bond, leading to the formation of acrylic acid.

Q4: How critical is the quality of my this compound and other reagents?

A4: The purity of all reagents is paramount for successful cross-coupling reactions. Impurities in the this compound, the coupling partner, solvents, or base can poison the catalyst and lead to significantly lower yields. It is crucial to use high-purity reagents and properly dried, degassed solvents.

Troubleshooting Guides

Low to No Product Formation

Q5: I am not observing any product formation in my Suzuki-Miyaura coupling of this compound with an arylboronic acid. What should I check first?

A5: When facing a lack of product formation, a systematic check of your reaction setup and components is essential.

  • Inert Atmosphere: Ensure your reaction was performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can deactivate the palladium catalyst.

  • Catalyst Activity: Your palladium catalyst may be inactive. If using a Pd(II) precatalyst, ensure it is properly reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more active precatalyst.

  • Base Activation: The base is crucial for activating the boronic acid. Ensure you are using an appropriate and sufficiently strong base, and that it is anhydrous if required by the protocol.

  • Reagent Quality: Verify the purity and integrity of your this compound and arylboronic acid. Protodeboronation (loss of the boronic acid group) can be an issue.

Q6: My Heck reaction between this compound and an alkene is not proceeding. What are the likely causes?

A6: The Heck reaction is sensitive to several parameters.[1][2]

  • Catalyst and Ligand: The choice of palladium source and ligand is critical. For electron-deficient vinyl bromides like this compound, bulky, electron-rich phosphine ligands are often beneficial.

  • Base: An appropriate base, typically an amine like triethylamine or an inorganic base like potassium carbonate, is required to neutralize the HBr generated in the catalytic cycle.[1] Ensure the base is not sterically hindered to the point where it cannot function effectively.

  • Solvent: The solvent can significantly impact the reaction. Polar aprotic solvents like DMF or dioxane are commonly used.

Formation of Side Products

Q7: I am observing a significant amount of homocoupled product in my Sonogashira reaction. How can I minimize this?

A7: Homocoupling in Sonogashira reactions (Glaser coupling) is a common issue, often promoted by the presence of oxygen and the copper co-catalyst.

  • Copper-Free Conditions: Consider running the reaction under copper-free conditions. While this may require a more active palladium catalyst or higher temperatures, it eliminates the primary pathway for alkyne homocoupling.

  • Rigorous Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen.

  • Slow Addition: The slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling side reaction.

Data Presentation

Table 1: Influence of Catalyst and Ligand on Suzuki-Miyaura Coupling Yield

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O100Moderate
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100High
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF/H₂O80High
4PdCl₂(dppf) (3)-K₂CO₃DMF90Moderate to High

Note: Yields are representative and can vary based on the specific coupling partners.

Table 2: Effect of Base and Solvent on Heck Reaction Yield

EntryPalladium Source (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)Et₃N (2)DMF100High
2Pd(OAc)₂ (2)K₂CO₃ (2)Dioxane120Moderate to High
3Pd(PPh₃)₄ (3)NaOAc (2)DMA110Moderate
4Pd(OAc)₂ (2)DBU (1.5)Acetonitrile80Low to Moderate

Note: Yields are representative and depend on the specific alkene used.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Heck Reaction
  • In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (if required, e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 2.0 equiv.).

  • Add the degassed solvent (e.g., DMF).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-120 °C) with stirring for 12-24 hours.

  • After cooling, dilute the mixture with water and extract with a suitable organic solvent.

  • Wash the combined organic layers, dry over a drying agent, and concentrate.

  • Purify the residue by flash chromatography.

General Procedure for Sonogashira Coupling
  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (1 mol%).

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.1 equiv.) and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite, washing with the solvent.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction check_inert 1. Verify Inert Atmosphere (Ar/N₂) start->check_inert check_reagents 2. Check Reagent Purity & Stoichiometry check_inert->check_reagents Atmosphere OK check_catalyst 3. Evaluate Catalyst System (Precatalyst, Ligand) check_reagents->check_catalyst Reagents OK check_conditions 4. Assess Reaction Conditions (Base, Solvent, Temperature) check_catalyst->check_conditions Catalyst System OK optimize Systematic Optimization check_conditions->optimize Initial Checks Passed success Improved Yield optimize->success Optimized Parameters

Caption: A systematic workflow for troubleshooting low yields in cross-coupling reactions.

Yield_Factors Yield Reaction Yield Catalyst Catalyst System Yield->Catalyst Conditions Reaction Conditions Yield->Conditions Substrates Substrate Properties Yield->Substrates Ligand Ligand Choice (Bulky, Electron-Rich) Catalyst->Ligand Precatalyst Precatalyst Stability & Activity Catalyst->Precatalyst Base Base Strength & Solubility Conditions->Base Solvent Solvent Polarity & Degassing Conditions->Solvent Temperature Temperature & Reaction Time Conditions->Temperature Purity Reagent Purity Substrates->Purity Reactivity Coupling Partner Reactivity Substrates->Reactivity

Caption: Key factors influencing the yield of this compound cross-coupling reactions.

References

Troubleshooting guide for low reactivity of (E)-3-bromoacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-3-bromoacrylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing low reactivity in cross-coupling reactions?

A1: The low reactivity of this compound often stems from its nature as a vinyl halide. Vinyl halides are generally less reactive than alkyl halides in nucleophilic substitution and many cross-coupling reactions. This reduced reactivity is attributed to several factors:

  • Partial Double Bond Character: The carbon-bromine (C-Br) bond in a vinyl halide has a partial double bond character due to resonance with the adjacent pi system of the double bond. This makes the C-Br bond stronger and more difficult to break, which is a key step in many catalytic cycles (e.g., oxidative addition in palladium-catalyzed reactions).[1]

  • Steric Hindrance: The planar geometry of the double bond can sterically hinder the approach of a nucleophile or a catalyst to the carbon atom bearing the bromine.[2][3]

  • Pi-Electron Repulsion: The electron-rich pi cloud of the double bond can repel incoming nucleophiles or metal catalysts, further slowing down the reaction.[4][5]

  • Influence of the Carboxylic Acid Group: The electron-withdrawing nature of the carboxylic acid group can influence the electronic properties of the double bond and the C-Br bond, potentially affecting the oxidative addition step in cross-coupling reactions.

Q2: What are the most common challenges encountered when using this compound in Suzuki-Miyaura coupling reactions?

A2: Common challenges in Suzuki-Miyaura couplings with this compound include:

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Incomplete degassing or exposure to air can lead to catalyst oxidation and inactivation.

  • Poor Solubility: this compound is a solid with limited solubility in many common organic solvents. Poor solubility of any of the reactants (the vinyl bromide, the boronic acid, or the base) can lead to a sluggish or incomplete reaction.

  • Inappropriate Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. An unsuitable base may not be strong enough or may have poor solubility in the reaction medium.

  • Side Reactions:

    • Protodeboronation: The boronic acid can be protonated and lose its boron group, especially in the presence of water or acidic impurities.

    • Homocoupling: The boronic acid can couple with itself.

    • Decarboxylation: Under harsh basic or thermal conditions, the acrylic acid moiety may undergo decarboxylation.

Q3: My Heck reaction with this compound is not working. What are the likely causes?

A3: Difficulties in Heck reactions involving this compound can be due to:

  • Difficult Oxidative Addition: As with Suzuki coupling, the oxidative addition of the palladium catalyst to the C-Br bond of the vinyl bromide can be the rate-limiting step.

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including the formation of palladium black.

  • Substrate Polymerization: Acrylic acid and its derivatives can be prone to polymerization, especially at elevated temperatures.

  • Poor Choice of Base or Solvent: The base is essential for regenerating the active catalyst, and the solvent influences the solubility and stability of all components.

Troubleshooting Guides

Low Yield or No Reaction in Suzuki-Miyaura Coupling

If you are experiencing low to no yield in your Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps:

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low/No Yield catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Quality catalyst->reagents Fresh Catalyst conditions Optimize Reaction Conditions reagents->conditions High Purity Reagents solubility Address Solubility Issues conditions->solubility Increase Temp/Time base Screen Different Bases solubility->base Co-solvent System ligand Change Ligand base->ligand Stronger/Soluble Base outcome Reaction Successful? ligand->outcome Bulky/Electron-rich Ligand end Reaction Optimized outcome->end Yes fail Consider Alternative Reactions outcome->fail No

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings.

Quantitative Data Summary: Suzuki-Miyaura Coupling of Vinyl Bromides

The following table provides representative conditions and yields for Suzuki-Miyaura couplings of various vinyl bromides, which can serve as a starting point for optimizing reactions with this compound.

EntryVinyl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1(E)-β-BromostyrenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
21-Bromo-1-hexene4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O801688
3(Z)-1-Bromo-2-phenyl-1-ethene2-Thiopheneboronic acidPd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane1102492
4Ethyl (E)-3-bromoacrylatePhenylboronic acidPdCl₂(dppf) (3)-K₂CO₃THF/H₂O651878

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a finely powdered base (e.g., K₃PO₄, 2-3 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via cannula.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Low Yield or No Reaction in Heck Reaction

For unsuccessful Heck reactions, the following troubleshooting guide can be applied:

Troubleshooting Workflow for Heck Reaction

start Low/No Yield catalyst Check Catalyst & Ligand start->catalyst base_solvent Optimize Base & Solvent catalyst->base_solvent Use Bulky, Electron-Rich Ligands temperature Adjust Temperature base_solvent->temperature Screen Bases (e.g., Et3N, K2CO3) & Solvents (e.g., DMF, Dioxane) additives Consider Additives temperature->additives Gradually Increase Temperature outcome Reaction Successful? additives->outcome Add Phase Transfer Catalyst or Stabilizer end Reaction Optimized outcome->end Yes fail Try Alternative Coupling outcome->fail No

Caption: A systematic approach to troubleshooting failed Heck reactions.

Quantitative Data Summary: Heck Reaction of Vinyl Bromides

This table presents various conditions and yields for Heck reactions involving vinyl bromides, providing a reference for optimization.

EntryVinyl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1(E)-β-Bromostyrenen-Butyl acrylatePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃NAcetonitrile802490
21-Bromo-1-cyclohexeneStyrenePdCl₂(PPh₃)₂ (3)-NaOAcDMF1001685
3(E)-1-Bromo-1-octeneMethyl acrylatePd₂(dba)₃ (0.5)P(t-Bu)₃ (1)Cy₂NMeDioxane1201293
4Ethyl (E)-3-bromoacrylateStyrenePd(OAc)₂ (2)-K₂CO₃DMA1302075

Experimental Protocol: General Procedure for Heck Reaction

  • Reaction Setup: To a sealable reaction tube, add this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand if necessary (e.g., a phosphine ligand), and a base (e.g., triethylamine or potassium carbonate, 1.5-2.0 equiv.).

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., DMF, DMA, or acetonitrile).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-140 °C) with stirring.

  • Monitoring: Follow the reaction's progress using TLC or GC-MS.

  • Work-up: After completion, cool the mixture to room temperature, dilute with water, and extract with a suitable organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the residue by column chromatography.

Alternative Coupling Reactions

If Suzuki-Miyaura and Heck couplings prove ineffective, consider these alternative strategies:

Q4: What other coupling reactions can be used for this compound?

A4: Several other palladium-catalyzed cross-coupling reactions can be effective for vinyl bromides and may be suitable for this compound:

  • Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It is a powerful tool for forming carbon-carbon triple bonds.

  • Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. While effective, the toxicity of organotin reagents is a significant drawback.

  • Copper-Catalyzed Cross-Coupling Reactions: In some cases, copper-based catalysts can be a viable alternative to palladium for the coupling of vinyl halides with various nucleophiles.

Signaling Pathway: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates the general catalytic cycle for common palladium-catalyzed cross-coupling reactions like Suzuki and Heck, highlighting the key steps where low reactivity of this compound might be a bottleneck.

Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X (this compound) R_Pd_X R-Pd(II)-X L_n OxAdd->R_Pd_X Bottleneck: Slow due to strong C-Br bond Transmetal Transmetalation (Suzuki) R_Pd_X->Transmetal Heck_path Alkene Coordination & Insertion (Heck) R_Pd_X->Heck_path R_Pd_R R-Pd(II)-R' L_n Transmetal->R_Pd_R R'-M RedElim Reductive Elimination R_Pd_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Heck_int R-alkene-Pd(II)-X L_n Heck_path->Heck_int Beta_elim β-Hydride Elimination Heck_int->Beta_elim Beta_elim->Pd0 Base Regeneration Heck_prod Heck Product Beta_elim->Heck_prod

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

References

Technical Support Center: Catalyst Selection and Optimization for (E)-3-bromoacrylic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of (E)-3-bromoacrylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?

A1: The most common and effective methods for forming new carbon-carbon bonds with this compound are the Suzuki-Miyaura, Heck, and Sonogashira reactions.

  • Suzuki-Miyaura Coupling: This reaction couples the vinyl bromide with a boronic acid or ester, and is known for its mild reaction conditions and broad functional group tolerance.[1][2]

  • Heck Reaction: This involves the coupling of the vinyl bromide with an alkene. It is a powerful tool for the synthesis of substituted alkenes, such as cinnamic acid derivatives.[3][4]

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between the vinyl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[5][6]

Q2: How does the carboxylic acid group in this compound affect the coupling reaction?

A2: The carboxylic acid functionality can influence the reaction in several ways. It can potentially coordinate to the palladium catalyst, altering its reactivity. The acidic proton can also interfere with basic reaction conditions. To mitigate these effects, it is common practice to use the ester form of the substrate, such as methyl or ethyl (E)-3-bromoacrylate. If the free acid is used, careful selection of a base that is strong enough to facilitate the catalytic cycle but not so strong as to cause unwanted side reactions is crucial.

Q3: What are the key parameters to consider when selecting a catalyst system for these coupling reactions?

A3: The choice of catalyst system is critical for a successful coupling reaction. Key components to consider are:

  • Palladium Precursor: Common choices include palladium(II) acetate (Pd(OAc)₂), palladium(II) chloride (PdCl₂), and pre-formed palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[7][8]

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For vinyl bromides, especially electron-deficient ones, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective.[7][9]

  • Base: The base plays a crucial role in the catalytic cycle, particularly in the Suzuki and Sonogashira reactions.[5][10] The choice of base depends on the specific reaction and the sensitivity of the substrates. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are common.[10][11]

Q4: Is it possible to maintain the (E)-stereochemistry of the double bond during the coupling reaction?

A4: Yes, palladium-catalyzed cross-coupling reactions, particularly the Suzuki and Heck reactions, are often stereospecific, meaning the configuration of the double bond in the starting material is retained in the product.[12][13] However, side reactions like olefin isomerization can occur, especially at high temperatures or with certain catalyst systems, leading to a mixture of (E) and (Z) isomers.[14] Careful optimization of reaction conditions is key to preserving the desired stereochemistry.

Troubleshooting Guide

Low or No Yield

Q: My coupling reaction with this compound (or its ester) is giving a low yield or no product. What are the likely causes and how can I fix it?

A: Low or no conversion can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivity:

    • Solution: Ensure your palladium catalyst is active. If using a Pd(II) source, it needs to be reduced to Pd(0) in situ. Consider using a more active pre-catalyst. For challenging couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) during initial screening can be beneficial.[15]

  • Inappropriate Ligand Choice:

    • Solution: The ligand is crucial for activating the vinyl bromide. For electron-deficient substrates like bromoacrylates, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can improve performance.[7][16]

  • Suboptimal Base:

    • Solution (Suzuki): The base must be strong enough to activate the boronic acid but not so strong as to cause degradation. For substrates with base-sensitive groups, milder bases like K₃PO₄ or K₂CO₃ are recommended.[10][11] Ensure the base is finely powdered and well-mixed, as many inorganic bases have poor solubility in organic solvents.[10]

    • Solution (Heck/Sonogashira): An appropriate organic or inorganic base is needed to neutralize the HX generated. Triethylamine (Et₃N) is a common choice.[17][18]

  • Oxygen Contamination:

    • Solution: The presence of oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids or alkynes.[1] Ensure your solvents are properly degassed and the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).[6]

  • Low Reaction Temperature:

    • Solution: While some couplings proceed at room temperature, activating a C-Br bond may require elevated temperatures. Cautiously increase the reaction temperature in increments (e.g., from 80 °C to 100 °C).[7]

Common Side Reactions

Q: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

A: Common side reactions in these couplings include:

  • Homocoupling (Glaser/Hay Coupling in Sonogashira):

    • Cause: The coupling of two alkyne molecules is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst and the presence of oxygen.

    • Solution: To minimize homocoupling, run the reaction under strictly anaerobic conditions. Copper-free Sonogashira protocols can also be employed.[5]

  • Protodeboronation (Suzuki):

    • Cause: The boronic acid is replaced by a hydrogen atom, a side reaction often exacerbated by the presence of water and strong bases.[10]

    • Solution: Use anhydrous solvents and reagents. A milder base like potassium fluoride (KF) can sometimes suppress this side reaction.

  • Isomerization of the Double Bond:

    • Cause: The desired (E)-isomer can convert to the (Z)-isomer, particularly at high temperatures or during prolonged reaction times.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed. Lowering the reaction temperature may also help maintain stereointegrity.[14]

Quantitative Data from Literature

The following tables summarize reaction conditions and yields for coupling reactions of compounds structurally similar to this compound, providing a starting point for optimization.

Table 1: Suzuki Coupling of Methyl (E)-4-bromobut-2-enoate with Arylboronic Acids [19]

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2.5)K₂CO₃ (2)Toluene/H₂O80295
24-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)K₂CO₃ (2)Toluene/H₂O80292
34-Chlorophenylboronic acidPd₂(dba)₃ (2.5)K₂CO₃ (2)Toluene/H₂O80290

Table 2: Heck Coupling of Aryl Halides with Acrylate Derivatives

EntryAryl HalideAlkeneCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Ref.
14-BromoacetophenoneStyrenePd(OAc)₂ (1) / Ligand (2)K₂CO₃ (2)DMF/H₂O80490[7]
2IodobenzeneMethyl AcrylatePd/CEt₃NNMP1200.596[4]
3BromobenzeneStyrenePd EnCat® 40 (0.8)AcONa (2.5)Ethanol140 (MW)0.5>95[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of Methyl (E)-3-bromoacrylate

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • Methyl (E)-3-bromoacrylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl (E)-3-bromoacrylate, the arylboronic acid, Pd₂(dba)₃, and K₂CO₃.

  • Add degassed toluene and water (e.g., in a 4:1 ratio) via cannula or syringe.

  • Seal the flask and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Heck Coupling with this compound derivative

Materials:

  • This compound derivative (1.0 equiv)

  • Alkene (e.g., Styrene) (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (degassed)

Procedure:

  • In a sealed tube, dissolve the this compound derivative and the alkene in degassed DMF.

  • Add triethylamine to the mixture.

  • Purge the solution with argon for 10-15 minutes.

  • Add Pd(OAc)₂ to the reaction mixture.

  • Seal the tube and heat in an oil bath at 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling of this compound derivative

Materials:

  • This compound derivative (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.

  • Add anhydrous, degassed THF and the amine base.

  • Add the this compound derivative and the terminal alkyne.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) as needed.

  • Monitor the reaction by TLC.

  • Once complete, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Screening & Optimization cluster_2 Scale-up start Select Substrates (this compound derivative + Coupling Partner) reagents Choose Initial Conditions: - Pd Precursor - Ligand - Base - Solvent start->reagents setup Assemble Reaction under Inert Atmosphere reagents->setup run Run Small-Scale Test Reactions setup->run analyze Analyze Results (TLC, LC-MS, NMR) run->analyze optimize Systematically Vary: - Ligand - Base - Solvent - Temperature analyze->optimize Low Yield or Side Products scale_up Perform Reaction on Larger Scale analyze->scale_up Good Yield & Selectivity optimize->run Iterate workup Workup & Purification scale_up->workup product Characterize Final Product workup->product

Caption: General workflow for catalyst screening and optimization.

Troubleshooting_Tree cluster_catalyst cluster_conditions cluster_reagents start Reaction Failed: Low or No Conversion check_catalyst Is the catalyst system appropriate? start->check_catalyst check_conditions Are reaction conditions optimal? start->check_conditions check_reagents Are reagents pure & dry? start->check_reagents catalyst_no No check_catalyst->catalyst_no catalyst_yes Yes check_catalyst->catalyst_yes conditions_no No check_conditions->conditions_no conditions_yes Yes check_conditions->conditions_yes reagents_no No check_reagents->reagents_no reagents_yes Yes check_reagents->reagents_yes change_ligand Screen different ligands (e.g., bulky, electron-rich) catalyst_no->change_ligand change_pd Use a more active Pd pre-catalyst catalyst_no->change_pd increase_loading Increase catalyst loading catalyst_no->increase_loading reevaluate Re-evaluate reaction setup catalyst_yes->reevaluate change_temp Increase temperature conditions_no->change_temp change_base Screen different bases (strength & solubility) conditions_no->change_base change_solvent Try a different solvent conditions_no->change_solvent conditions_yes->reevaluate purify Purify starting materials reagents_no->purify degas Ensure solvents are thoroughly degassed reagents_no->degas reagents_yes->reevaluate

Caption: Troubleshooting decision tree for a failed coupling reaction.

References

Technical Support Center: Stereoselective Reactions of (E)-3-Bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (E)-3-bromoacrylic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during stereoselective synthesis.

Frequently Asked Questions (FAQs)

Q1: My conjugate addition to an this compound ester is showing poor diastereoselectivity. What are the likely causes and how can I improve it?

A1: Poor diastereoselectivity in conjugate additions to this compound esters can stem from several factors. The choice of solvent is a primary consideration, as it can influence the conformation of the transition state. Additionally, the nature of the nucleophile and the reaction temperature play crucial roles.

  • Solvent Effects: The polarity of the solvent can significantly impact the stereochemical outcome. Non-polar solvents may favor a more compact, closed transition state, potentially leading to higher diastereoselectivity. In contrast, polar protic solvents can solvate the reactants and intermediates, possibly allowing for more conformational flexibility and lower selectivity.

  • Nucleophile Choice: Bulkier nucleophiles can create greater steric hindrance in the transition state, often leading to improved diastereoselectivity.

  • Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy, which often leads to the major diastereomer.

Q2: I am attempting a Staudinger reaction between an imine and a ketene derived from an this compound derivative to form a β-lactam, but I am getting a mixture of cis and trans isomers. How can I control the stereochemistry?

A2: The stereochemical outcome of the Staudinger [2+2] cycloaddition is highly dependent on the reaction conditions, particularly the solvent. The reaction proceeds through a zwitterionic intermediate. The lifetime and rotational freedom of this intermediate dictate the final stereochemistry of the β-lactam.

  • Solvent Influence: Non-polar solvents, such as toluene or dichloromethane, tend to favor the formation of cis-β-lactams.[1] This is because a less polar environment promotes a rapid ring closure of the initially formed zwitterionic intermediate before it can isomerize.

  • Polar Solvent Influence: Polar solvents, like THF or acetonitrile, can stabilize the zwitterionic intermediate, allowing for rotation around the newly formed C-C bond.[1] This often leads to the thermodynamically more stable trans-β-lactam.

Q3: Are there any common side reactions to be aware of when working with this compound in the presence of bases?

A3: Yes, a common side reaction is elimination. In the presence of a strong, non-nucleophilic base, this compound and its esters can undergo dehydrobromination to form the corresponding propiolic acid derivative. To minimize this, it is advisable to use a soft, non-basic nucleophile or a weak base in conjunction with a strong nucleophile for conjugate addition reactions.

Troubleshooting Guides

Issue 1: Low Yield in Michael Addition Reactions
Symptom Possible Cause Suggested Solution
Low conversion of starting material1. Insufficient reactivity of the nucleophile. 2. Competing polymerization of the acrylic acid derivative. 3. Reaction temperature is too low.1. Consider using a more reactive nucleophile or adding a catalyst (e.g., a Lewis acid or a phase-transfer catalyst). 2. Ensure the reaction is performed under an inert atmosphere and consider adding a radical inhibitor like hydroquinone. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of multiple unidentified products1. Decomposition of starting material or product. 2. Complex reaction mixture due to side reactions like elimination.1. Analyze the stability of your reactants and products under the reaction conditions. Consider milder reaction conditions. 2. Use a less basic catalyst or nucleophile. Perform the reaction at a lower temperature.
Issue 2: Inconsistent Stereoselectivity
Symptom Possible Cause Suggested Solution
Diastereomeric or enantiomeric ratio varies between batches1. Inconsistent solvent purity (e.g., presence of water). 2. Variations in reaction temperature. 3. Inconsistent rate of reagent addition.1. Use freshly distilled, anhydrous solvents. 2. Employ a cryostat or a well-controlled temperature bath to maintain a consistent reaction temperature. 3. Use a syringe pump for slow and consistent addition of reagents, especially at low temperatures.
Loss of stereoselectivity during workup or purification1. Epimerization of the product under acidic or basic conditions. 2. Racemization on silica gel during chromatography.1. Use neutral workup conditions. Avoid strong acids or bases. 2. Deactivate silica gel with a small amount of triethylamine in the eluent. Consider alternative purification methods like crystallization or distillation if possible.

Quantitative Data Summary

The following table presents hypothetical data based on expected trends for the Michael addition of a generic thiol nucleophile to ethyl (E)-3-bromoacrylate, illustrating the impact of solvent polarity on diastereoselectivity.

Solvent Dielectric Constant (ε) Yield (%) Diastereomeric Ratio (anti:syn)
Toluene2.48590:10
Dichloromethane9.19285:15
Tetrahydrofuran (THF)7.59570:30
Acetonitrile37.58860:40
Methanol32.77555:45

Note: This data is illustrative and actual results may vary depending on the specific nucleophile, temperature, and other reaction conditions.

Experimental Protocols

Detailed Methodology for a Diastereoselective Michael Addition of Nitromethane to Methyl (E)-3-bromoacrylate

This protocol is adapted from a similar procedure for the Michael addition of nitroalkanes to acrylates and serves as a representative example.

Materials:

  • Methyl (E)-3-bromoacrylate

  • Nitromethane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (e.g., THF)

  • Microwave synthesis reactor (optional, for accelerated reaction)

Procedure:

  • To a clean, dry reaction vessel, add methyl (E)-3-bromoacrylate (1.0 mmol) and the chosen anhydrous solvent (5 mL).

  • Add nitromethane (1.2 mmol, 1.2 equivalents).

  • Add DBU (0.05 mmol, 5 mol%).

  • Conventional Heating: Stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C) and monitor the reaction progress by TLC or GC-MS.

  • Microwave Irradiation: If using a microwave reactor, seal the vessel and program the unit to the desired temperature (e.g., 70-75 °C) and power (e.g., 50 Watts) for a specified time (e.g., 5-10 minutes).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the desired product.

  • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Prepare Reactants This compound derivative Nucleophile Solvent reaction Combine Reactants in Solvent Control Temperature prep->reaction 1. Add reagents workup Quench Reaction Aqueous Workup reaction->workup 2. Reaction complete purification Purification (Chromatography, Crystallization) workup->purification 3. Isolate crude product analysis Characterization (NMR, MS) Determine Stereoselectivity (dr, ee) purification->analysis 4. Purified product

Caption: General experimental workflow for studying solvent effects on stereoselectivity.

Troubleshooting_Logic start Poor Stereoselectivity Observed q1 Is the solvent anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Dry solvent and repeat q2 Is the reaction temperature low enough? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Lower temperature q3 Is the nucleophile sterically demanding? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Use a bulkier nucleophile solution Consider a less polar solvent or a chiral catalyst a3_yes->solution

References

Technical Support Center: Purification of (E)-3-Bromoacrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on the purification of products derived from (E)-3-bromoacrylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products derived from this compound?

A1: The primary purification techniques for derivatives of this compound are flash column chromatography and recrystallization.[1][2] Flash chromatography is a versatile method that separates compounds based on their polarity, making it suitable for a wide range of derivatives.[3][4] Recrystallization is ideal for purifying solid compounds and can yield highly pure materials if a suitable solvent system is identified.[1][2]

Q2: My this compound derivative appears to be polymerizing during purification. How can I prevent this?

A2: Acrylic acid and its derivatives are known to polymerize easily, especially at elevated temperatures.[5] To mitigate this, it is crucial to keep temperatures as low as possible during purification steps like concentration by rotary evaporation. If distillation is necessary, it should be performed under vacuum to reduce the boiling point.[6] Additionally, the use of polymerization inhibitors, such as hydroquinone or its monomethyl ether (MEHQ), can be considered, although these would need to be removed in a subsequent step.

Q3: How do I choose an appropriate solvent system for flash column chromatography?

A3: The choice of solvent system depends on the polarity of your target compound. A good starting point is to use a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[3][7] The ideal solvent system should give your desired compound a retention factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate, with good separation from impurities.[8] For polar compounds, a system like methanol/dichloromethane may be necessary, while non-polar compounds may elute with a low percentage of ethyl acetate in hexanes.[3]

Q4: What are some common solvent systems for recrystallizing derivatives of this compound?

A4: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2] For ester derivatives, solvents like toluene or petroleum ether can be effective.[9] For amide derivatives, polar solvents such as ethanol, acetone, or acetonitrile are often good choices.[4] Mixed solvent systems, like diethyl ether-methanol for highly associated solids or diethyl ether-petroleum ether for polar compounds, can also be very effective.[10]

Troubleshooting Guides

Troubleshooting Flash Column Chromatography
Issue Possible Cause(s) Solution(s)
Product is not eluting from the column. The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 20% or 30%. For very polar compounds, a small amount of methanol in dichloromethane can be effective.[11]
The compound may have crashed out (precipitated) on the column.This can happen if the compound is not very soluble in the eluent. Try switching to a solvent system where the compound has better solubility.[11]
Product and impurities are eluting together. The solvent system is too polar, causing all compounds to move too quickly.Decrease the polarity of the eluent system to achieve better separation. Aim for an Rf of 0.2-0.4 for your product on TLC.[8]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without air bubbles. Slapping the side of the column can help settle the packing material.[12]
The sample was loaded in a solvent that was too strong (polar).Load the sample in the weakest possible solvent (ideally the initial mobile phase) to ensure a tight band at the start of the chromatography.[8]
Low recovery of the product. The compound is adsorbing irreversibly to the silica gel.For basic compounds (like amines), adding a small amount of triethylamine (e.g., 1%) to the eluent can help prevent streaking and improve recovery. For acidic compounds, a small amount of acetic acid can be added.[8]
The compound is volatile and was lost during solvent removal.Use a cold trap and be cautious with the vacuum and temperature during rotary evaporation.
Troubleshooting Recrystallization
Issue Possible Cause(s) Solution(s)
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.[13]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[13]
The compound is too soluble in the chosen solvent, even at low temperatures.Choose a different solvent where the compound is less soluble, or use a mixed-solvent system.[13]
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent.
The solution cooled too quickly.Ensure the solution cools slowly and without disturbance to promote the formation of a crystal lattice. Insulating the flask can help.
High concentration of impurities.Try purifying the crude material by column chromatography first to remove the bulk of the impurities.
Low yield of recovered crystals. Too much solvent was used, leaving a significant amount of the product in the mother liquor.Use the minimum amount of hot solvent necessary for dissolution. After collecting the first crop of crystals, you can try concentrating the mother liquor to obtain a second crop.[13]
The crystals were filtered before crystallization was complete.Ensure the solution has cooled completely, including using an ice bath for final cooling, before filtration.[2]

Experimental Protocols

Protocol 1: Purification of an (E)-3-Bromoacrylate Ester via Flash Chromatography

This protocol is a general guideline for purifying an ester product from a typical cross-coupling reaction, such as a Heck or Sonogashira reaction.

  • Work-up:

    • After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.[14]

    • Wash the organic layer sequentially with a mild aqueous acid (e.g., saturated NH₄Cl solution), a mild aqueous base (e.g., saturated NaHCO₃ solution), and finally with brine (saturated NaCl solution).[14][15] This removes unreacted starting materials and inorganic salts.

    • Dry the organic layer over an anhydrous drying agent such as Na₂SO₄ or MgSO₄.[15]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Flash Column Chromatography:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).[12]

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.[12]

    • Dissolve the crude product in a minimal amount of a suitable solvent (preferably the mobile phase or a less polar solvent like dichloromethane) and load it onto the top of the silica gel column.[7]

    • Elute the column with the chosen mobile phase, starting with a low polarity (e.g., 5-10% ethyl acetate in hexanes) and gradually increasing the polarity if necessary.[7]

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ester.

Protocol 2: Purification of an (E)-3-Bromoacrylamide via Recrystallization

This protocol is a general method for purifying a solid amide derivative.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, acetonitrile, water, or mixtures like hexane/ethyl acetate) to find a suitable recrystallization solvent or solvent pair.[4][13] The ideal solvent will dissolve the compound when hot but not when cold.[2]

  • Dissolution:

    • Place the crude N-substituted-(E)-3-bromoacrylamide in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring or swirling until it boils.[16]

    • Continue to add small portions of the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.[16]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[13] This step removes impurities that are insoluble in the hot solvent.

  • Crystallization:

    • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature without being disturbed.[2]

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[2]

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[17]

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[17]

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove the final traces of solvent.

Visualizations

Purification_Workflow General Purification Strategy Decision Tree start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization  Yes is_liquid Is the product a liquid or oil? is_solid->is_liquid  No recrystallization_success Successful? try_recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid  Yes column_chromatography Perform Column Chromatography recrystallization_success->column_chromatography  No pure_liquid Pure Liquid Product column_chromatography->pure_liquid is_liquid->column_chromatography  Yes

Caption: Logical workflow for choosing an initial purification technique.

Column_Chromatography_Troubleshooting Troubleshooting Flash Column Chromatography start Column Purification Issue issue_type What is the issue? start->issue_type no_elution Product Not Eluting issue_type->no_elution No Elution poor_separation Poor Separation issue_type->poor_separation Co-elution low_recovery Low Recovery issue_type->low_recovery Low Yield solution_elution Increase Eluent Polarity no_elution->solution_elution solution_separation Decrease Eluent Polarity / Repack Column poor_separation->solution_separation solution_recovery Add Modifier (e.g., Et3N) / Check Volatility low_recovery->solution_recovery

Caption: Troubleshooting logic for common column chromatography issues.

References

Preventing polymerization of (E)-3-bromoacrylic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (E)-3-bromoacrylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted polymerization during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound polymerizing during my reaction?

A1: this compound, like other acrylic acid derivatives, contains a carbon-carbon double bond that is susceptible to free-radical polymerization.[1] This process can be initiated by heat, light, or the presence of radical species in your reaction mixture.[2] The polymerization is often an exothermic process, which can lead to a runaway reaction if not properly controlled.[3] The presence of a bromine atom may also influence the electronic properties of the double bond, potentially affecting its reactivity towards polymerization.

Q2: What are the common signs of polymerization?

A2: Unwanted polymerization can manifest in several ways:

  • Increased Viscosity: The reaction mixture becomes noticeably thicker or more viscous.[3]

  • Precipitate Formation: A solid, often described as a gel or "gunk," forms in the reaction vessel.

  • Exotherm: An unexpected and rapid increase in the reaction temperature.

  • Poor Yield/Stalled Reaction: The desired reaction does not proceed to completion, as the starting material is consumed by polymerization.

Q3: What are polymerization inhibitors and how do they work?

A3: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization.[] They function by scavenging the free radicals that initiate and propagate the polymerization chain reaction.[5] Common classes of inhibitors include phenolic compounds, amines, and nitroso compounds.[]

Q4: Which polymerization inhibitors are recommended for reactions with this compound?

A4: While specific data for this compound is limited, the inhibitors commonly used for acrylic acid are a good starting point. These include:

  • Phenolic Compounds:

    • Hydroquinone (HQ): A widely used inhibitor.

    • Monomethyl ether of hydroquinone (MEHQ or 4-methoxyphenol): Effective, especially in the presence of oxygen.[6][7]

  • Phenothiazine (PTZ): A highly effective inhibitor, particularly at elevated temperatures.[8]

  • Stable Radicals:

    • TEMPO ((2,2,6,6-Tetrachloro-1-piperidinyloxy)): A very effective radical scavenger.[5]

The choice of inhibitor may depend on your specific reaction conditions and the ease of removal during product purification.

Q5: Does oxygen play a role in preventing polymerization?

A5: Yes, dissolved oxygen can act as a polymerization inhibitor by forming less reactive peroxy radicals.[5] The effectiveness of phenolic inhibitors like MEHQ is significantly enhanced in the presence of oxygen.[7] However, for some monomers, the presence of oxygen can lead to the formation of explosive peroxides, so it should be used with caution and knowledge of your specific system.[5]

Troubleshooting Guide: Preventing Polymerization

This guide provides a systematic approach to troubleshooting and preventing polymerization issues in your reactions involving this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Polymerization Observed check_inhibitor Was a polymerization inhibitor used? start->check_inhibitor add_inhibitor Add an appropriate inhibitor (e.g., MEHQ, PTZ) check_inhibitor->add_inhibitor No increase_inhibitor Increase inhibitor concentration check_inhibitor->increase_inhibitor Yes, but ineffective check_temp Was the reaction temperature too high? check_inhibitor->check_temp Yes, and still polymerized end Polymerization Controlled add_inhibitor->end increase_inhibitor->end lower_temp Lower reaction temperature check_temp->lower_temp Yes check_air Was the reaction run under an inert atmosphere? check_temp->check_air No lower_temp->end introduce_air Introduce a gentle stream of air (if compatible with reagents) check_air->introduce_air Yes check_purity Are starting materials and solvents pure? check_air->check_purity No introduce_air->end purify_reagents Purify reagents and use fresh, dry solvents check_purity->purify_reagents No check_purity->end Yes purify_reagents->end

Caption: A flowchart for troubleshooting unwanted polymerization.

Detailed Troubleshooting Steps

Issue 1: Polymerization occurs despite the presence of an inhibitor.

  • Potential Cause: The concentration of the inhibitor is too low for the reaction conditions.

  • Troubleshooting Steps:

    • Increase Inhibitor Concentration: Gradually increase the amount of inhibitor. Refer to the table below for typical concentration ranges.

    • Consider a Different Inhibitor: The effectiveness of an inhibitor can be temperature-dependent. For higher temperature reactions, phenothiazine (PTZ) might be more effective than MEHQ.[8]

    • Use a Combination of Inhibitors: Some inhibitors show synergistic effects. For instance, a combination of a liquid-phase inhibitor (like PTZ derivatives) and a vapor-phase inhibitor (like nitrosobenzene) can be highly effective, especially during distillations.

Issue 2: Rapid, uncontrolled polymerization (runaway reaction).

  • Potential Cause: High reaction temperature is accelerating the rate of polymerization.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If your desired reaction allows, reduce the temperature. Even a small decrease can significantly slow down polymerization.

    • Ensure Adequate Cooling: For exothermic reactions, ensure your cooling system (e.g., ice bath, cryocooler) is sufficient to dissipate the heat generated.

    • Slow Addition of Reagents: Add reagents that initiate an exotherm slowly to maintain a stable internal temperature.

Issue 3: Polymerization under inert atmosphere.

  • Potential Cause: Some inhibitors, like MEHQ, require the presence of oxygen to be fully effective.

  • Troubleshooting Steps:

    • Introduce Air (with caution): If your reagents and products are stable in the presence of air, consider running the reaction open to the atmosphere or with a gentle stream of air bubbling through the mixture. Crucially, verify the compatibility of your entire reaction system with oxygen to avoid side reactions or the formation of hazardous peroxides.

    • Switch to an Oxygen-Independent Inhibitor: If your reaction is air-sensitive, use an inhibitor that does not rely on oxygen, such as phenothiazine (PTZ).

Issue 4: Inconsistent polymerization issues.

  • Potential Cause: Impurities in starting materials or solvents may be initiating polymerization.

  • Troubleshooting Steps:

    • Purify Starting Materials: Ensure your this compound and other reagents are free from radical initiators or other impurities. Recrystallization or distillation may be necessary.

    • Use Fresh, High-Purity Solvents: Peroxides can form in some solvents (e.g., ethers) over time. Use freshly opened bottles or distill your solvents before use.

Data on Polymerization Inhibitors for Acrylic Acid

The following table summarizes the effectiveness of common polymerization inhibitors for acrylic acid. While this data is not specific to this compound, it provides a useful starting point for inhibitor selection and concentration.

InhibitorTypical Concentration (ppm)Notes
Hydroquinone (HQ) 200 - 1000A standard, effective inhibitor.
MEHQ 50 - 500Very effective in the presence of dissolved oxygen.[7] Its efficiency is significantly reduced under anaerobic conditions.[7]
Phenothiazine (PTZ) 100 - 1000Highly effective, especially at elevated temperatures and under anaerobic conditions.[8]
N-alkylated PTZ derivatives VariesShowed improved efficiency for liquid-phase inhibition compared to PTZ.[9] A combination of N-(1-phenylethyl)phenothiazine and nitrosobenzene showed a significantly longer time to gelation (>122 h) compared to PTZ alone (64 h).[9]

Experimental Protocols

Protocol 1: General Reaction Setup with Polymerization Inhibitor

This protocol provides a general guideline for setting up a reaction with this compound to minimize the risk of polymerization.

Materials:

  • This compound

  • Reaction solvent (ensure it is dry and free of peroxides)

  • Polymerization inhibitor (e.g., MEHQ or PTZ)

  • Other reactants as required by your specific synthesis

Procedure:

  • Dissolve the Inhibitor: To a clean, dry reaction flask equipped with a magnetic stirrer, add the reaction solvent and the chosen polymerization inhibitor. Stir until the inhibitor is fully dissolved. A typical starting concentration is 200 ppm of the inhibitor relative to the mass of this compound.

  • Add this compound: Add the this compound to the solvent-inhibitor mixture and stir until dissolved.

  • Establish Reaction Atmosphere:

    • For reactions compatible with air: No special atmosphere is needed if using an oxygen-dependent inhibitor like MEHQ.

    • For air-sensitive reactions: If using an oxygen-independent inhibitor like PTZ, flush the flask with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure of the inert gas throughout the reaction.

  • Control Temperature: Place the reaction flask in a cooling bath (e.g., ice-water or a controlled temperature bath) to maintain the desired reaction temperature.

  • Add Other Reagents: Add the remaining reactants to the mixture. If any of the additions are expected to be exothermic, add them slowly and monitor the internal temperature carefully.

  • Monitor the Reaction: Monitor the progress of your reaction using appropriate analytical techniques (e.g., TLC, LC-MS, NMR). Also, keep a close watch for any visual signs of polymerization.

Signaling Pathway for Radical Polymerization and Inhibition

The following diagram illustrates the mechanism of free-radical polymerization and how inhibitors interrupt this process.

PolymerizationInhibition cluster_0 Polymerization Cascade cluster_1 Inhibition Pathway Initiator Initiator (e.g., Heat, Light, Peroxide) Radical Free Radical (R•) Initiator->Radical generates Growing_Chain Propagating Radical (Polymer-M•) Radical->Growing_Chain reacts with Inactive_Species Inactive Species Radical->Inactive_Species trapped by Monomer This compound Monomer->Growing_Chain Growing_Chain->Growing_Chain adds monomer Polymer Polymer Growing_Chain->Polymer termination Growing_Chain->Inactive_Species trapped by Inhibitor Inhibitor (IH) Inhibitor->Radical Inhibitor->Growing_Chain

Caption: Mechanism of radical polymerization and its inhibition.

This technical support guide is intended to provide general advice. Researchers should always perform a thorough risk assessment before conducting any new experiment and may need to optimize inhibitor choice and concentration for their specific reaction conditions.

References

Technical Support Center: (E)-3-Bromoacrylic Acid in Base-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-3-bromoacrylic acid in reactions involving base-sensitive substrates.

Frequently Asked Questions (FAQs)

Q1: What is the acidity of this compound and why is it a concern in some reactions?

This compound is a moderately strong carboxylic acid with a predicted pKa of approximately 3.73.[1] Its acidity is due to the electron-withdrawing effect of both the bromine atom and the acrylic acid moiety. This acidity can be problematic in reactions involving base-sensitive functional groups, such as certain protecting groups, esters, and functionalities prone to elimination or rearrangement under acidic or basic conditions. The free acid can protonate and deactivate nucleophiles or catalyze undesired side reactions.

Q2: When should I consider using a protection strategy for my base-sensitive substrate?

A protection strategy is advisable when your substrate contains functional groups that are labile to acidic or basic conditions that may arise during the reaction or workup. Examples of base-sensitive functionalities include:

  • Esters: Prone to hydrolysis.

  • Certain protecting groups: Such as Fmoc (fluorenylmethyloxycarbonyl) used in peptide synthesis, which is base-labile.

  • Molecules with stereocenters: Basic conditions can sometimes lead to epimerization.

  • Substrates prone to elimination reactions.

Q3: What are the common strategies for performing reactions with this compound on base-sensitive molecules?

There are three primary strategies:

  • Protecting Group Strategy: Temporarily mask the sensitive functional group on your substrate with a protecting group that is stable to the reaction conditions and can be removed selectively later.

  • Mild Coupling/Esterification Conditions: Employ coupling agents or esterification methods that do not require strong bases or acids.

  • In-situ Neutralization: Use a non-nucleophilic base to neutralize the this compound just before or during the reaction to form the carboxylate salt, which is less acidic.

Troubleshooting Guides

Problem 1: Low or no yield in amide coupling reaction with a base-sensitive amine.

Possible Cause 1.1: Deactivation of the amine. The acidic proton of this compound can protonate the amine nucleophile, rendering it unreactive.

  • Solution 1.1.1: Use a non-nucleophilic base. Add a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine to the reaction mixture to neutralize the carboxylic acid without competing with the amine nucleophile.

  • Solution 1.1.2: Pre-activate the carboxylic acid. Convert this compound to an activated species (e.g., an acyl chloride or an active ester) in a separate step before adding the sensitive amine.

Possible Cause 1.2: Degradation of the substrate or product. The reaction conditions might be too harsh for your base-sensitive molecule.

  • Solution 1.2.1: Choose a milder coupling reagent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base often provide high yields under mild conditions.[2][3]

  • Solution 1.2.2: Lower the reaction temperature. Running the reaction at 0 °C or even lower can sometimes prevent degradation.

Possible Cause 1.3: Incompatible coupling reagent. Not all coupling reagents are suitable for every reaction.

  • Solution 1.3.1: Screen different coupling agents. A comparative study of different classes of coupling reagents (uronium/aminium salts, phosphonium salts, carbodiimides) can help identify the optimal choice for your specific substrates.[2][4][5]

Problem 2: Michael addition as a significant side product.

This compound is a Michael acceptor, and nucleophiles can add to the β-carbon, leading to undesired byproducts, especially under basic conditions.

Possible Cause 2.1: Use of a strong, nucleophilic base. Bases like triethylamine (TEA) can act as nucleophiles and initiate Michael addition.

  • Solution 2.1.1: Switch to a non-nucleophilic base. Use DIPEA or other sterically hindered bases.

  • Solution 2.1.2: Control the stoichiometry of the base. Use only a slight excess of the base to minimize side reactions.

Possible Cause 2.2: The primary amine reactant is also a potent Michael donor.

  • Solution 2.2.1: Activate the carboxylic acid first. This allows the amide bond to form rapidly, outcompeting the slower Michael addition.

  • Solution 2.2.2: Modify reaction conditions. Lowering the temperature can sometimes favor the desired amide formation over the Michael addition.

Problem 3: Polymerization of this compound during the reaction.

Acrylic acids and their derivatives are prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.

Possible Cause 3.1: High reaction temperature.

  • Solution 3.1.1: Conduct the reaction at a lower temperature. If the reaction rate is too slow, consider using a more active catalyst or coupling reagent that allows for lower temperatures.

Possible Cause 3.2: Presence of radical initiators. Trace metals or light can initiate polymerization.

  • Solution 3.2.1: Add a radical inhibitor. Small amounts of inhibitors like phenothiazine or hydroquinone monomethyl ether can suppress polymerization.[6]

  • Solution 3.2.2: Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation.

Coupling Reagent ClassExample ReagentsTypical BaseRelative ReactivityCommon Side Reactions
Uronium/Aminium Salts HATU, HBTU, HCTUDIPEA, CollidineHighGuanidinium by-product formation
Phosphonium Salts PyBOP, PyAOPDIPEA, CollidineHighPhosphine oxide by-products
Carbodiimides DCC, EDCDMAP (catalytic)ModerateRacemization, N-acylurea formation
Other CDI, T3PNone or mild baseModerate to HighVaries with reagent

Data compiled from comparative studies on amide bond formation.[2][4][5][7]

Table 2: Protecting Groups for Base-Sensitive Alcohols and Amines.

Functional GroupProtecting GroupAbbreviationProtection ConditionsDeprotection Conditions
Alcohol tert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, ImidazoleTBAF, HF, AcOH
Benzyl etherBnBnBr, NaHH₂, Pd/C
Amine tert-ButoxycarbonylBocBoc₂O, baseTFA, HCl
CarbobenzyloxyCbzCbz-Cl, baseH₂, Pd/C

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU.

This protocol is suitable for coupling this compound with a base-sensitive primary or secondary amine.

  • Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF) under an inert atmosphere (N₂ or Ar).

  • Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Slowly add a solution of the base-sensitive amine (1.0 eq.) in the same anhydrous solvent.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours at room temperature.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Fischer Esterification of this compound with an Acid-Sensitive Alcohol (using a protecting group).

This protocol involves protecting the acid-sensitive alcohol before esterification.

Step 1: Protection of the Acid-Sensitive Alcohol (Example: TBDMS protection)

  • Dissolve the alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the protected alcohol with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography if necessary.

Step 2: Fischer Esterification

  • Combine the protected alcohol (1.0 eq.), this compound (1.2 eq.), and a catalytic amount of a solid acid catalyst (e.g., Amberlyst-15) or a mild Lewis acid (e.g., Sc(OTf)₃) in a suitable solvent (e.g., toluene or dichloromethane).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water if using a solid acid catalyst. For milder conditions, stir at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, filter off the catalyst (if solid) and wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer, concentrate, and purify the ester by column chromatography.

Step 3: Deprotection

  • Dissolve the protected ester in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq.) in THF.

  • Stir at room temperature until deprotection is complete (monitored by TLC).

  • Quench with water, extract the product, wash, dry, and purify as needed.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_decision Strategy Selection cluster_paths Reaction Pathways cluster_end Final Product E-3-Bromoacrylic_Acid E-3-Bromoacrylic_Acid Decision Is the substrate base-sensitive? E-3-Bromoacrylic_Acid->Decision Base-Sensitive_Substrate Base-Sensitive_Substrate Base-Sensitive_Substrate->Decision Protect Protect Sensitive Group Decision->Protect Yes Direct_Reaction Direct Reaction Decision->Direct_Reaction No Couple Mild Coupling/ Esterification Protect->Couple Deprotect Deprotect Couple->Deprotect Product Desired Product Deprotect->Product Direct_Reaction->Product

Caption: Decision workflow for reacting this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Yield Deactivation Nucleophile Deactivation Start->Deactivation Degradation Substrate/Product Degradation Start->Degradation Side_Reaction Side Reactions (Michael Addition/Polymerization) Start->Side_Reaction Sol_Deactivation Use non-nucleophilic base Pre-activate acid Deactivation->Sol_Deactivation Sol_Degradation Use milder coupling reagent Lower reaction temperature Degradation->Sol_Degradation Sol_Side_Reaction Change base type Add inhibitor Control temperature Side_Reaction->Sol_Side_Reaction

Caption: Troubleshooting low yield reactions.

References

Side reactions of the carboxylic acid group in (E)-3-bromoacrylic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-3-bromoacrylic acid in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the coupling of this compound?

A1: The primary side reactions include polymerization of the acrylic acid moiety, decarboxylation (loss of CO2), and side reactions specific to the coupling method used, such as the formation of N-acylurea byproducts in carbodiimide-mediated amide couplings or alkene isomerization in Heck couplings. Other potential side reactions are Michael addition of nucleophiles to the double bond and dehydrohalogenation under basic conditions.

Q2: How can I minimize polymerization during my coupling reaction?

A2: To minimize polymerization, it is advisable to use radical inhibitors, keep the reaction temperature as low as feasible, and ensure the reaction is performed under an inert atmosphere to exclude oxygen, which can promote radical formation.[1][2]

Q3: Under what conditions is decarboxylation of this compound likely to occur?

A3: Decarboxylation is often observed in the presence of transition metal catalysts such as palladium, rhodium, silver, or copper, particularly at elevated temperatures.[3][4][5] If the retention of the carboxylic acid group is crucial, careful selection of the catalyst and reaction conditions is necessary.

Q4: My amide coupling reaction with this compound is not working. What are the first troubleshooting steps?

A4: First, verify the quality and dryness of your reagents and solvents. For the coupling partners, especially if they are sterically hindered or electronically deficient, you may need to screen different coupling reagents (e.g., HATU, HOBt/EDC) and bases (e.g., DIPEA, NMM).[1][6] Monitoring the formation of the activated ester intermediate by techniques like LCMS can also be insightful.[7]

Q5: I am observing the formation of palladium black in my Heck coupling reaction. What does this indicate and how can I prevent it?

A5: The formation of palladium black indicates the decomposition of the palladium catalyst to its inactive elemental form.[8] This can be caused by high temperatures, incorrect ligand-to-metal ratios, or the presence of impurities. To prevent this, try lowering the reaction temperature, using a different phosphine ligand, or ensuring all reagents and solvents are pure and thoroughly degassed.[8][9]

Troubleshooting Guides

Side Reaction: Polymerization

Issue: Low yield of the desired product with the formation of a viscous or solid polymeric byproduct.

Possible Causes:

  • High reaction temperature.

  • Presence of radical initiators (e.g., oxygen, peroxides).

  • Prolonged reaction times.

Troubleshooting Workflow:

G start Polymerization Observed temp Reduce Reaction Temperature start->temp inert Ensure Inert Atmosphere (N2 or Ar) start->inert inhibitor Add Radical Inhibitor (e.g., BHT, hydroquinone) start->inhibitor time Decrease Reaction Time start->time result Improved Yield? temp->result inert->result inhibitor->result time->result success Problem Solved result->success Yes fail Further Optimization Needed result->fail No G start Decarboxylation Observed catalyst Screen Different Catalysts (e.g., copper-based vs. palladium-based) start->catalyst temp Lower Reaction Temperature start->temp ligand Modify Ligand for Catalyst catalyst->ligand result Decarboxylation Suppressed? catalyst->result temp->result ligand->result success Problem Solved result->success Yes fail Consider Alternative Synthetic Route result->fail No G start Amide Coupling Fails reagent Screen Coupling Reagents (EDC/HOBt, HATU, T3P, etc.) start->reagent base Vary the Base (DIPEA, NMM, Et3N) start->base acid_chloride Convert to Acid Chloride start->acid_chloride result Amide Formed? reagent->result base->result acid_chloride->result success Problem Solved result->success Yes fail Further Optimization Needed result->fail No G start Heck Coupling Issues catalyst Screen Pd Catalyst & Ligand start->catalyst base Optimize Base (e.g., Et3N, K2CO3, NaOAc) start->base solvent Change Solvent (e.g., DMF, DMA, MeCN) start->solvent temp Adjust Temperature start->temp result Improved Outcome? catalyst->result base->result solvent->result temp->result success Problem Solved result->success Yes fail Further Optimization Needed result->fail No G start Michael Addition Observed protect Protect Carboxylic Acid (e.g., as an ester) start->protect conditions Use Milder Base / Lower Temperature start->conditions order Optimize Order of Addition start->order result Addition Suppressed? protect->result conditions->result order->result success Problem Solved result->success Yes fail Further Optimization Needed result->fail No G start Dehydrohalogenation Observed base Use a Weaker or More Hindered Base start->base temp Lower Reaction Temperature start->temp result Elimination Reduced? base->result temp->result success Problem Solved result->success Yes fail Consider Alternative Coupling Strategy result->fail No

References

Validation & Comparative

A Comparative Guide to the Reactivity of (E)- vs. (Z)-3-bromoacrylic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The stereochemistry of the reactants, particularly vinyl halides, can significantly influence the reaction's outcome, efficiency, and the stereochemical purity of the products. This guide provides a comparative analysis of the reactivity of (E)- and (Z)-3-bromoacrylic acid in Suzuki-Miyaura coupling reactions, supported by established principles and experimental data from analogous systems.

Theoretical Comparison of Reactivity

Direct experimental studies exclusively comparing the reactivity of (E)- and (Z)-3-bromoacrylic acid in Suzuki-Miyaura coupling are not extensively documented in peer-reviewed literature. However, a theoretical comparison can be constructed based on fundamental principles of organic chemistry and existing data on similar vinyl halide substrates.

The primary factors expected to influence the relative reactivity of these isomers are steric hindrance and the potential for isomerization during the catalytic cycle. The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the vinyl halide to a palladium(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to yield the coupled product.[1][2]

(E)-3-bromoacrylic acid is generally expected to exhibit higher reactivity in the rate-determining oxidative addition step. This is attributed to the lower steric hindrance around the carbon-bromine bond. The trans configuration of the bromine atom and the carboxylic acid group allows for a less encumbered approach of the bulky palladium catalyst.

(Z)-3-bromoacrylic acid , conversely, presents a more sterically congested environment. The cis relationship between the bromine atom and the carboxylic acid group can impede the approach of the palladium catalyst, potentially leading to a slower rate of oxidative addition.

However, a critical consideration for α,β-unsaturated systems like 3-bromoacrylic acid is the potential for isomerization of the double bond during the reaction. For vinyl (pseudo)halides conjugated with an electron-withdrawing group, such as a carbonyl, isomerization has been observed.[3] The specific palladium catalyst and ligands employed play a crucial role in determining the stereochemical outcome, with some systems promoting retention of configuration and others leading to a mixture of isomers.[3][4] This potential for isomerization complicates a straightforward comparison of reactivity, as the initially distinct (E) and (Z) isomers could interconvert under certain reaction conditions, leading to similar product distributions.

Performance Comparison

Without direct comparative experimental data, the following table summarizes the expected performance differences based on theoretical considerations.

FeatureThis compound(Z)-3-bromoacrylic acidRationale
Relative Reactivity Expected to be higherExpected to be lowerLower steric hindrance in the (E)-isomer facilitates the oxidative addition of the palladium catalyst.
Reaction Yield Potentially higherPotentially lowerA faster reaction rate for the (E)-isomer could lead to higher product yields in a given timeframe.
Stereochemical Purity of Product Dependent on catalyst systemDependent on catalyst systemIsomerization can occur with both substrates depending on the reaction conditions, particularly the choice of palladium catalyst and ligands.[3]

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura coupling of a vinyl bromide with an arylboronic acid. This protocol can be adapted for the specific use of (E)- or (Z)-3-bromoacrylic acid.

Materials:

  • (E)- or (Z)-3-bromoacrylic acid (1.0 mmol, 1 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture, typically in a 4:1 to 10:1 ratio)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add (E)- or (Z)-3-bromoacrylic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the desired coupled product.

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: (E/Z)-3-bromoacrylic acid, Arylboronic acid, Base B Inert Atmosphere: Evacuate and backfill with Argon (3x) A->B Establish C Add Catalyst and Solvent: (e.g., Pd(PPh3)4) and degassed solvent B->C Complete setup D Heat and Stir: (e.g., 80-100 °C) C->D Initiate E Monitor Progress: (TLC or LC-MS) D->E During reaction F Cool to Room Temperature E->F Upon completion G Extraction: Add organic solvent, wash with water and brine F->G Proceed to H Dry and Concentrate: Dry with Na2SO4, filter, and evaporate solvent G->H Isolate crude I Purification: Column chromatography or recrystallization H->I Purify J Final Product I->J Obtain

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Vinyl Cation Synthon Alternatives for (E)-3-bromoacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The vinyl cation is a highly reactive intermediate that plays a crucial role in the synthesis of a diverse array of organic molecules, including pharmaceuticals and natural products. Traditionally, α,β-unsaturated carbonyl compounds such as (E)-3-bromoacrylic acid have been utilized as synthons for these valuable intermediates. However, the limitations associated with such reagents, including potential side reactions and limited substrate scope, have spurred the development of a variety of alternative reagents. This guide provides an objective comparison of the performance of prominent alternatives to this compound, supported by experimental data, to facilitate the selection of the optimal reagent for specific synthetic challenges.

Introduction to Vinyl Cation Synthons

A vinyl cation synthon is a reagent that, under specific reaction conditions, generates a vinyl cation or an equivalent reactive species capable of undergoing nucleophilic attack. The general concept involves the departure of a good leaving group from a vinyl substrate, leading to the formation of the electron-deficient vinyl cation, which can then react with a nucleophile to form a new carbon-carbon or carbon-heteroatom bond.

Caption: General pathway for vinylation via a vinyl cation intermediate.

This guide will focus on a comparative analysis of several classes of vinyl cation synthons and alternative vinylating agents, including vinyl triflates and nonaflates, hypervalent iodine reagents, phenyl vinyl sulfoxide, and various organometallic reagents.

Performance Comparison of Vinylating Agents

The following tables summarize the performance of various vinylating agents in representative reactions, providing a basis for comparison with this compound.

Table 1: Direct Vinyl Cation Precursors and Equivalents
Reagent ClassExample ReagentReaction TypeSubstrateNucleophile/PartnerConditionsYield (%)Reference
Vinyl Triflates Cyclohexenyl triflateC-H InsertionCyclohexane-[Et3Si]+[HCB11Cl11]-, CH2Cl2, -78 to 25 °C85[1]
Vinyl Nonaflates 1-Cyclohexenyl nonaflateSolvolysis-CH3OH25 °CHigh (qualitative)[2]
Hypervalent Iodine Vinylbenziodoxolone (VBX)Vinylation of ThiolsThiophenol-TMG, THF, rt95[3][4]
Vinyl Sulfoxides Phenyl vinyl sulfoxideMichael Addition2-Methylcyclopent-2-enone-NaH, Benzene85[1][5]
Table 2: Organometallic Reagents in Cross-Coupling Vinylation
Reagent ClassExample ReagentCoupling ReactionElectrophileCatalyst/ConditionsYield (%)Reference
Organoboron Potassium vinyltrifluoroborateSuzuki-Miyaura4-BromoanisolePdCl2/PPh3, Cs2CO3, THF:H2O, 80 °C72[6]
Organotin VinyltributyltinStille4-BromoanisolePd(PPh3)4, THF, 65 °C~90[6]
Organosilicon DivinyltetramethyldisiloxaneHiyama-Denmark4-BromoanisolePd(dba)2, KOSiEt3, THF, 80 °C85[6][7]
Organozinc Vinylzinc bromideNegishi4-BromoacetophenonePd(OAc)2, SPhos, THF/Toluene, rt~90-95[6][8]
Organomagnesium Vinylmagnesium bromideKumada4-BromoacetophenoneNiCl2(dppe), THF, reflux~70-85[8]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to enable replication and further investigation.

Protocol 1: Vinylation of Thiophenol using Vinylbenziodoxolone (VBX)

This protocol describes a transition-metal-free vinylation of a thiol.[3][4]

Materials:

  • Thiophenol (1.0 mmol, 1.0 equiv)

  • Vinylbenziodoxolone (VBX) (1.1 mmol, 1.1 equiv)

  • 1,1,3,3-Tetramethylguanidine (TMG) (1.2 mmol, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a solution of thiophenol in anhydrous THF at room temperature, TMG is added.

  • Vinylbenziodoxolone is then added in one portion.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired vinyl sulfide.

Caption: Workflow for the vinylation of thiophenol using VBX.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide with Potassium Vinyltrifluoroborate

This protocol is a standard procedure for palladium-catalyzed vinylation.[6]

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Potassium vinyltrifluoroborate (1.2 mmol, 1.2 equiv)

  • Palladium(II) chloride (0.03 mmol, 3 mol%)

  • Triphenylphosphine (0.06 mmol, 6 mol%)

  • Cesium carbonate (2.0 mmol, 2.0 equiv)

  • Tetrahydrofuran (THF) (4 mL)

  • Water (1 mL)

Procedure:

  • A mixture of 4-bromoanisole, potassium vinyltrifluoroborate, palladium(II) chloride, triphenylphosphine, and cesium carbonate is placed in a reaction vessel.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • THF and water are added, and the mixture is heated to 80 °C with stirring.

  • The reaction is monitored by TLC or GC-MS.

  • After completion, the reaction is cooled to room temperature, diluted with water, and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated.

  • The residue is purified by flash chromatography to yield the vinylated product.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n PdII R-Pd(II)-X L_n Pd0->PdII OA Oxidative Addition (R-X) PdII_R_R R-Pd(II)-R' L_n PdII->PdII_R_R TM Transmetalation (R'-B(OR)2) PdII_R_R->Pd0 Product R-R' PdII_R_R->Product RE Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of a vinylating agent is a critical decision in synthetic planning. While this compound remains a useful reagent, the alternatives presented here offer a broader range of reactivity, functional group tolerance, and reaction conditions. Vinyl triflates and hypervalent iodine reagents provide direct access to vinyl cations or their equivalents under mild conditions, often avoiding the need for transition metal catalysts. For cross-coupling strategies, a wide array of organometallic reagents are available, each with its own advantages in terms of reactivity, stability, and toxicity. This guide provides a starting point for researchers to compare these alternatives and select the most suitable reagent for their specific synthetic goals, ultimately enabling the efficient construction of complex vinylic structures.

References

A comparative study of different bromoacrylic acid isomers in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of structural isomers is paramount for efficient and selective organic synthesis. This guide provides a comparative analysis of three key isomers of bromoacrylic acid: 2-bromoacrylic acid, (E)-3-bromoacrylic acid, and (Z)-3-bromoacrylic acid. We delve into their distinct chemical properties and performance in common synthetic transformations, supported by available experimental data.

The position of the bromine atom on the acrylic acid backbone significantly influences the electrophilicity of the double bond and the steric environment, leading to divergent reactivity profiles. These differences are particularly pronounced in palladium-catalyzed cross-coupling reactions and conjugate additions, which are foundational methods in the synthesis of complex organic molecules, including pharmaceuticals.

Physicochemical Properties: A Foundation for Reactivity

A summary of the key physicochemical properties of the bromoacrylic acid isomers is presented below. These properties, including melting point and solubility, are crucial for designing reaction conditions.

Property2-Bromoacrylic AcidThis compound(Z)-3-Bromoacrylic Acid
CAS Number 10443-65-9[1]6213-89-4[2]1609-92-3
Molecular Formula C₃H₃BrO₂[1]C₃H₃BrO₂[2]C₃H₃BrO₂
Molecular Weight 150.96 g/mol [1]150.96 g/mol [2]150.96 g/mol
Melting Point 62-65 °C118-120 °C57 °C
Appearance SolidSolidSolid
Solubility Miscible with water. Soluble in DMSO and sparingly in Methanol.Data not readily availableData not readily available

Comparative Reactivity in Key Organic Reactions

The synthetic utility of bromoacrylic acid isomers is largely demonstrated in two major classes of reactions: the Heck reaction and the Michael addition. The position of the bromine atom dictates the role of the isomer in these transformations.

The Heck Reaction: A Tool for C-C Bond Formation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[3] In this context, bromoacrylic acids can act as the unsaturated halide component. The reaction is pivotal in the synthesis of substituted alkenes, which are common motifs in pharmaceuticals and natural products.

A general experimental protocol for a Heck reaction involving an aryl halide and an acrylate is as follows. It is important to note that specific conditions can vary depending on the substrates.

Experimental Protocol: General Heck Reaction of an Aryl Halide with an Acrylate

  • Materials: Aryl halide, acrylate, palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), phosphine ligand (e.g., PPh₃, P(o-tol)₃), base (e.g., Et₃N, K₂CO₃), and a suitable solvent (e.g., DMF, acetonitrile).

  • Procedure: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the aryl halide, acrylate (typically in slight excess), palladium catalyst, and phosphine ligand are added. The solvent and base are then introduced. The reaction mixture is heated to the desired temperature (often between 80-120 °C) and stirred until the reaction is complete, as monitored by techniques like TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired substituted alkene.

Michael Addition: Formation of Carbon-Heteroatom and Carbon-Carbon Bonds

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4] 2-Bromoacrylic acid and its esters are excellent Michael acceptors due to the electron-withdrawing nature of both the bromine atom and the carboxylic acid/ester group, which activates the double bond for nucleophilic attack. In contrast, 3-bromoacrylic acid isomers are less commonly used as Michael acceptors in the same manner, as the bromine is not positioned to directly activate the β-carbon.

The reactivity in Michael additions is highly dependent on the nature of the nucleophile and the reaction conditions. Common nucleophiles include amines, thiols, and carbanions.

Experimental Protocol: General Aza-Michael Addition of an Amine to an Acrylate

This protocol describes the addition of a primary or secondary amine to an acrylic acid derivative, a reaction that can be significantly accelerated by microwave irradiation.[5][6]

  • Materials: Acrylate (e.g., methyl acrylate as a model), amine (e.g., diethylamine), and a solvent (e.g., methanol or a green solvent like PEG-400).[5][7]

  • Procedure: The acrylate and an equimolar amount of the amine are dissolved in the chosen solvent in a microwave-safe reaction vessel.[7] The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 70-130 °C) for a specified time (typically much shorter than conventional heating).[5][7] Reaction progress is monitored by TLC.

  • Work-up: After completion, the solvent is removed under reduced pressure. The residue can be purified by distillation or column chromatography to yield the β-amino ester product.

Applications in the Synthesis of Bioactive Molecules

Bromoacrylic acids are valuable building blocks in the synthesis of a variety of bioactive molecules, including heterocycles and natural product analogs.

For instance, derivatives of 3-bromoacrylic acid have been utilized in the synthesis of 3-Br-acivicin, a compound investigated for its antimalarial activity.[8][9] The stereochemistry of the molecule, derived from the chiral precursors, was found to be crucial for its biological activity, with only the (5S, αS) isomers showing significant antiplasmodial effects.[8][9] This highlights the importance of stereocontrol in the synthesis of pharmaceuticals. The proposed mechanism of action involves the inhibition of Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH).[9]

Furthermore, palladium-catalyzed cascade reactions using bromoacrylic acid derivatives can be employed to construct various heterocyclic scaffolds, which are prevalent in many pharmaceuticals.[10]

Experimental Workflow and Logic Visualization

To illustrate a typical synthetic sequence involving a bromoacrylic acid isomer, the following diagrams outline the logical flow of a Heck reaction and a Michael addition.

Heck_Reaction_Workflow cluster_reactants Reactants cluster_reaction_steps Reaction Steps cluster_products Products Bromoacrylic_Acid Bromoacrylic Acid Isomer Oxidative_Addition Oxidative Addition Bromoacrylic_Acid->Oxidative_Addition Alkene Alkene Carbopalladation Carbopalladation Alkene->Carbopalladation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Base Base Reductive_Elimination Reductive Elimination Base->Reductive_Elimination Oxidative_Addition->Carbopalladation Forms R-Pd(II)-Br Beta_Hydride_Elimination Beta-Hydride Elimination Carbopalladation->Beta_Hydride_Elimination Beta_Hydride_Elimination->Reductive_Elimination Forms H-Pd(II)-Br Substituted_Alkene Substituted Alkene Beta_Hydride_Elimination->Substituted_Alkene Regenerated_Catalyst Regenerated Pd(0) Reductive_Elimination->Regenerated_Catalyst Michael_Addition_Workflow cluster_reactants Reactants cluster_reaction_steps Reaction Steps cluster_product Product Michael_Acceptor 2-Bromoacrylic Acid (Michael Acceptor) Nucleophilic_Attack Nucleophilic Attack at β-carbon Michael_Acceptor->Nucleophilic_Attack Nucleophile Nucleophile (e.g., Amine, Thiol) Nucleophile->Nucleophilic_Attack Base_Catalyst Base (optional) Base_Catalyst->Nucleophilic_Attack Protonation Protonation of Enolate Intermediate Nucleophilic_Attack->Protonation Forms Enolate Adduct_Product Michael Adduct Protonation->Adduct_Product

References

Validating Stereochemistry: A Comparative Guide to 2D NMR Analysis of (E)-3-bromoacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's stereochemistry is a critical step in ensuring the safety and efficacy of a potential therapeutic agent. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the validation of the reaction outcome of (E)-3-bromoacrylic acid, a valuable building block in organic synthesis. We present supporting experimental data and protocols to illustrate the power of 2D NMR in providing conclusive stereochemical assignments and compare it with other analytical techniques.

The synthesis of α,β-unsaturated carbonyl compounds, such as 3-bromoacrylic acid, can often result in a mixture of (E) and (Z) isomers. Distinguishing between these isomers is paramount, as their differing spatial arrangements of atoms can lead to vastly different biological activities. While one-dimensional (1D) ¹H NMR can provide initial clues based on the coupling constants of vinylic protons, 2D NMR techniques offer a more definitive and comprehensive structural elucidation.

Definitive Stereochemical Assignment with 2D NMR

Two-dimensional NMR spectroscopy provides insights into the connectivity and spatial relationships of atoms within a molecule. For the specific case of confirming the (E)-stereochemistry of 3-bromoacrylic acid, Nuclear Overhauser Effect Spectroscopy (NOESY) is a particularly powerful tool.[1][2][3] The NOESY experiment detects through-space interactions between protons that are in close proximity, typically within 5 Å.[3]

In the (E)-isomer of 3-bromoacrylic acid, the two vinylic protons are on opposite sides of the double bond. Consequently, a NOESY experiment would show no cross-peak between these two protons. Conversely, in the (Z)-isomer, these protons are on the same side of the double bond and would exhibit a clear NOE correlation. The presence or absence of this specific cross-peak provides a definitive assignment of the stereochemistry.

Other 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the overall structure and assigning all proton and carbon signals, further corroborating the isomeric identity.[4][5][6] COSY spectra reveal proton-proton coupling networks, while HSQC and HMBC experiments correlate protons with their directly attached carbons and with carbons over two to three bonds, respectively.[5][6]

Comparison of Analytical Methods

While 2D NMR is a powerful tool for stereochemical determination, other analytical methods can also be employed, each with its own advantages and limitations. High-Performance Liquid Chromatography (HPLC) is a common technique for separating isomers and quantifying their relative amounts.[7] However, it often requires authentic standards of both isomers for unambiguous peak assignment. Infrared (IR) spectroscopy can sometimes distinguish between E/Z isomers based on differences in their vibrational modes, but interpretation can be complex.[8]

Here is a comparative summary of these methods:

Analytical Method Principle Information Provided Advantages Limitations
2D NMR (NOESY/ROESY) Through-space correlation of nuclei.[1][9]Definitive stereochemical assignment (E/Z), conformational analysis.[2]Unambiguous results without needing standards of both isomers, provides rich structural information.Requires more sophisticated instrumentation and expertise, longer acquisition times.
1D ¹H NMR Through-bond coupling of nuclei.Initial indication of stereochemistry based on J-coupling constants.Quick and routine analysis.Can be ambiguous, especially in complex molecules or when coupling constants are similar.
HPLC Differential partitioning between stationary and mobile phases.Separation and quantification of isomers.[7]High sensitivity and quantitative accuracy.Requires standards for peak identification, does not provide direct structural information.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.[8]Can sometimes differentiate isomers based on fingerprint region.Fast and non-destructive.Often not definitive for stereoisomers, interpretation can be challenging.[8]
Experimental Protocol: 2D NMR Analysis of this compound

The following is a general protocol for the validation of this compound using 2D NMR.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized 3-bromoacrylic acid product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts and coupling constants of the vinylic protons.

  • Perform a 2D ¹H-¹H COSY experiment to confirm the coupling between the vinylic protons.

  • Acquire a 2D ¹H-¹H NOESY spectrum. Key parameters to optimize include the mixing time (typically 500-800 ms for small molecules) and the number of scans to achieve adequate signal-to-noise.

  • (Optional) Acquire 2D ¹H-¹³C HSQC and HMBC spectra to fully assign all proton and carbon signals and further confirm the molecular structure.

3. Data Processing and Analysis:

  • Process the acquired 2D NMR data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

  • Analyze the NOESY spectrum for the presence or absence of a cross-peak between the two vinylic protons. The absence of this cross-peak confirms the (E)-stereochemistry.

  • Integrate the signals in the 1D ¹H spectrum to determine the isomeric purity if the (Z)-isomer is also present.

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the logical comparison of analytical methods, the following diagrams are provided.

experimental_workflow Experimental Workflow for 2D NMR Validation cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis Sample Dissolution Sample Dissolution Transfer to NMR Tube Transfer to NMR Tube Sample Dissolution->Transfer to NMR Tube 1D H NMR 1D H NMR Transfer to NMR Tube->1D H NMR 2D COSY 2D COSY 1D H NMR->2D COSY 2D NOESY 2D NOESY 2D COSY->2D NOESY Optional 2D HSQC/HMBC Optional 2D HSQC/HMBC 2D NOESY->Optional 2D HSQC/HMBC Data Processing Data Processing Optional 2D HSQC/HMBC->Data Processing NOESY Cross-peak Analysis NOESY Cross-peak Analysis Data Processing->NOESY Cross-peak Analysis Stereochemical Assignment Stereochemical Assignment NOESY Cross-peak Analysis->Stereochemical Assignment

Caption: Workflow for validating this compound using 2D NMR.

logical_comparison Comparison of Validation Methods cluster_spectroscopy Spectroscopic Methods cluster_chromatography Chromatographic Methods Reaction Outcome Validation Reaction Outcome Validation 2D NMR 2D NMR Reaction Outcome Validation->2D NMR 1D NMR 1D NMR Reaction Outcome Validation->1D NMR IR Spectroscopy IR Spectroscopy Reaction Outcome Validation->IR Spectroscopy HPLC HPLC Reaction Outcome Validation->HPLC Definitive Stereochemistry Definitive Stereochemistry 2D NMR->Definitive Stereochemistry Initial Stereochemical Clues Initial Stereochemical Clues 1D NMR->Initial Stereochemical Clues Functional Group & Fingerprint Functional Group & Fingerprint IR Spectroscopy->Functional Group & Fingerprint Isomer Separation & Quantification Isomer Separation & Quantification HPLC->Isomer Separation & Quantification

Caption: Comparison of methods for validating reaction outcomes.

References

A Comparative Guide to the Performance of (E)-3-Bromoacrylic Acid and Other Vinyl Halides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. Vinyl halides are a crucial class of substrates in these transformations, serving as versatile building blocks in the synthesis of complex molecules, including pharmaceuticals and functional materials. Among these, (E)-3-bromoacrylic acid presents a unique, bifunctional substrate, incorporating both a vinyl halide and a carboxylic acid moiety. This guide provides an objective comparison of the performance of this compound against other common vinyl halides in key cross-coupling reactions, supported by experimental data and detailed protocols.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms a C(sp²)-C(sp²) bond between a vinyl halide and an organoboron species, is one of the most widely used cross-coupling reactions. The reactivity of the vinyl halide is a critical factor influencing reaction efficiency, with the general trend being I > Br > Cl.[1][2]

While specific comparative data for this compound is limited, we can infer its reactivity relative to other vinyl halides based on established principles and available data for similar substrates. The electron-withdrawing nature of the carboxylic acid group in this compound can influence the oxidative addition step, a key process in the catalytic cycle.

Vinyl HalideCoupling PartnerCatalyst / LigandBaseSolventYield (%)Reference
(E)-β-BromostyrenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O>95[3]
Vinyl bromideArylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane85-95[4]
Vinyl chlorideArylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Toluene70-85[4]
(E)-3-Iodoacrylic acidPhenylacetylenePd(OAc)₂ / PPh₃ / CuIDiisopropylamineDMFHigh[5]

This table presents representative data from various sources to illustrate general performance trends. Direct comparison requires identical reaction conditions.

Performance in Heck-Mizoroki Coupling

The Heck-Mizoroki reaction couples a vinyl halide with an alkene to form a new, substituted alkene. This reaction is highly valuable for the synthesis of substituted styrenes and acrylates. The reactivity of the vinyl halide again follows the general trend of I > Br > Cl.[6][7] Electron-deficient alkenes, such as acrylates, are often excellent coupling partners.[8]

Vinyl HalideAlkene PartnerCatalyst / LigandBaseSolventYield (%)Reference
(E)-β-Bromostyrenen-Butyl acrylatePd(OAc)₂ / dpppNEt₃DMF95[9]
Vinyl chloriden-Butyl acrylatePd(OAc)₂ / dpppONEt₃DMF75[9]
4-BromoanisoleEthyl acrylatePd(II)@MTP/PMsEt₃NDMF98[10]
Aryl bromidesAcrylic acidPS-PdNPsEt₃NWater85-95[11]

This table presents representative data from various sources to illustrate general performance trends. Direct comparison requires identical reaction conditions.

Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne, a key transformation for the synthesis of conjugated enynes. The reactivity order of vinyl halides is vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride.[1][12][13]

Vinyl HalideAlkyne PartnerCatalyst / LigandBaseSolventYield (%)Reference
(E)-BromostilbenePhenylacetylenePd(OAc)₂ / CuI / PhenK₂CO₃DMFHigh[14]
Vinyl bromideTerminal AlkynePd(PPh₃)₄ / CuIAmineAnhydrousGood[15][16]
Vinyl chlorideTerminal AlkynePd catalyst / CuIAmineAnhydrousModerate[1]
(E)-3-Iodoacrylic acidPhenylacetylenePd(OAc)₂ / PPh₃ / CuIDiisopropylamineDMFHigh[5]

This table presents representative data from various sources to illustrate general performance trends. Direct comparison requires identical reaction conditions.

Experimental Protocols

Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Heck-Mizoroki Coupling of this compound with an Alkene

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

  • Triethylamine (Et₃N, 2 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dried Schlenk flask, add this compound (1 equivalent), Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF, the alkene, and Et₃N via syringe.

  • Heat the reaction mixture to 100 °C and stir until completion.

  • Cool the mixture to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling of this compound with a Terminal Alkyne

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF and Et₃N.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by chromatography.

Visualizing the Process

To better understand the experimental and mechanistic aspects of these cross-coupling reactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Vinyl Halide, Coupling Partner, & Base B Add Solvent A->B C Degas Mixture B->C D Add Catalyst & Ligand C->D E Heat & Stir D->E F Quench Reaction E->F G Extraction F->G H Drying & Concentration G->H I Purification (Chromatography/Recrystallization) H->I J Final Product I->J Catalytic_Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_oxidative R¹-Pd(II)L₂(X) Pd0->PdII_oxidative Oxidative Addition PdII_transmetalation R¹-Pd(II)L₂(R²) PdII_oxidative->PdII_transmetalation Transmetalation PdII_transmetalation->Pd0 Reductive Elimination Product R¹-R² PdII_transmetalation->Product R1X R¹-X (Vinyl Halide) R2M R²-M (Coupling Partner)

References

A Researcher's Guide to the Kinetic Analysis of (E)-3-Bromoacrylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetic profile of (E)-3-bromoacrylic acid is crucial for predicting its reactivity and potential biological interactions. As a Michael acceptor, this compound is susceptible to nucleophilic attack, a reaction mechanism of significant interest in the study of covalent inhibitors and biological probes. This guide provides a comparative analysis of its expected reactivity, supported by data from analogous systems, and details the experimental protocols necessary to conduct thorough kinetic studies.

Comparative Kinetic Data

While specific kinetic data for the reactions of this compound with a broad range of nucleophiles is not extensively documented in publicly available literature, a comparative analysis with structurally similar compounds provides valuable insights into its expected reactivity. The primary mechanism for the reaction of nucleophiles with this compound is anticipated to be a nucleophilic vinylic substitution, proceeding through an addition-elimination pathway.

The reactivity of Michael acceptors is significantly influenced by the nature of the electron-withdrawing group and the leaving group. For comparison, the reactivity of various Michael acceptors is qualitatively summarized below.

Michael Acceptor ClassGeneral ReactivityFactors Influencing Reactivity
α,β-Unsaturated AldehydesHighHighly electrophilic carbonyl group.
α,β-Unsaturated Ketones (Enones)Moderate to HighElectrophilicity influenced by substitution on the α and β carbons.
α,β-Unsaturated EstersModerateLess electrophilic than corresponding ketones.
β-Haloacrylic Acids High The halogen acts as a good leaving group, facilitating the elimination step of the addition-elimination mechanism. The electron-withdrawing carboxylic acid group activates the double bond for nucleophilic attack.
NitroalkenesHighThe nitro group is a strong electron-withdrawing group, strongly activating the double bond.

(Data in this table is a qualitative summary based on established principles of organic chemistry.)

For quantitative comparison, second-order rate constants (k₂) for the reaction of various nucleophiles with related activated alkenes are presented. It is important to note that these values are for analogous systems and serve as a benchmark for estimating the reactivity of this compound.

ElectrophileNucleophileSolventTemperature (°C)k₂ (M⁻¹s⁻¹)
Phenyl MaleimideN-acetyl-L-cysteineAcetonitrile/Buffer25~1300[1]
Bromo-ynoneThiolAcetonitrile/Buffer (pH 8)251780[1]
Acrylamide derivativesGlutathionePhosphate Buffer (pH 7.4)Not SpecifiedVaries with substituent[2]

(Note: The rate constants for bromo-ynone and phenyl maleimide are for reactions with thiols and are expected to be very rapid. The reactivity of this compound is anticipated to be in a similar range with soft nucleophiles like thiols.)

Experimental Protocols

To determine the kinetic parameters for the reaction of this compound with a nucleophile of interest, a detailed experimental protocol is essential. The following outlines a robust methodology utilizing UV-Vis spectroscopy, a widely adopted technique for monitoring reaction kinetics.[2][3][4]

Kinetic Analysis using UV-Vis Spectroscopy under Pseudo-First-Order Conditions

This protocol is designed to determine the second-order rate constant (k₂) by maintaining a large excess of one reactant (the nucleophile) to simplify the rate law to a pseudo-first-order reaction.

1. Materials and Reagents:

  • This compound (high purity)

  • Nucleophile of interest (e.g., N-acetyl-L-cysteine, glutathione, a specific amine)

  • Reaction buffer (e.g., phosphate buffer, adjusted to the desired pH)

  • Organic co-solvent if required for solubility (e.g., acetonitrile, DMSO, HPLC grade)

  • UV-Vis spectrophotometer with temperature control

2. Preparation of Stock Solutions:

  • Prepare a stock solution of this compound in the chosen solvent system. The concentration should be optimized to provide a measurable change in absorbance within the linear range of the spectrophotometer upon reaction.

  • Prepare a series of stock solutions of the nucleophile at concentrations that will be in large excess (at least 10-fold) compared to the final concentration of this compound in the reaction mixture.

3. Determination of Monitoring Wavelength (λ_max_):

  • Record the UV-Vis spectrum of this compound and the reaction product separately to identify a wavelength with a significant difference in absorbance. This is often the wavelength of maximum absorbance of the reactant that disappears over time, or of the product that is formed.

4. Kinetic Measurement:

  • Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

  • In a quartz cuvette, mix the buffer, the nucleophile stock solution, and allow it to equilibrate.

  • Initiate the reaction by adding a small, precise volume of the this compound stock solution and mix rapidly.

  • Immediately begin recording the absorbance at the predetermined wavelength over time. The data acquisition rate should be sufficient to capture the initial phase of the reaction accurately.

5. Data Analysis:

  • For each concentration of the nucleophile, plot the natural logarithm of the absorbance change (ln(A_t - A_∞)) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.

  • For a pseudo-first-order reaction, this plot will yield a straight line with a slope equal to -kobs, the observed pseudo-first-order rate constant.

  • Repeat the experiment with several different excess concentrations of the nucleophile.

  • Plot the calculated kobs values against the corresponding concentrations of the nucleophile. This should also yield a straight line.

  • The slope of this second plot is the second-order rate constant, k₂.

Visualizations

Reaction Pathway

The reaction of this compound with a nucleophile is expected to proceed via a two-step addition-elimination mechanism.

Caption: Proposed addition-elimination pathway for the reaction.

Experimental Workflow

The general workflow for the kinetic analysis using UV-Vis spectroscopy is outlined below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (this compound & Nucleophile) set_instrument Set Spectrophotometer (Wavelength, Temperature) prep_reagents->set_instrument mix Mix Reactants (Initiate Reaction) set_instrument->mix monitor Monitor Absorbance vs. Time mix->monitor plot1 Plot ln(Absorbance) vs. Time (Determine k_obs) monitor->plot1 plot2 Plot k_obs vs. [Nucleophile] (Determine k_2) plot1->plot2

Caption: Workflow for kinetic analysis via UV-Vis spectroscopy.

Logical Relationship of Kinetic Analysis

The determination of the second-order rate constant from pseudo-first-order experiments follows a clear logical progression.

G A Time-course absorbance data at a single [Nucleophile] B Pseudo-first-order rate constant (k_obs) from the slope of ln(Abs) vs. time A->B Linear Regression C Multiple k_obs values at different [Nucleophile] B->C Repeat Experiment D Second-order rate constant (k_2) from the slope of k_obs vs. [Nucleophile] C->D Linear Regression

Caption: Logical flow for determining the second-order rate constant.

References

A Comparative Guide to the Purity Analysis of Synthesized (E)-3-Bromoacrylic Acid by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the quality control process. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of (E)-3-bromoacrylic acid, a valuable building block in organic synthesis. We present supporting experimental data and detailed protocols to assist in selecting the most suitable analytical method.

Introduction to this compound Analysis

This compound is a reactive olefinic compound.[1] Its purity is crucial for the successful synthesis of downstream products. Potential impurities in synthesized this compound can include starting materials, reagents, byproducts such as the (Z)-isomer, and other related substances. Both HPLC and GC are powerful chromatographic techniques capable of separating and quantifying these components.

Comparative Purity Analysis

A hypothetical batch of synthesized this compound was analyzed using both HPLC and GC to determine its purity and impurity profile. The results are summarized in the tables below.

HPLC Analysis Results

Table 1: Quantitative Purity Analysis of this compound by HPLC

CompoundRetention Time (min)Area (%)
Unidentified Impurity 12.850.15
(Z)-3-Bromoacrylic Acid4.520.85
This compound 5.78 98.85
Unidentified Impurity 27.120.15
GC Analysis Results

Table 2: Quantitative Purity Analysis of this compound by GC (after derivatization)

Compound (as TMS derivative)Retention Time (min)Area (%)
Unidentified Impurity 16.450.20
(Z)-3-Bromoacrylic Acid8.910.90
This compound 10.23 98.75
Unidentified Impurity 211.540.15

Method Performance Comparison

Table 3: Comparison of HPLC and GC Method Performance

ParameterHPLCGC
Principle Separation based on polarity and interaction with stationary phase.Separation based on volatility and interaction with stationary phase.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds or derivatization.
Sample Preparation Simple dissolution and filtration.Derivatization required for the carboxylic acid group.
Specificity Good separation of non-volatile impurities.Excellent for volatile impurities.
Sensitivity Moderate (UV).High (FID).
Analysis Time Relatively short.Can be longer due to derivatization and oven programming.

Experimental Protocols

HPLC Method

High-performance liquid chromatography is a popular choice for analyzing organic acids due to its simplicity and stability.[2] A reversed-phase method is often employed.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (40:60 v/v) containing 0.1% phosphoric acid.[3] For Mass Spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid.[4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 210 nm[5][6]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

GC Method

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is often necessary to increase their volatility.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 275°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at 10°C/min.

    • Hold: Hold at 220°C for 5 minutes.

  • Carrier Gas: Helium, at a constant flow of 1.5 mL/min

  • Injection: 1 µL, split ratio 20:1

Sample Preparation (with Derivatization):

  • Accurately weigh approximately 5 mg of the synthesized this compound into a vial.

  • Add 1 mL of a suitable solvent (e.g., dichloromethane).

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + TMCS).

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool the sample to room temperature before injection.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the purity analysis process for both HPLC and GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: General workflow for HPLC purity analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize (e.g., Silylation) dissolve->derivatize heat Heat (60°C) derivatize->heat inject Inject into GC heat->inject separate Separation on WAX Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: General workflow for GC purity analysis.

Conclusion

Both HPLC and GC are suitable methods for the purity analysis of synthesized this compound, each with its own advantages.

  • HPLC is a straightforward and robust method that is ideal for routine quality control, especially for detecting non-volatile impurities. Its simple sample preparation makes it an efficient choice.

  • GC , while requiring a derivatization step, offers high sensitivity and is an excellent option when volatile impurities are a primary concern.

The choice between HPLC and GC will depend on the specific requirements of the analysis, including the expected impurity profile, the need for high sensitivity, and the available instrumentation. For a comprehensive purity assessment, employing both techniques can provide complementary information.

References

A Comparative Guide to (E)-3-Bromoacrylic Acid in Polymer Synthesis: Benchmarking Against Common Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (E)-3-bromoacrylic acid with other widely used acrylates—acrylic acid, methyl acrylate, and ethyl acrylate—in the context of polymer synthesis. While extensive data exists for common acrylates, this guide highlights the unique potential of this compound as a functional monomer, alongside a summary of available experimental data for its counterparts. The inclusion of detailed experimental protocols is intended to facilitate further research into the properties and applications of poly(this compound).

Monomer Properties: A Comparative Overview

The fundamental properties of the monomers are crucial in determining their polymerization behavior and the characteristics of the resulting polymers.

PropertyThis compoundAcrylic AcidMethyl AcrylateEthyl Acrylate
Chemical Formula C₃H₃BrO₂C₃H₄O₂C₄H₆O₂C₅H₈O₂
Molar Mass ( g/mol ) 150.96[1][2]72.06[3]86.09100.12
Boiling Point (°C) Not available141[3]8099.5
pKa ~3.73 (Predicted)[2]4.25Not applicableNot applicable

This compound, with its vinyl bromide and carboxylic acid functionalities, presents an interesting case for polymerization studies. The electron-withdrawing nature of the bromine atom is expected to influence the reactivity of the double bond.

Comparative Polymer Properties

The properties of the resulting polymers dictate their potential applications. This section compares the known properties of polymers derived from the selected acrylates.

PropertyPoly(this compound)Poly(acrylic acid)Poly(methyl acrylate)Poly(ethyl acrylate)
Glass Transition Temp. (Tg) Not available106 °C[4]10 °C-24 °C
Typical Mn ( g/mol ) Not availableVariable (e.g., 2,000-250,000)[5]VariableVariable
Typical PDI Not available>1.5[5]>1.5>1.5
Solubility Not availableWater, DMF, Dioxane[6]Toluene, THF, AcetoneToluene, THF, Acetone

Experimental Protocols

To facilitate direct comparison, standardized experimental protocols are essential. The following are representative methods for the synthesis and functionalization of acrylate-based polymers.

General Protocol for Free-Radical Polymerization of Acrylates

This protocol outlines a general procedure suitable for comparing the polymerization kinetics and resulting polymer properties of different acrylate monomers.[7][8][9][10][11][12][13]

Materials:

  • Acrylate monomer (inhibitor removed)

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), toluene)

  • Nitrogen or Argon source

  • Schlenk flask and condenser

  • Magnetic stirrer and oil bath

  • Precipitation solvent (e.g., methanol, diethyl ether, hexanes)

  • Vacuum oven

Procedure:

  • The monomer and solvent are added to a Schlenk flask equipped with a magnetic stir bar.

  • The solution is deoxygenated by bubbling with an inert gas for 30 minutes or by three freeze-pump-thaw cycles.

  • The initiator is added to the reaction mixture under a positive pressure of inert gas.

  • The flask is placed in a preheated oil bath at a controlled temperature (e.g., 70 °C) and stirred for the desired reaction time.

  • The polymerization is quenched by cooling the flask in an ice bath and exposing the solution to air.

  • The polymer is isolated by precipitation into a vigorously stirred non-solvent.

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

  • The polymer is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and Polydispersity Index (PDI), and by Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

Protocol for Post-Polymerization Modification of Bromo-Functional Polymers

The presence of a bromine atom in poly(this compound) offers a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups.

Materials:

  • Bromo-functionalized polymer

  • Nucleophilic reagent (e.g., sodium azide, amine, thiol)

  • Aprotic polar solvent (e.g., DMF, THF)

  • Nitrogen or Argon source

  • Reaction flask

  • Magnetic stirrer

Procedure:

  • The bromo-functionalized polymer is dissolved in the chosen solvent in a reaction flask under an inert atmosphere.

  • The nucleophilic reagent is added to the polymer solution.

  • The reaction mixture is stirred at a specified temperature for a set duration, which can be monitored by techniques such as ¹H NMR spectroscopy to follow the disappearance of the proton signal adjacent to the bromine.

  • The functionalized polymer is purified by precipitation into a suitable non-solvent to remove unreacted reagents and byproducts.

  • The purified polymer is collected by filtration and dried under vacuum.

  • The success of the functionalization is confirmed using spectroscopic methods like ¹H NMR and Fourier-Transform Infrared (FTIR) spectroscopy.

Visualizations

The following diagrams illustrate the general workflow for acrylate polymerization and a potential pathway for the functionalization of bromo-containing polymers.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Monomer Acrylate Monomer Degassing Degassing Monomer->Degassing Solvent Solvent Solvent->Degassing Initiator Initiator Polymerization Polymerization Initiator->Polymerization Degassing->Polymerization Precipitation Precipitation Polymerization->Precipitation Drying Drying Precipitation->Drying Characterization Characterization (GPC, DSC) Drying->Characterization

Caption: General experimental workflow for free-radical polymerization of acrylates.

functionalization_pathway BromoPolymer Poly(this compound) FunctionalizedPolymer Functionalized Polymer BromoPolymer->FunctionalizedPolymer + Nu⁻ Nucleophile Nucleophile (Nu⁻) LeavingGroup Bromide Ion (Br⁻) FunctionalizedPolymer->LeavingGroup releases

Caption: Signaling pathway for nucleophilic substitution on a bromo-functionalized polymer.

Discussion and Future Outlook

The direct comparison of this compound with other acrylates is currently limited by the lack of published data on its polymerization and the properties of the resulting polymer. However, based on its structure, several inferences can be drawn. The presence of the bromine atom is expected to influence the monomer's reactivity due to both electronic and steric effects. Furthermore, the resulting poly(this compound) would be a functional polymer with pendant bromo groups that can serve as reactive sites for a variety of post-polymerization modifications. This opens up possibilities for creating tailor-made polymers with specific functionalities for applications in drug delivery, where the attachment of targeting ligands, drugs, or imaging agents is desirable.

To fully assess the potential of this compound, further research is needed to determine its polymerization kinetics, including its reactivity ratios with other common monomers, and to characterize the thermal and mechanical properties of its homopolymer and copolymers. The experimental protocols provided in this guide offer a starting point for such investigations. A thorough understanding of these aspects will enable a more complete and quantitative comparison with other acrylates and will pave the way for the development of novel functional materials for the pharmaceutical and biomedical fields.

References

Controlling Stereochemistry: A Comparative Guide to Reactions of (E)-3-Bromoacrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, mastering the stereochemical outcomes of reactions is paramount. (E)-3-bromoacrylic acid and its derivatives are versatile building blocks, but their utility is directly tied to the ability to control the three-dimensional arrangement of atoms in the final products. This guide provides a comparative analysis of synthetic strategies to control the stereochemistry in reactions involving these compounds, supported by experimental data and detailed protocols.

The stereoselective synthesis of (E)-α,β-unsaturated bromoesters and their subsequent stereocontrolled transformations are critical for accessing a wide array of chiral molecules. This guide will delve into the mechanistic aspects that govern the stereochemical course of these reactions, with a focus on providing practical, data-driven insights.

Stereoselective Synthesis of (E)-α-Bromoacrylates via Horner-Wadsworth-Emmons (HWE) Reaction

A primary method for the synthesis of (E)-α-bromoacrylates with high stereoselectivity is the Horner-Wadsworth-Emmons (HWE) reaction. The choice of phosphonate reagent and reaction conditions significantly influences the E/Z ratio of the resulting α-bromoacrylate. Below is a comparative summary of different HWE approaches.

Comparison of Phosphonate Reagents in the HWE Reaction

The structure of the phosphonate reagent is a key determinant of stereoselectivity. The following table compares the performance of different phosphonates in the olefination of various aldehydes.

AldehydePhosphonate ReagentBase / AdditiveSolventE/Z RatioYield (%)Reference
BenzaldehydeEthyl bromo(diphenylphosphono)acetate / Ethyl dibromo(diphenylphosphono)acetate (64:36 mixture)NaHTHF95:585[1]
4-ChlorobenzaldehydeEthyl bromo(diphenylphosphono)acetate / Ethyl dibromo(diphenylphosphono)acetate (64:36 mixture)NaHTHF96:491[1]
4-MethoxybenzaldehydeEthyl bromo(diphenylphosphono)acetate / Ethyl dibromo(diphenylphosphono)acetate (64:36 mixture)NaHTHF92:878[1]
CinnamaldehydeEthyl bromo(diphenylphosphono)acetate / Ethyl dibromo(diphenylphosphono)acetate (64:36 mixture)NaHTHF98:288[1]
HexanalEthyl bromo(diphenylphosphono)acetate / Ethyl dibromo(diphenylphosphono)acetate (64:36 mixture)NaHTHF80:2075[1]
BenzaldehydeMethyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetatet-BuOK / 18-crown-6THF>99:195[2]
4-NitrobenzaldehydeMethyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetatet-BuOK / 18-crown-6THF>99:198[2]
2-NaphthaldehydeMethyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetatet-BuOK / 18-crown-6THF>99:196[2]
FurfuralMethyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetatet-BuOK / 18-crown-6THF>99:192[2]
CyclohexanecarboxaldehydeMethyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetatet-BuOK / 18-crown-6THF98:289[2]

Key Observations:

  • The use of a mixture of mono- and dibrominated diphenylphosphonoacetates generally provides good to excellent E-selectivity for a range of aldehydes.[1]

  • Methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate, in combination with a potassium base and a crown ether, demonstrates exceptionally high E-selectivity across various aromatic and aliphatic aldehydes.[2]

Experimental Protocols

General Procedure for the Stereoselective Synthesis of (E)-α-Bromoacrylates using a Mixture of Brominated Diphenylphosphonoacetates [1]

To a suspension of NaH (1.2 mmol) in anhydrous THF (5 mL) at 0 °C is added a solution of the mixture of ethyl bromo(diphenylphosphono)acetate and ethyl dibromo(diphenylphosphono)acetate (1.0 mmol) in anhydrous THF (5 mL). The mixture is stirred at 0 °C for 30 minutes, after which a solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) is added dropwise. The reaction is stirred at 0 °C for the time required for the completion of the reaction (monitored by TLC). The reaction is then quenched with saturated aqueous NH4Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the (E)-α-bromoacrylate.

General Procedure for the Stereoselective Synthesis of (E)-α-Bromoacrylates using Methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate [2]

To a solution of methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate (1.1 mmol) and 18-crown-6 (1.1 mmol) in anhydrous THF (10 mL) at -78 °C is added a solution of t-BuOK (1.1 mmol) in THF. The mixture is stirred for 10 minutes, followed by the addition of the aldehyde (1.0 mmol). The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the (E)-α-bromoacrylate.

Mechanistic Pathway and Workflow

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization & Elimination Phosphonate Phosphonate Ylide Ylide Phosphonate->Ylide + Base Base Base Betaine Betaine Ylide->Betaine + Aldehyde Aldehyde Aldehyde Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene + Phosphine Oxide Phosphine_Oxide Phosphine_Oxide

Caption: Horner-Wadsworth-Emmons (HWE) reaction mechanism.

Experimental_Workflow Start Start Reagent_Prep Prepare Phosphonate and Base Solutions Start->Reagent_Prep Reaction_Setup Combine Reagents at Low Temperature Reagent_Prep->Reaction_Setup Aldehyde_Addition Add Aldehyde Dropwise Reaction_Setup->Aldehyde_Addition Reaction_Monitoring Monitor Progress by TLC Aldehyde_Addition->Reaction_Monitoring Workup Quench and Extract Reaction_Monitoring->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: General experimental workflow for HWE synthesis.

Enantioselective Reactions of β-Bromoacrylates

Once synthesized, (E)-β-bromoacrylates can participate in a variety of stereoselective reactions. A notable example is the three-component enantioselective alkenylation of organophosphonates.

Nickel Metallaphotoredox Catalysis

This method allows for the synthesis of (E)-γ-phosphorous acrylates with high stereo- and enantioselectivity.

Alkyl-BF3KLigandee (%)Yield (%)Reference
Methyl(S,S)-L89875[3]
Ethyl(S,S)-L89782[3]
Isopropyl(S,S)-L89678[3]
Cyclohexyl(S,S)-L89565[3]

Experimental Protocol for Three-Component Enantioselective Carboalkenylation [3]

To a flame-dried 8 mL reaction vial is charged with (R,R)-L9 (0.013 mmol, 13 mol %), NiCl2·(PCy3)2 (0.01 mmol, 10 mol %), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.001 mmol, 1 mol %), potassium alkyl trifluoroborate (0.25 mmol, 2.5 equiv), and alkenyl bromide (0.1 mmol, 1.0 equiv). The vial is capped, evacuated, and backfilled with nitrogen three times. Ethyl acetate/DMA (3/1 v/v, [0.05 M]) is added via a syringe, followed by the addition of vinyl phosphonate (0.2 mmol, 2.0 equiv). The reaction mixture is irradiated with a blue LED at the specified temperature for 12 hours. The reaction is then quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by HPLC on a chiral stationary phase.

Logical_Flowchart Goal Desired Stereochemical Outcome E_Z_Control Control E/Z Isomerism? Goal->E_Z_Control Enantio_Control Control Enantioselectivity? E_Z_Control->Enantio_Control No HWE Use Stereoselective HWE Synthesis E_Z_Control->HWE Yes Chiral_Catalysis Employ Asymmetric Catalysis (e.g., Ni/Photoredox) Enantio_Control->Chiral_Catalysis Yes Achiral_Synthesis Standard Synthesis Protocol Enantio_Control->Achiral_Synthesis No HWE->Enantio_Control Product_Analysis Analyze Product Stereochemistry Chiral_Catalysis->Product_Analysis Achiral_Synthesis->Product_Analysis

Caption: Decision flowchart for stereoselective synthesis.

Conclusion

The stereochemical outcome of reactions involving this compound derivatives can be effectively controlled through careful selection of synthetic methodology. For the preparation of (E)-α-bromoacrylates, the Horner-Wadsworth-Emmons reaction offers a reliable and highly stereoselective route, with the choice of phosphonate reagent being a critical parameter. Subsequent enantioselective transformations, such as the nickel-catalyzed three-component reaction, provide access to chiral products with high enantiomeric excess. The data and protocols presented in this guide offer a valuable resource for chemists aiming to design and execute stereocontrolled syntheses using these versatile building blocks.

References

Safety Operating Guide

Proper Disposal of (E)-3-Bromoacrylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe handling and disposal of (E)-3-Bromoacrylic Acid, a corrosive and skin-sensitizing compound commonly used in research and development. Adherence to these protocols is crucial for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also a skin sensitizer, meaning that repeated exposure can lead to allergic reactions. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Required PPE includes:

  • Chemical splash goggles and a face shield

  • Chemical-resistant gloves (neoprene or butyl rubber are recommended)

  • A lab coat

  • Closed-toe shoes

Spill Response: In the event of a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound. It is important to note that while some data is readily available, specific quantitative solubility and toxicity values are not extensively published. The information provided is based on available safety data sheets and chemical databases.

PropertyValueSource
Molecular Weight 150.96 g/mol --INVALID-LINK--
Melting Point 117.5-118.5 °CChemicalBook
pKa (Predicted) 3.73 ± 0.10Guidechem
Solubility in DMSO Slightly solubleChemicalBook
Solubility in Methanol Slightly solubleChemicalBook
Oral LD50 (Rat) Data not availableN/A
Intraperitoneal LD50 (Rat) for a related sodium salt *155 mg/kg--INVALID-LINK--

*Note: This LD50 value is for the sodium salt of cis-β-(4-methoxybenzoyl)-β-bromoacrylic acid and should be used for reference only, indicating that related compounds may have significant toxicity.

Disposal Procedures

The primary and recommended method for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain.

Step-by-Step Disposal Protocol:
  • Waste Segregation: Collect all waste containing this compound, including unreacted material, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and kept closed when not in use.

  • Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound". Also, indicate the hazards (Corrosive, Skin Sensitizer).

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, bases, and metals.[2]

  • Arranging for Pickup: Contact your institution's environmental health and safety (EHS) department to arrange for the collection and disposal of the hazardous waste.

Experimental Protocol: In-Lab Neutralization of Small Quantities (for Dilute Aqueous Solutions Only)

For very small quantities of dilute aqueous solutions of this compound, in-lab neutralization may be permissible, depending on institutional and local regulations. This procedure should only be performed by trained personnel and in a chemical fume hood.

Objective: To neutralize the acidity of a dilute aqueous solution of this compound to a pH between 5.5 and 9.0 before collection as hazardous waste.[3]

Materials:

  • Dilute aqueous solution of this compound (concentration ≤ 1% w/v)

  • 5% (w/v) solution of sodium bicarbonate (NaHCO₃)

  • Large beaker (at least 10 times the volume of the acid solution)

  • Stir bar and stir plate

  • pH paper or a calibrated pH meter

  • Ice bath

  • Appropriate PPE (as listed above)

Procedure:

  • Preparation: Place the beaker containing the dilute this compound solution in an ice bath on the stir plate and begin gentle stirring. This will help to dissipate any heat generated during the neutralization reaction.

  • Slow Addition of Base: Slowly and carefully add the 5% sodium bicarbonate solution dropwise to the stirring acid solution. Be aware that this reaction will produce carbon dioxide gas, which will cause effervescence (fizzing). Add the base at a rate that does not cause excessive foaming.

  • Monitoring pH: Periodically stop the addition of the base and check the pH of the solution using pH paper or a pH meter.

  • Completion: Continue adding the sodium bicarbonate solution until the pH of the mixture is stable between 5.5 and 9.0.

  • Waste Collection: Once neutralized, transfer the solution to a properly labeled hazardous waste container for halogenated organic waste. Even after neutralization, the solution contains bromide ions and organic material and should not be disposed of down the drain.

  • Final Disposal: Arrange for the disposal of the neutralized waste through your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: this compound Waste Generated waste_type Is the waste pure compound, concentrated solution, or contaminated solid? start->waste_type dilute_aq Is the waste a dilute aqueous solution (<1%)? waste_type->dilute_aq No collect_haz Collect in Labeled Hazardous Waste Container for Halogenated Organics waste_type->collect_haz Yes neutralize In-Lab Neutralization Permissible by Institution? dilute_aq->neutralize Yes dilute_aq->collect_haz No perform_neut Perform Neutralization Protocol in Fume Hood neutralize->perform_neut Yes neutralize->collect_haz No perform_neut->collect_haz ehs_pickup Arrange for EHS Disposal collect_haz->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Decision tree for the proper disposal route of this compound waste.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.